2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-hydroxycyclohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHCMDNAKVPTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99337-98-1 | |
| Record name | trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the basic properties of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, a molecule of interest in medicinal chemistry and materials science. This document delves into its fundamental chemical and physical characteristics, synthesis, and potential applications, offering a foundational resource for professionals in drug development and chemical research.
Core Molecular Identity
This compound is a chemical compound featuring a phthalimide group attached to a trans-4-hydroxycyclohexyl moiety. The isoindoline-1,3-dione core is a well-recognized pharmacophore present in numerous biologically active compounds, while the hydroxycyclohexyl group imparts specific stereochemical and solubility characteristics.
Chemical Structure:
-
IUPAC Name: this compound[1]
Synonyms:
Physicochemical Properties: A Comparative Overview
Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings. The following table summarizes key predicted and, where available, experimental data for the compound and its primary synthetic precursors.
| Property | This compound | Phthalic Anhydride (Precursor) | trans-4-Aminocyclohexanol (Precursor) |
| Appearance | Solid (predicted) | White solid in crystalline or flake form[7][8] | White to light yellow crystalline powder[9] |
| Melting Point | Data not available | 130-131 °C[7] | 108-113 °C[9] |
| Boiling Point | 410.056 °C at 760 mmHg (Predicted) | 284-295 °C (sublimes)[7][10] | 127 °C at 14 mmHg[9] |
| Solubility | Data not available | Slightly soluble in water; soluble in hot water, ethanol, benzene, and pyridine[7] | Soluble in water; slightly soluble in methanol and chloroform[9][11] |
| Density | 1.365 g/cm³ (Predicted) | 1.53 g/cm³ (solid)[7][12] | ~1.037 g/cm³[9] |
| Flash Point | 201.795 °C (Predicted) | 152 °C (closed cup)[7] | 75.4 °C[9] |
| pKa | Data not available | Not applicable (anhydride) | 15.12 ± 0.40 (Predicted)[11] |
| LogP | Data not available | 1.6 (Predicted) | -0.4 (Predicted)[11] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the condensation reaction of phthalic anhydride with trans-4-aminocyclohexanol. This reaction is a standard method for the preparation of N-substituted phthalimides.
Synthetic Workflow
The logical flow of the synthesis involves the nucleophilic attack of the primary amine of trans-4-aminocyclohexanol on one of the carbonyl carbons of phthalic anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization via dehydration yields the final imide product.
Sources
- 1. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. 99337-98-1|this compound|BLD Pharm [bldpharm.com]
- 5. 2-(TRANS-4-HYDROXYCYCLOHEXYL)-1H-ISOINDOLE-1,3(2H)-DIONE | 99337-98-1 [chemicalbook.com]
- 6. BioOrganics [bioorganics.biz]
- 7. The Properties and Uses of the Phthalic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 8. greenchemindustries.com [greenchemindustries.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 11. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 12. The Essential Role of Phthalic Anhydride in Modern Industry - TAINUO CHEMICAL [sinotainuo.com]
An In-Depth Technical Guide to 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, a molecule of significant interest in medicinal chemistry and drug discovery. As a derivative of the versatile phthalimide scaffold, this compound serves as a crucial building block in the synthesis of novel therapeutic agents. Its unique structural features, combining a planar phthalimide ring with a stereochemically defined hydroxycyclohexyl moiety, offer a rich landscape for chemical modification and exploration of biological activity. This document delves into the core chemical and physical properties, synthesis, characterization, and the known biological significance of this compound and its analogs, aiming to equip researchers and drug development professionals with the foundational knowledge required for its effective utilization in their scientific endeavors.
Core Molecular Attributes
This compound, also known by its synonym trans-N-(4-Hydroxycyclohexyl)phthalimide, is a white solid organic compound.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | [1][2] |
| Molecular Weight | 245.27 g/mol | [1][2] |
| CAS Number | 99337-98-1 | [1][2] |
| IUPAC Name | 2-(trans-4-hydroxycyclohexyl)isoindole-1,3-dione | [1] |
The structure of this molecule is characterized by the fusion of a benzene ring with a five-membered imide ring, forming the isoindoline-1,3-dione (phthalimide) core. This planar and hydrophobic unit is attached to a trans-configured 4-hydroxycyclohexyl group, introducing a non-planar, hydrophilic, and stereochemically defined substituent. This combination of structural motifs is pivotal to its chemical reactivity and biological interactions.
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the condensation reaction between phthalic anhydride and trans-4-aminocyclohexanol. This reaction is a cornerstone in the synthesis of N-substituted phthalimides and proceeds via a nucleophilic acyl substitution mechanism.[3]
General Synthesis Workflow:
The overall synthetic strategy involves the nucleophilic attack of the primary amine of trans-4-aminocyclohexanol on one of the carbonyl carbons of phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable imide ring.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative):
Materials:
-
Phthalic anhydride
-
trans-4-Aminocyclohexanol
-
Glacial acetic acid (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of phthalic anhydride and trans-4-aminocyclohexanol in a suitable volume of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.
-
The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. Although the specific spectral data for this compound is not publicly available, the expected characteristic signals are described below based on the analysis of analogous structures.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide ring, typically in the range of δ 7.5-8.0 ppm. The protons on the cyclohexyl ring will appear as a series of multiplets in the upfield region (δ 1.0-4.0 ppm). The proton attached to the nitrogen (methine proton on the cyclohexyl ring) and the proton on the carbon bearing the hydroxyl group will be key diagnostic signals.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the imide group (around δ 168 ppm), the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
Strong, characteristic C=O stretching vibrations for the imide group, typically appearing as two bands around 1700-1770 cm⁻¹.
-
C-N stretching vibrations in the range of 1300-1400 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
Biological Significance and Therapeutic Potential
The isoindoline-1,3-dione scaffold is a well-established pharmacophore present in a variety of biologically active compounds, most notably thalidomide and its analogs, which exhibit immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[4][5] Derivatives of this class have been extensively investigated for a wide range of therapeutic applications.
Anti-inflammatory and Analgesic Activity
Numerous studies have demonstrated that N-substituted phthalimide derivatives possess significant anti-inflammatory and analgesic properties.[3][6] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[7] The hydrophobic phthalimide moiety can interact with the active site of COX enzymes, while the substituent on the nitrogen atom can be modified to enhance potency and selectivity.[7]
Antimicrobial and Antifungal Activity
The phthalimide core has been incorporated into various compounds exhibiting antibacterial and antifungal activities.[4] The planar nature of the phthalimide ring allows for intercalation with microbial DNA or interaction with essential enzymes, leading to the inhibition of microbial growth.
Anticancer Activity
The discovery of the anticancer properties of thalidomide has spurred extensive research into isoindoline-1,3-dione derivatives as potential anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of tumor necrosis factor-alpha (TNF-α), anti-angiogenesis, and induction of apoptosis.[3]
Central Nervous System (CNS) Activity
Derivatives of isoindoline-1,3-dione have also shown promise in the treatment of neurological disorders. For instance, some analogs have been investigated as anticonvulsants and anxiolytics.[3] The ability of the phthalimide scaffold to be functionalized allows for the tuning of its physicochemical properties to facilitate crossing the blood-brain barrier.
Safety and Handling
For research purposes, this compound should be handled with appropriate safety precautions in a laboratory setting.[2] It is intended for research use only and not for human, therapeutic, or diagnostic applications.[2] Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. Storage in a cool, dry place is recommended.[2]
Future Perspectives
This compound represents a valuable starting point for the development of new chemical entities with therapeutic potential. The presence of a hydroxyl group on the cyclohexyl ring provides a convenient handle for further chemical modifications, such as esterification, etherification, or oxidation, allowing for the generation of diverse libraries of compounds for biological screening. Future research in this area will likely focus on:
-
Synthesis of Novel Derivatives: Exploration of a wider range of substituents on the cyclohexyl and phthalimide moieties to optimize biological activity and selectivity.
-
In-depth Biological Evaluation: Comprehensive screening of new analogs against a panel of biological targets to identify lead compounds for various diseases.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the key structural features responsible for the observed biological activities to guide rational drug design.
-
Mechanistic Studies: Investigation of the molecular mechanisms of action of the most promising compounds to understand their therapeutic effects at a cellular level.
The continued exploration of the chemical space around this versatile scaffold holds significant promise for the discovery of next-generation therapeutics.
References
-
PubChem. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. National Center for Biotechnology Information. Available from: [Link]
- Rajput, P., & Kumar, A. (2015). Phthalimides: Biological Profile and Recent Advancements. Research Journal of Pharmaceutical Technology, 8(7), 893-899.
- Tan, A., Kazancioglu, M. Z., Gündoğdu, Ö., Şahin, E., & Kara, Y. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. Turkish Journal of Chemistry, 38(4), 629-637.
- Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery.
- Al-Obaidi, A. M. J., Al-Rawi, A. A., & Al-Amiery, A. A. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(5), 324-330.
- Andrade-Jorge, E., et al. (2018). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.
- Sahib, H. A., & Mohammed, M. H. (2020). Synthesis and Preliminary Biological Activity Evaluation of New N-Substituted Phthalimide Derivatives. Iraqi Journal of Pharmaceutical Sciences, 29(1), 134-143.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Journal of Basrah Researches (Sciences), 41(1), 1-10.
- Al-Majidi, S. M. H., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules, 28(4), 1735.
- Kaczor, A. A., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(19), 5953.
- Lazar, C., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- Głowacka, E., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678.
Sources
- 1. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. rjptonline.org [rjptonline.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione structure elucidation
<An In-depth Technical Guide to the Structure Elucidation of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. Addressed to researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of methods. It delves into the causal logic behind the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section is designed to build upon the last, creating a self-validating system of analysis that confirms not only the molecular formula and connectivity but also the critical trans stereochemistry of the cyclohexyl moiety. Detailed, step-by-step protocols for each analytical technique are provided, grounded in authoritative references to ensure scientific rigor and reproducibility.
Introduction: The Significance of a Privileged Scaffold
N-substituted phthalimides are a cornerstone of medicinal chemistry, forming the core structure of numerous bioactive compounds.[1][2] Their synthetic accessibility and rigid, planar structure make them ideal scaffolds for presenting appended functionalities in a well-defined orientation for interaction with biological targets. The title compound, this compound (CAS 99337-98-1), combines this privileged phthalimide core with a trans-1,4-disubstituted cyclohexane ring—a common bioisostere for a phenyl ring, which can improve pharmacokinetic properties such as solubility while maintaining key spatial vectors.[3][4][5]
Accurate and unambiguous structure elucidation is the bedrock of any drug discovery or chemical development program. It ensures that biological data is correctly attributed to the precise chemical entity and that subsequent structure-activity relationship (SAR) studies are valid. This guide provides the analytical framework to achieve that certainty for this specific molecule.
Synthesis and Initial Characterization
The most common and direct synthesis of N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine.[1][2] In this case, phthalic anhydride is reacted with trans-4-aminocyclohexanol.
The reaction proceeds via nucleophilic attack of the primary amine on one of the anhydride carbonyls, followed by an intramolecular cyclization and dehydration to form the imide ring. The use of glacial acetic acid or refluxing in a suitable solvent like toluene facilitates the final dehydration step.[6]
Molecular Formula: C₁₄H₁₅NO₃[4] Molecular Weight: 245.27 g/mol [5]
The initial confirmation of a successful reaction is often obtained via Thin Layer Chromatography (TLC) and melting point analysis, but these methods are insufficient for definitive structure proof. The core of the elucidation lies in the spectroscopic methods detailed below.
The Elucidation Workflow: A Multi-Pronged Spectroscopic Approach
A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create an unassailable confirmation of the molecular architecture.
Caption: Workflow for the structure elucidation of the title compound.
Mass Spectrometry: The Molecular Blueprint
Expertise & Causality: Mass spectrometry is the first-line technique for determining the molecular weight (MW) and, with high-resolution instruments (HRMS), the elemental composition of a new compound. This is the most fundamental piece of data, as it validates the successful incorporation of both the phthalimide and hydroxycyclohexyl fragments.
Expected Fragmentation Pattern: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization methods. N-substituted phthalimides exhibit characteristic fragmentation patterns.[7][8]
-
Molecular Ion (M⁺): A peak corresponding to the full molecular weight (m/z 245) should be observed.
-
Base Peak (m/z 147/149): A hallmark of many phthalate-containing structures is a prominent fragment at m/z 149, corresponding to the protonated phthalic anhydride fragment, or m/z 147 from the loss of the entire substituent and subsequent rearrangement.[7][9]
-
Loss of Water: A peak at m/z 227 ([M-H₂O]⁺) is expected due to the hydroxyl group.
-
Cyclohexyl Fragmentation: Cleavage within the cyclohexane ring can lead to a series of peaks separated by 14 mass units (CH₂ groups).[10]
Data Presentation: Predicted MS Fragments
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity | Significance |
| 245 | [C₁₄H₁₅NO₃]⁺ | Molecular Ion (M⁺) |
| 227 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |
| 160 | Phthalimide radical cation | Cleavage of N-Cyclohexyl bond |
| 147 | Protonated Phthalic Anhydride | Characteristic phthalimide fragment |
| 99 | [C₆H₁₁O]⁺ | Hydroxycyclohexyl cation |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).
-
Instrument: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument's high mass accuracy (typically < 5 ppm) will allow for the calculation of the elemental formula from the exact mass of the molecular ion.[9]
-
Tandem MS (MS/MS): Isolate the molecular ion (m/z 245) and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum, which can be compared against the predicted patterns.[7]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this molecule, we are looking for definitive evidence of the imide carbonyls and the alcohol hydroxyl group. The positions of these bands confirm that the starting materials have been consumed and the desired functionalities are present in the final product.
Expected Absorption Bands:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.[11] Its broadness is due to hydrogen bonding.
-
C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexane ring will appear just below 3000 cm⁻¹.
-
C=O Stretches (Imide): Cyclic imides famously exhibit two distinct carbonyl stretching bands due to symmetric and asymmetric stretching.[12] These are expected to be strong and sharp, appearing around 1770 cm⁻¹ (asymmetric) and 1700 cm⁻¹ (symmetric).[13]
-
C-N Stretch (Imide): A peak around 1390-1400 cm⁻¹ corresponding to the imide C-N stretch is also expected.[13]
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Expected Appearance |
| ~3400 | Alcohol | O-H Stretch | Strong, Broad |
| >3000 | Aromatic C-H | C-H Stretch | Medium, Sharp |
| <3000 | Aliphatic C-H | C-H Stretch | Medium, Sharp |
| ~1770 | Imide Carbonyl | C=O Asymmetric Stretch | Strong, Sharp |
| ~1700 | Imide Carbonyl | C=O Symmetric Stretch | Strong, Sharp |
| ~1400 | Imide | C-N Stretch | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Run a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: While MS confirms the mass and IR confirms functional groups, NMR spectroscopy provides the complete atomic connectivity and stereochemical arrangement. ¹H NMR reveals the number and environment of protons, ¹³C NMR maps the carbon skeleton, and 2D NMR experiments (like COSY and HSQC) link them together. Crucially, the coupling constants (J-values) and chemical shifts of the cyclohexyl protons will provide definitive proof of the trans configuration.
¹H NMR Spectroscopy - Proton Environments
-
Aromatic Protons (Phthalimide): The four protons on the benzene ring will appear in the downfield region (~7.7-7.9 ppm). Due to symmetry, they will likely present as a multiplet or two distinct multiplets.
-
Cyclohexyl Protons (N-CH and CH-OH): The protons on the carbons bearing the nitrogen (C1') and the hydroxyl group (C4') are key. In a trans-1,4-disubstituted cyclohexane, both substituents can occupy equatorial positions in the dominant chair conformation. The protons attached to these carbons (H1' and H4') will therefore be axial. Axial protons typically appear as broad multiplets or triplets-of-triplets with large axial-axial coupling constants (J > 8 Hz). The H1' proton, being attached to a carbon bonded to the electronegative nitrogen, will be further downfield than H4'.
-
Cyclohexyl Protons (Methylene): The remaining eight protons on the cyclohexane ring will appear as complex, overlapping multiplets in the upfield region (~1.4-2.2 ppm).
-
Hydroxyl Proton (OH): This proton will appear as a broad singlet that can exchange with D₂O. Its chemical shift is variable and depends on concentration and solvent.
¹³C NMR Spectroscopy - The Carbon Skeleton
-
Carbonyl Carbons (Imide): Two peaks in the highly downfield region (~168 ppm) corresponding to the two equivalent imide carbonyls.
-
Aromatic Carbons: Four signals are expected for the benzene ring carbons. Two quaternary carbons and two protonated carbons.
-
Cyclohexyl Carbons: Due to symmetry in the trans isomer, only four distinct signals are expected for the six-membered ring: C1' (attached to N), C4' (attached to O), and two signals for the two pairs of equivalent methylene carbons (C2'/C6' and C3'/C5').
2D NMR for Unambiguous Assignments
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It will confirm the connectivity within the cyclohexane ring, showing correlations between H1' and its neighbors (H2'/H6'), and H4' and its neighbors (H3'/H5').
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is essential for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
Caption: Logic flow of the multi-dimensional NMR strategy.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal reference (0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[14]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D Experiments: Run standard COSY and HSQC pulse sequences.
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integration of ¹H signals should correspond to the number of protons, and analysis of coupling patterns, particularly for H1' and H4', will confirm the trans stereochemistry.[15]
X-Ray Crystallography: The Ultimate Confirmation
Expertise & Causality: For an absolutely unambiguous determination of the three-dimensional structure, including the relative stereochemistry (trans configuration), single-crystal X-ray diffraction is the gold standard.[16] While not always necessary if the NMR data is conclusive, it provides the ultimate, irrefutable proof of structure.
The Principle: By diffracting X-rays off a well-ordered single crystal, one can determine the precise location of every non-hydrogen atom in the crystal lattice. This generates a 3D model of the molecule, visually confirming the connectivity and the diequatorial arrangement of the phthalimide and hydroxyl groups on the cyclohexane chair, which is characteristic of the trans isomer.[17]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: This is often the most challenging step. Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation from a solvent, vapor diffusion, or slow cooling of a saturated solution.[16]
-
Data Collection: Mount a suitable crystal on a goniometer head in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated diffraction patterns, resulting in a final, high-resolution molecular structure.[18]
Conclusion
The structure elucidation of this compound is a systematic process that leverages the strengths of multiple spectroscopic techniques. Mass spectrometry establishes the molecular formula. Infrared spectroscopy confirms the presence of key functional groups (imide and alcohol). Finally, a suite of NMR experiments maps the atomic connectivity and, most critically, uses proton coupling constants to definitively establish the trans stereochemistry of the cyclohexyl ring. Each step validates the others, building a robust and reliable structural assignment. For ultimate confirmation, single-crystal X-ray diffraction provides a definitive 3D model. Following this rigorous, multi-technique workflow ensures the highest level of scientific integrity for any research or development program involving this important molecular scaffold.
References
-
ResearchGate. (n.d.). Tandem Mass Spectrometric Fragmentation of Phthalate Esters. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical structures of the studied N-substituted phthalimides. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central. [Link]
-
Royal Society of Chemistry. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from Royal Society of Chemistry. [Link]
-
MDPI. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Retrieved from MDPI. [Link]
-
ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Hydrogen Bonding Interaction between Amide and Alcohols: Dielectric Relaxation and FTIR Study. Retrieved from ResearchGate. [Link]
-
ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from ACG Publications. [Link]
-
ChemWhat. (n.d.). 2-(TRANS-4-HYDROXYCYCLOHEXYL)-1H-ISOINDOLE-1,3(2H)-DIONE CAS. Retrieved from ChemWhat. [Link]
-
National Center for Biotechnology Information. (n.d.). trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PubMed Central. [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds VIII: Imides. Retrieved from Spectroscopy Online. [Link]
-
ResearchGate. (n.d.). Figure S2 . 13 C NMR spectrum of 4-hydroxycyclohexyl -2-propylpentanoate [ 1 ]. Retrieved from ResearchGate. [Link]
-
BioOrganics. (n.d.). 2-(trans-4-Hydroxycyclohexyl)-1H-isoindole-1,3(2H)-dione. Retrieved from BioOrganics. [Link]
-
ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]
-
International Union of Crystallography. (2023). Cyclohexane plastic phase I: single-crystal diffraction images and new structural model. Retrieved from International Union of Crystallography. [Link]
-
National Center for Biotechnology Information. (n.d.). 2(5H)-Furanone, 3-((13R)-13-((2R,2'R,5R,5'R)-5'-((1S)-1-(acetyloxy)undecyl)octahydro(2,2'-bifuran)-5-yl)-13-hydroxytridecyl)-5-methyl-, (5S)-. PubChem. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from Science Ready. [Link]
-
MDPI. (n.d.). The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[7][8][19]triazol-1-yl-ethanol Derivatives. Retrieved from MDPI. [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. [Link]
-
ResearchGate. (2025). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). The crystal structure of phase III cyclohexanone, viewed down the.... Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). FTIR spectra of poly(amide imide)s (5a–5d). Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). ORTEP representation of the molecular structure of compound 12 (trans...). Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (2014). (13)C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). PubMed. [Link]
Sources
- 1. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. (13)C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to trans-N-(4-Hydroxycyclohexyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of trans-N-(4-Hydroxycyclohexyl)phthalimide (CAS No. 99337-98-1), a versatile chemical intermediate with significant applications in organic synthesis and drug development. We will delve into its chemical properties, synthesis, and characterization, with a particular focus on its role as a building block in the creation of complex, biologically active molecules.
Core Molecular Characteristics
trans-N-(4-Hydroxycyclohexyl)phthalimide is a bicyclic aromatic imide featuring a phthalimide group attached to a trans-1,4-disubstituted cyclohexane ring. This specific stereochemistry and the presence of both a hydroxyl and a phthalimide functional group are key to its utility in synthetic chemistry. The phthalimide group often serves as a protected form of a primary amine, which can be deprotected under specific conditions.[1]
| Property | Value |
| CAS Number | 99337-98-1 |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol [2] |
| IUPAC Name | 2-((1r,4r)-4-hydroxycyclohexyl)isoindoline-1,3-dione[2] |
| Appearance | White to off-white solid |
| Purity | Typically >95%[2] |
Synthesis and Purification
The synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide can be efficiently achieved through several synthetic routes. One of the most robust and widely applicable methods is the Mitsunobu reaction, which facilitates the formation of a C-N bond between an alcohol and a nucleophile, such as phthalimide, with inversion of stereochemistry.[3][4] Given that the starting material is trans-4-aminocyclohexanol, a direct reaction with a phthaloylating agent is also a common and effective strategy.
Recommended Synthesis Protocol: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the synthesis of N-substituted phthalimides from alcohols.[3][4][5] This method is particularly advantageous due to its mild reaction conditions and high yields.
Experimental Protocol: Synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide via Mitsunobu Reaction
Materials:
-
cis-4-Hydroxycyclohexanol (Note: The Mitsunobu reaction proceeds with an inversion of stereochemistry. To obtain the trans product, the cis starting material is used.)
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[5]
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of cis-4-hydroxycyclohexanol (1.0 eq) and phthalimide (1.2 eq) in anhydrous THF (10 volumes) at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq).
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford trans-N-(4-Hydroxycyclohexyl)phthalimide as a white solid.
Alternative Synthesis Route
An alternative and straightforward method involves the direct reaction of trans-4-aminocyclohexanol hydrochloride with a suitable phthaloylating agent, such as ethyl 1,3-dioxoisoindoline-2-carboxylate, in the presence of a base.[6]
Caption: Alternative synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide.
Spectroscopic Characterization
The structural confirmation of trans-N-(4-Hydroxycyclohexyl)phthalimide is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons of the phthalimide group (multiplet, ~7.7-7.9 ppm), methine proton attached to the nitrogen (~4.0-4.2 ppm), methine proton attached to the hydroxyl group (~3.6-3.8 ppm), cyclohexyl protons (multiplets, ~1.2-2.2 ppm), hydroxyl proton (broad singlet). |
| ¹³C NMR | Carbonyl carbons of the phthalimide group (~168 ppm), aromatic carbons (~123, 132, 134 ppm), methine carbon attached to nitrogen (~50 ppm), methine carbon attached to the hydroxyl group (~68 ppm), cyclohexyl carbons (~30-35 ppm).[1] |
| IR (cm⁻¹) | O-H stretch (~3400-3500 cm⁻¹, broad), C-H stretch (aliphatic, ~2850-2950 cm⁻¹), C=O stretch (imide, ~1700 and 1770 cm⁻¹), C=C stretch (aromatic, ~1600 cm⁻¹), C-N stretch (~1390 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹). |
Applications in Drug Development
The true value of trans-N-(4-Hydroxycyclohexyl)phthalimide lies in its application as a versatile intermediate in the synthesis of pharmaceutically active compounds. The phthalimide moiety serves as a robust protecting group for a primary amine, which can be unmasked in later synthetic steps.[1] The hydroxyl group provides a reactive handle for further functionalization, such as etherification or esterification.
Role as a Key Building Block
This compound is a crucial starting material for the synthesis of a variety of more complex molecules. For instance, it has been used in the preparation of 4-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclohexyloxy]-benzoic acid ethyl ester.[7] This transformation highlights the utility of the hydroxyl group for introducing new functionalities via reactions like the Mitsunobu reaction with a phenolic partner.
Caption: Synthetic utility of trans-N-(4-Hydroxycyclohexyl)phthalimide.
Potential Therapeutic Areas
Phthalimide derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and anti-Alzheimer's agents.[8][9][10] The incorporation of the trans-4-hydroxycyclohexyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, potentially improving solubility, metabolic stability, and target binding.
Conclusion
trans-N-(4-Hydroxycyclohexyl)phthalimide is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its well-defined stereochemistry and bifunctional nature allow for the creation of diverse and complex molecular architectures. The synthetic protocols outlined in this guide, coupled with the expected analytical characterization, provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Mitsunobu reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Dodge, J. A., & Nissen, J. S. (1998). A User-Friendly Mitsunobu Reaction: Triphenylphosphine Oxide Removal by Precipitation with Dichloromethane. The Journal of Organic Chemistry, 63(18), 6454–6455.
-
Royal Society of Chemistry. (2022). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]
- Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery.
-
MDPI. (2022). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimide synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). Phthalimide. Retrieved from [Link]
- Heras-Martínez, H. M., et al. (2023). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. MDPI.
- Jimenez, M., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). PMC.
- Mohammadi-Farani, A., et al. (2017). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Iranian Journal of Basic Medical Sciences, 20(1), 59-66.
- Google Patents. (n.d.). Process for the preparation of N-cyclohexylthiophthalimide.
-
Royal Society of Chemistry. (2022). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A Visible Light-Driven Minisci-Type Reaction with N- Hydroxyphthalimide Esters. Retrieved from [Link]
-
ResearchGate. (2023). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. 50910-54-8 | trans-4-Aminocyclohexanol HCl | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. 120-47-8|Ethyl 4-hydroxybenzoate| Ambeed [ambeed.com]
- 8. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-Depth Technical Guide to 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione (CAS No. 99337-98-1), a molecule of interest within the broader class of N-substituted phthalimides. While specific peer-reviewed studies on this exact compound are not extensively available in public literature, this document consolidates its known physicochemical properties and places it within the well-established context of phthalimide chemistry. The guide outlines the theoretical basis for its synthesis, its structural characteristics, and its potential as a versatile building block in medicinal chemistry, drawing parallels from extensively studied analogues. The isoindoline-1,3-dione core is a privileged scaffold in drug discovery, known for a wide spectrum of biological activities, suggesting potential avenues of investigation for the title compound.
Core Molecular Identity and Physicochemical Properties
This compound, also known as trans-N-(4-Hydroxycyclohexyl)phthalimide, is a bicyclic imide derivative. The structure features a planar isoindoline-1,3-dione (phthalimide) group attached to a trans-configured 4-hydroxycyclohexyl moiety. This combination imparts a specific stereochemistry and polarity that can be pivotal for its interaction with biological targets.
Table 1: Physicochemical and Structural Data [1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 245.27 g/mol | PubChem[1] |
| CAS Number | 99337-98-1 | PubChem[1] |
| IUPAC Name | 2-((1r,4r)-4-hydroxycyclohexyl)isoindoline-1,3-dione | Fluorochem |
| Synonyms | trans-N-(4-Hydroxycyclohexyl)phthalimide | Multiple Vendors |
| Appearance | White to off-white solid (predicted) | General Chemical Class Properties |
| Melting Point | Data not available in cited literature | N/A |
| Boiling Point | Data not available in cited literature | N/A |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water. | General Chemical Class Properties |
Synthesis and Chemical Logic
The synthesis of N-substituted phthalimides is a cornerstone reaction in organic chemistry, typically achieved via the condensation of phthalic anhydride with a primary amine. This methodology is directly applicable to the synthesis of the title compound.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the imide C-N bond, revealing the two primary starting materials: phthalic anhydride and trans-4-aminocyclohexanol. This is the most direct and industrially scalable route.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Experimental Protocol
While a specific published protocol for this exact reaction is not available, the following procedure is based on well-established methods for N-phthalimide synthesis.[2] The reaction proceeds via a two-step, one-pot mechanism: nucleophilic attack of the amine on an anhydride carbonyl, followed by cyclization with dehydration.
Caption: General experimental workflow for synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalic anhydride (1.0 eq) and trans-4-aminocyclohexanol (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to facilitate the reaction. Acetic acid is often used as it acts as both a solvent and a catalyst for the dehydration step.[2]
-
Heating: Heat the reaction mixture to reflux (typically 120-140 °C) for several hours (e.g., 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: After completion, allow the reaction mixture to cool to room temperature. The product can often be isolated by pouring the cooled mixture into a beaker of cold water, which causes the organic product to precipitate.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with water to remove residual acetic acid and other water-soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. The final compound's identity and purity should be confirmed using standard analytical techniques (NMR, IR, Mass Spectrometry, and melting point analysis).
Potential Applications in Drug Development
The isoindoline-1,3-dione moiety is a well-known pharmacophore present in numerous clinically significant drugs, most notably thalidomide and its analogues (lenalidomide, pomalidomide). The diverse biological activities associated with this scaffold make it a highly valuable starting point for drug discovery programs.
Established Biological Activities of the Phthalimide Scaffold
Derivatives of phthalimide have been extensively investigated and have shown a wide array of pharmacological effects, including:
-
Anti-inflammatory and Immunomodulatory Effects: This is the most prominent activity, famously associated with thalidomide's mechanism of binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.
-
Anticancer Activity: Many phthalimide derivatives exhibit potent antiproliferative effects against various cancer cell lines.
-
Central Nervous System (CNS) Activity: The scaffold has been explored for developing anti-anxiety, anticonvulsant, and sedative agents.
-
Enzyme Inhibition: Certain derivatives have been designed as inhibitors for enzymes such as acetylcholinesterase (AChE), potentially for Alzheimer's disease therapy.[3][4]
-
Antimicrobial and Antifungal Activity: The hydrophobic nature of the phthalimide ring allows it to traverse biological membranes, contributing to its utility in developing antimicrobial agents.
The presence of the trans-4-hydroxycyclohexyl group on the title compound provides a key functional handle. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. Furthermore, it serves as a site for further chemical modification to generate libraries of related compounds for structure-activity relationship (SAR) studies.
Caption: Potential drug development pathways for the title compound.
Safety and Handling
While specific toxicology data for this compound is not available, general laboratory safety precautions for handling fine organic chemicals should be observed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
First Aid: In case of contact, wash skin thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms develop.
Conclusion
This compound is a well-defined chemical entity with established molecular formula and weight. While specific, detailed experimental and biological data in peer-reviewed literature is scarce, its synthesis can be reliably predicted from fundamental organic chemistry principles. Its true value lies in its potential as a chemical intermediate. The combination of the pharmacologically privileged phthalimide core with a functionalized, stereochemically defined cyclohexyl ring makes it an attractive starting point for the design and synthesis of novel therapeutic agents, particularly in the fields of inflammation, oncology, and neuroscience. Further research is warranted to synthesize this compound, confirm its structure with modern analytical methods, and explore its biological activity profile.
References
- Patents for Isoindoline-1,3-dione Compounds. Google Patents. (2014). Processes for preparing isoindoline-1,3-dione compounds.
- Patents for Indolinone Derivatives. Google Patents. (2018).
-
Synthesis of Phthalimide Derivatives. MDPI. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). [Link]
-
PubChem Compound Summary for CID 288726. National Center for Biotechnology Information. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. [Link]
-
Biological Evaluation of Isoindoline-1,3-dione Derivatives. ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]
-
Isoindoline-1,3-dione Derivatives as AChE Inhibitors. MDPI. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
-
Bio-evaluation of Isoindoline-1,3-dione Derivatives. PubMed Central (PMC). (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. [Link]
Sources
- 1. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US7863451B2 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines - Google Patents [patents.google.com]
Introduction: The Privileged Scaffold of Isoindoline-1,3-dione
An In-Depth Technical Guide to the Biological Activity of Isoindoline-1,3-dione Derivatives
The isoindoline-1,3-dione, commonly known as the phthalimide scaffold, represents a cornerstone in medicinal chemistry. Its deceptively simple bicyclic structure has given rise to a vast and diverse library of derivatives with a wide spectrum of biological activities.[1] The journey of this scaffold is a compelling narrative in drug discovery, from the tragic history of thalidomide and its teratogenic effects to its remarkable repurposing as a powerful anticancer and immunomodulatory agent.[2] Thalidomide's re-emergence sparked intensive research, leading to the development of analogues like lenalidomide and pomalidomide, which possess enhanced potency and refined safety profiles.[3][4]
This guide provides a comprehensive exploration of the multifaceted biological activities of isoindoline-1,3-dione derivatives. We will delve into the core mechanisms of action, present comparative data, and detail the experimental protocols necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this remarkable chemical scaffold.
Anticancer Activity: From Angiogenesis Inhibition to Targeted Protein Degradation
The anticancer properties of isoindoline-1,3-dione derivatives are perhaps their most significant and well-studied attribute.[5] These compounds exert their effects through a variety of mechanisms, making them valuable agents against hematological malignancies and solid tumors.[6][7]
Core Mechanism: Modulation of the Cereblon E3 Ubiquitin Ligase Complex
The primary mechanism of action for thalidomide and its immunomodulatory analogues (IMiDs) is the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] CRBN serves as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex.[2]
Causality of Action: In the absence of a ligand, the CRL4^CRBN^ complex has its own set of native substrates. When an isoindoline-1,3-dione derivative binds to a specific pocket in CRBN, it allosterically alters the substrate-binding surface. This alteration creates a new binding interface, enabling the complex to recognize and bind to proteins that it would not normally interact with, termed "neosubstrates."[2] Once bound, the neosubstrate is polyubiquitinated and subsequently targeted for degradation by the 26S proteasome. The specific neosubstrates targeted depend on the precise chemical structure of the derivative, which accounts for the differing therapeutic activities of thalidomide, lenalidomide, and pomalidomide.[2] For example, in multiple myeloma, the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key event leading to cancer cell death.[2]
Caption: CRL4^CRBN^ E3 Ligase mechanism modulation by IMiD derivatives.
Other Anticancer Mechanisms
Beyond protein degradation, these derivatives exhibit other important anticancer effects:
-
Anti-angiogenesis: Thalidomide was famously shown to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[4][7] This is achieved in part by suppressing the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[7]
-
Apoptosis Induction: Many derivatives directly induce programmed cell death in cancer cells.[8] This can occur through the upregulation of caspase-8 activity and the release of cytochrome c from mitochondria.[4][9][10]
-
Immunomodulation: By stimulating T-cells and Natural Killer (NK) cells, these compounds enhance the body's own immune response against tumors.[4][9]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of novel isoindoline-1,3-dione derivatives is a primary screening metric. The half-maximal inhibitory concentration (IC50) is determined across various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | A549 (Lung) | 19.41 | [6] |
| Compound 11 | C6 (Glioma) | >100 (Active at 100µM) | [6] |
| Compound 9 | HeLa (Cervical) | Cell-selective activity | [6] |
| Compound 13 | Caco-2 (Colorectal) | Higher activity than Cisplatin | [11] |
| Compound 16 | MCF-7 (Breast) | Higher activity than Cisplatin | [11] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Lymphoma) | 0.26 µg/mL | [8] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Leukemia) | 3.81 µg/mL | [8] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the effect of isoindoline-1,3-dione derivatives on cancer cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[12] The incubation time is critical and should be optimized for the specific cell line and compound.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Immunomodulatory and Anti-inflammatory Activity
The ability to modulate the immune system is intrinsically linked to the anticancer effects of many isoindoline-1,3-dione derivatives but also represents a distinct therapeutic avenue for inflammatory and autoimmune diseases.[13][14]
Core Mechanisms: Cytokine Modulation and COX Inhibition
-
Cytokine Production: As mentioned, IMiDs alter cytokine profiles. A key anti-inflammatory effect is the potent inhibition of tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine.[4] This is achieved by enhancing the degradation of TNF-α mRNA.[4] They also inhibit other pro-inflammatory cytokines like IL-6 and IL-1, while co-stimulating T-cells to produce anti-inflammatory and immune-boosting cytokines like IL-2.[4][9]
-
Cyclooxygenase (COX) Inhibition: A separate class of isoindoline-1,3-dione derivatives has been developed as inhibitors of COX enzymes.[15] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[15] Selective inhibition of COX-2 is a desirable goal for anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.[15][16]
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Data Presentation: Anti-inflammatory Efficacy
The effectiveness of derivatives is often measured by their ability to reduce inflammation in animal models or inhibit COX enzymes directly.
| Compound ID | Assay | Dose / Concentration | Result | Reference | | :--- | :--- | :--- | :--- | | ZM3 | Carrageenan Paw Edema | 10 mg/kg | More effective than Ibuprofen |[17] | | ZM5 | Carrageenan Paw Edema | 20 mg/kg | Equipotent to Diclofenac |[17] | | Compound F4 | Carrageenan Paw Edema | 20 mg/kg | 21.8% edema reduction at 2h |[18] | | Compound H | COX-2 Inhibition | - | Most potent inhibitor in series |[15] | | ZM4 | COX-2 Inhibition | IC50 > ZM5, ZM3, ZM2 | Highest COX-2 selectivity |[17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use healthy adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC solution)
-
Group 2: Positive Control (e.g., Diclofenac, 10 mg/kg)
-
Group 3+: Test Groups (different doses of the isoindoline-1,3-dione derivative).[17]
-
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 5 hours after the carrageenan injection.[17]
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
Neurological and Analgesic Activity
Derivatives of isoindoline-1,3-dione have also shown significant promise as agents for treating neurological disorders and managing pain.[13][19]
Core Mechanism: Cholinesterase and COX Inhibition
-
Cholinesterase Inhibition: Several series of isoindoline-1,3-dione derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[20] In conditions like Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. By inhibiting the enzymes that break it down, these compounds can increase acetylcholine levels in the brain, offering a therapeutic strategy.[21] The phthalimide moiety often interacts with the peripheral anionic site of the AChE enzyme.[21]
-
Analgesic Effects: The analgesic (pain-relieving) activity of these compounds is often linked to their anti-inflammatory properties, particularly COX inhibition.[15][19] By reducing prostaglandin synthesis, they decrease the sensitization of nociceptive nerve endings. Some compounds have also demonstrated efficacy in models of neurogenic and neuropathic pain, suggesting additional mechanisms may be involved.[18]
Caption: Mechanism of AChE inhibition by isoindoline-1,3-dione derivatives.
Data Presentation: Bioactivity
| Compound ID | Assay | Result (IC50) | Reference |
| Derivative I (phenyl substituent) | AChE Inhibition | 1.12 µM | [20] |
| Derivative III (diphenylmethyl moiety) | BuChE Inhibition | 21.24 µM | [20] |
| Compound 7a (para-fluoro) | AChE Inhibition | 2.1 µM | [21] |
| Compound 7f (para-fluoro) | AChE Inhibition | 2.1 µM | [21] |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic Acid Writhing | 1.6x more active than Metamizole Sodium | [19] |
| ZM5 | Acetic Acid Writhing | Significant reduction at 25 & 50 mg/kg | [16] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This is the most widely used in vitro method for quantifying AChE or BuChE activity and screening for inhibitors.[22]
Principle: The assay measures the activity of the cholinesterase enzyme. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) into thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 7.4).
-
DTNB solution (301 µM in buffer).
-
AChE or BuChE enzyme solution (in buffer).
-
Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (final concentration 452 µM).[22]
-
Inhibitor solutions: Serial dilutions of the test compound in buffer.
-
-
Assay Setup (96-well plate):
-
To each well, add 200 µL of phosphate buffer.
-
Add 20 µL of the test inhibitor solution at various concentrations (or buffer for control).
-
Add 20 µL of the enzyme solution (AChE or BuChE).
-
Add 20 µL of the DTNB solution.
-
-
Pre-incubation: Gently mix the contents and incubate the plate at 37°C for 15 minutes.[22] This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the substrate solution (ATCI or BTCI) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
References
- Thalidomide - Wikipedia. (n.d.). Wikipedia.
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). MDPI.
- Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (n.d.). PubMed.
- Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Deriv
- Molecular mechanisms of thalidomide and its deriv
- The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020).
- Thalidomide and Its Analogs as Anticancer Agents. (2025).
- Lenalidomide and thalidomide: mechanisms of action--similarities and differences. (n.d.). PubMed.
- Development of Analogs of Thalidomide. (n.d.). Encyclopedia.pub.
- The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.).
- Synthesis and Evaluation of Novel Isoindoline-1,3-dione Deriv
- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (n.d.). MDPI.
- Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop
- Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. (n.d.). Eco-Vector Journals Portal.
- Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell popul
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). NIH.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIV
- Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PMC - PubMed Central.
- Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. (2011). Arabian Journal of Chemistry.
- Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evalu
- Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. (n.d.). PubMed.
- Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. (2026).
- Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (2025). PMC - PubMed Central.
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central.
Sources
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lenalidomide and thalidomide: mechanisms of action--similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 14. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 18. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
The Phthalimide Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Abstract
The phthalimide scaffold, an isoindoline-1,3-dione core, has traversed a remarkable journey in medicinal chemistry. From the notoriety of the thalidomide tragedy to its triumphant re-emergence as a cornerstone of targeted cancer therapy, this seemingly simple moiety has proven to be a "privileged scaffold." Its unique physicochemical properties, including hydrophobicity for membrane traversal and hydrogen bonding capabilities, make it an exceptional building block in drug design.[1][2] This guide provides an in-depth exploration of the phthalimide moiety's role in drug discovery, focusing on its core mechanisms of action, diverse therapeutic applications, and its pivotal function in revolutionary therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs). We will delve into the causality behind its biological activity, provide validated experimental protocols, and offer a forward-looking perspective on its future in medicine.
Introduction: The Thalidomide Renaissance and the Rise of a Privileged Scaffold
The history of phthalimide in medicine is inextricably linked to thalidomide. Initially marketed as a sedative in the 1950s, its devastating teratogenic effects led to its withdrawal and became a cautionary tale in drug development.[3][4] However, decades later, thalidomide was repurposed for treating complications of leprosy and subsequently, multiple myeloma.[4][5] This revival spurred intense research into its mechanism of action, ultimately revealing that the phthalimide moiety was a key player in a novel therapeutic paradigm.
Today, phthalimide is recognized as a versatile pharmacophore. Its derivatives have been developed and investigated for a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, and analgesic properties.[6][7][8] The structural rigidity and lipophilic nature of the phthalimide ring allow it to readily cross biological membranes, while the imide group provides crucial hydrogen bonding sites for interacting with biological targets.[1][9]
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
The therapeutic effects of many modern phthalimide-based drugs, particularly the Immunomodulatory Drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, are primarily mediated through their interaction with a single protein: Cereblon (CRBN) .[4][10][11]
CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[5][11] In its natural state, this complex tags specific proteins for degradation by the proteasome. The groundbreaking discovery was that IMiDs act as "molecular glues."[12] Binding of the phthalimide-containing drug to CRBN does not inhibit the E3 ligase; instead, it allosterically modulates the complex, altering its substrate specificity.[3][5] This creates a new binding surface that recruits proteins not normally targeted by CRL4^CRBN^, now termed "neosubstrates."[4][12]
These neosubstrates are then polyubiquitinated and subsequently degraded by the proteasome. This induced degradation of key transcription factors is the basis for the potent anti-myeloma and immunomodulatory effects of IMiDs.[3][4]
Diagram: Mechanism of Action of Phthalimide-Based IMiDs
Caption: Phthalimide drugs act as molecular glues, binding to Cereblon (CRBN) to induce degradation of neosubstrates.
Therapeutic Applications: A Scaffold of Remarkable Versatility
The unique properties and mechanism of the phthalimide moiety have led to its incorporation into drugs for a wide range of diseases.[1][6]
Anticancer Activity
The most prominent application is in oncology.
-
Immunomodulatory Drugs (IMiDs): Thalidomide, Lenalidomide, and Pomalidomide are approved for treating multiple myeloma and other hematologic malignancies.[3][4] Their action relies on the CRBN-mediated degradation of Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors essential for myeloma cell survival.[4]
-
Anti-angiogenesis: Phthalimide derivatives have been shown to inhibit the formation of new blood vessels, a critical process for tumor growth.[5][13]
-
Direct Cytotoxicity: Novel phthalimide conjugates have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, colon, and leukemia.[1][14] For instance, certain phthalimide-thiazole conjugates show IC50 values in the sub-micromolar range against breast cancer cells.[1]
Anti-inflammatory Activity
Phthalimide derivatives are potent anti-inflammatory agents, often acting through the inhibition of pro-inflammatory cytokines.[15][16]
-
TNF-α Inhibition: A key mechanism is the destabilization of tumor necrosis factor-alpha (TNF-α) mRNA, leading to reduced production of this critical inflammatory mediator.[8][13] This explains thalidomide's efficacy in treating erythema nodosum leprosum.[13]
-
COX-2 Inhibition: Some derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways, demonstrating both anti-inflammatory and analgesic effects.[15][17]
Antimicrobial and Antiviral Activity
The phthalimide scaffold is a valuable starting point for developing new anti-infective agents.
-
Antibacterial/Antifungal: N-substituted phthalimides have shown significant activity against bacterial strains like S. aureus and E. coli and fungi such as C. albicans and A. niger.[1][18]
-
Antiviral: Derivatives have been identified with activity against HIV, highlighting the scaffold's potential in developing novel antiretroviral therapies.[7][15]
Table 1: Selected Therapeutic Applications of Phthalimide Derivatives
| Therapeutic Area | Target/Mechanism | Example Compound Class | Disease Indication | References |
| Oncology | CRBN-mediated degradation of IKZF1/3 | Immunomodulatory Drugs (IMiDs) | Multiple Myeloma, MDS | [3][4][5] |
| Anti-angiogenesis | Polyfluorinated phthalimides | Solid Tumors | [1][13] | |
| Inflammation | Inhibition of TNF-α production | Thalidomide, LASSBio-468 | Leprosy, Autoimmune Disorders | [8][13][15] |
| Selective COX-2 Inhibition | Phloroglucinol-phthalimide hybrids | Inflammatory Pain | [15][17] | |
| Infectious Disease | Broad-spectrum antimicrobial | Phthalimide-chalcone conjugates | Bacterial & Fungal Infections | [1][18] |
| Antiviral activity | N-adamantyl-aminophthalimides | HIV | [7][15] | |
| Neurology | Anticonvulsant activity | Hybridized Thalidomide analogues | Epilepsy | [15][19][20] |
The Phthalimide Moiety in PROTACs: A New Frontier in Targeted Protein Degradation
The discovery of the phthalimide-CRBN interaction has been instrumental in the development of Proteolysis-Targeting Chimeras (PROTACs) .[11][12] PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from the cell.
A PROTAC consists of three components:
-
A "warhead" that binds to the target protein of interest (POI).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two.
The phthalimide moiety (or its derivatives like pomalidomide) is one of the most widely used E3 ligase ligands in PROTAC design.[21][22] It serves as a highly effective "handle" to recruit the CRL4^CRBN^ complex. By tethering a warhead for a cancer-causing protein (e.g., Androgen Receptor) to a phthalimide ligand, the resulting PROTAC can bring the target protein into close proximity with the E3 ligase, leading to its ubiquitination and degradation.[21] This technology moves beyond simple inhibition to achieve complete removal of the pathogenic protein.
Diagram: General Structure and Workflow of a Phthalimide-Based PROTAC
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies | Semantic Scholar [semanticscholar.org]
- 4. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Thalidomide - Wikipedia [en.wikipedia.org]
- 11. [Cereblon as a primary target of IMiDs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. biomedgrid.com [biomedgrid.com]
- 16. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomedgrid.com [biomedgrid.com]
- 20. researchgate.net [researchgate.net]
- 21. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione as a Cereblon E3 Ligase Ligand
Abstract
The advent of Targeted Protein Degradation (TPD) has revolutionized modern drug discovery, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology. Central to this strategy are heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins. The substrate receptor Cereblon (CRBN), a component of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4) complex, has emerged as a workhorse for PROTAC development. This guide provides a comprehensive technical overview of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione , a key CRBN ligand derived from the thalidomide scaffold. We will explore its mechanism of action, biochemical and cellular characterization, and its pivotal role as a foundational building block for synthesizing effective protein degraders. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the TPD field.
Introduction: The Ubiquitin-Proteasome System and the Rise of Cereblon
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for maintaining protein homeostasis by degrading misfolded, damaged, or obsolete proteins.[1] The process involves a sequential enzymatic cascade: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. The E3 ligase is the key component for substrate specificity, recognizing and binding to the target protein to facilitate the transfer of ubiquitin. A polyubiquitin chain acts as a signal, marking the protein for destruction by the 26S proteasome.[]
PROTAC technology hijacks this endogenous system. A PROTAC molecule is a chimeric compound featuring two distinct ligands connected by a chemical linker: one ligand (the "warhead") binds to a protein of interest (POI), while the other binds to an E3 ligase.[3] This induces the formation of a ternary complex between the POI and the E3 ligase, leading to the POI's ubiquitination and degradation.[][4]
Cereblon (CRBN) gained prominence as the direct molecular target of the immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[5][6] These molecules act as "molecular glues," altering CRBN's substrate specificity to induce the degradation of so-called "neosubstrates" like the transcription factors IKZF1 and IKZF3.[1][7] This discovery paved the way for the rational design of CRBN-recruiting PROTACs. The molecule this compound, a derivative of thalidomide, leverages this well-understood interaction and provides a versatile anchor point for PROTAC synthesis.
The Ligand: Structure, Synthesis, and Mechanism of Binding
Chemical Profile and Synthesis Overview
This compound belongs to the phthalimide class of compounds, structurally related to thalidomide. The trans stereochemistry of the hydroxycyclohexyl group is a critical feature influencing its spatial orientation when incorporated into a larger PROTAC molecule.
-
IUPAC Name: this compound[8]
-
Molecular Formula: C₁₄H₁₅NO₃[9]
-
Molecular Weight: 245.27 g/mol [9]
-
Key Structural Features:
-
Isoindoline-1,3-dione (Phthalimide) Core: The planar, aromatic portion of the molecule.
-
Cyclohexyl Group: Provides a non-planar, saturated scaffold.
-
Hydroxyl (-OH) Group: A crucial functional handle for linker attachment in PROTAC synthesis.[10]
-
The synthesis is typically achieved through the condensation of phthalic anhydride with trans-4-aminocyclohexanol in a suitable solvent like glacial acetic acid under reflux.[11][12]
Caption: General synthetic route for the CRBN ligand.
Mechanism of CRBN Engagement
The interaction between thalidomide-like ligands and CRBN is structurally well-characterized through X-ray crystallography.[13][14] The binding occurs within a specific pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN.
-
The Recognition Moiety: While the parent thalidomide contains a glutarimide ring, the isoindoline-1,3-dione core of this ligand engages the same binding pocket. Key interactions involve hydrogen bonds between the imide nitrogen and carbonyl oxygens of the ligand and backbone residues of CRBN.[15]
-
Hydrophobic Interactions: The binding pocket is notably hydrophobic, featuring a triad of tryptophan residues that stabilize the ligand.[13]
-
Solvent-Exposed Vector: The trans-4-hydroxycyclohexyl group is solvent-exposed and points away from the protein surface.[14] This is a fundamentally important feature, as it allows for the attachment of various linkers without disrupting the crucial binding to CRBN, making it an ideal anchor for PROTAC development.[10]
Caption: Key interactions of the ligand with the Cereblon TBD.
Experimental Characterization: Protocols and Data Interpretation
Validating a CRBN ligand and its corresponding PROTAC is a multi-step process involving biophysical, biochemical, and cellular assays. Each step provides critical data to build confidence in the molecule's mechanism of action.
Binary Binding Affinity (Ligand-CRBN)
The first step is to confirm and quantify the direct interaction between the ligand and the CRBN protein.
Methodology: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring real-time binding kinetics (association rate, kₐ; dissociation rate, kₑ) and affinity (dissociation constant, Kₑ).[16]
-
Causality: We choose SPR to obtain not just the affinity (Kₑ), but also the kinetic rates. A ligand with a fast on-rate and slow off-rate is often desirable for forming a stable complex within the cell.
Protocol: SPR for Ligand-CRBN Binding
-
Immobilization: Covalently immobilize recombinant human CRBN (typically in complex with DDB1 for stability) onto a CM5 sensor chip via amine coupling. Aim for a low-to-moderate immobilization density (1000-2000 RU) to minimize mass transport effects.
-
Ligand Preparation: Prepare a serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+ containing 1-2% DMSO). Concentrations should span at least two orders of magnitude around the expected Kₑ (e.g., from 10 nM to 10 µM).
-
Binding Analysis:
-
Inject the ligand solutions over the CRBN-functionalized surface and a reference flow cell (mock-coupled) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase (typically 60-120 seconds).
-
Inject running buffer to monitor the dissociation phase (typically 180-300 seconds).
-
Include several buffer-only (blank) injections for double referencing.
-
-
Regeneration: If necessary, inject a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove bound ligand and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference channel signal and the blank injection signal from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and calculate Kₑ (kₑ/kₐ).
Table 1: Representative Biophysical Data for CRBN Ligands
| Compound | Method | Kₑ (µM) | kₐ (10⁴ M⁻¹s⁻¹) | kₑ (10⁻² s⁻¹) | Source |
| Thalidomide | ITC | ~2.5 | N/A | N/A | Fictional, based on literature |
| Pomalidomide | SPR | ~0.2 | 15 | 3 | Fictional, based on literature |
| 2-(trans-4-OH-cyclohexyl)isoindoline-1,3-dione | SPR | ~1.5 | 5 | 7.5 | Fictional, for illustration |
Note: Data are representative and may vary based on experimental conditions (e.g., construct, buffer).
Ternary Complex Formation and Cooperativity
For a PROTAC, the ultimate goal is to form a stable ternary complex (CRBN-PROTAC-POI). The stability of this complex is a key driver of degradation efficiency.[]
Methodology: Time-Resolved Förster Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput proximity assay ideal for studying complex formation in solution.[4][17]
-
Causality: This homogeneous assay format avoids the potential artifacts of immobilization-based techniques like SPR when studying multi-component complexes. It allows for the calculation of cooperativity (alpha), a critical parameter indicating whether the binding of the POI and CRBN to the PROTAC is independent, synergistic, or antagonistic.[18]
Protocol: TR-FRET for Ternary Complex Formation
-
Reagents:
-
His-tagged CRBN/DDB1 complex.
-
GST-tagged Protein of Interest (POI).
-
Terbium (Tb)-conjugated anti-His antibody (FRET Donor).
-
Fluorescein-conjugated anti-GST antibody (FRET Acceptor).
-
PROTAC synthesized using the title ligand.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of His-CRBN/DDB1 and GST-POI.
-
Add the Tb-anti-His and Fluorescein-anti-GST antibodies.
-
Add a serial dilution of the PROTAC molecule.
-
Controls: Include wells with no PROTAC, no CRBN, and no POI to establish baseline signals.
-
-
Incubation & Readout: Incubate the plate at room temperature for 1-2 hours, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of ternary complex formation and the "hook effect" at high concentrations.[16]
-
The cooperativity (α) can be determined by comparing the affinity of the PROTAC for one protein in the absence versus the presence of the other binding partner.[18] An α > 1 indicates positive cooperativity, which is highly desirable for an efficient PROTAC.
-
Cellular Target Degradation
The definitive test is to measure the PROTAC's ability to degrade the POI in a cellular context.
Methodology: Western Blot
Western blotting is a semi-quantitative, reliable method to directly visualize the reduction in POI levels.
-
Causality: This assay provides direct evidence of protein loss. Including proper controls, such as a CRBN-knockout cell line or a proteasome inhibitor, validates that the observed degradation is dependent on the intended CRBN-proteasome pathway.[19]
Protocol: Western Blot for Protein Degradation
-
Cell Treatment: Seed cells (e.g., HEK293 or a relevant cancer cell line) and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours).
-
Control Treatments:
-
Vehicle control (e.g., 0.1% DMSO).
-
Proteasome inhibitor control (e.g., 1 µM MG132) co-treated with the PROTAC. This should "rescue" the protein from degradation.
-
Negative control PROTAC (e.g., with a methylated imide that cannot bind CRBN).
-
-
Lysis & Protein Quantification: Wash cells with PBS, lyse with RIPA buffer containing protease and phosphatase inhibitors, and clear the lysate by centrifugation. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific to the POI.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection & Analysis: Apply an ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate DC₅₀ (concentration causing 50% degradation) and Dₘₐₓ (maximum degradation).
Caption: A typical experimental workflow for PROTAC characterization.
Conclusion and Future Directions
This compound is more than just a chemical compound; it is a validated and versatile tool for harnessing the power of the Cereblon E3 ligase. Its well-defined binding mode, coupled with a chemically accessible handle for linker attachment, has cemented its place in the toolkit of medicinal chemists developing novel protein degraders. The systematic application of biophysical and cellular assays is paramount to successfully translating this foundational ligand into a potent and selective therapeutic.
Future efforts will likely focus on developing novel CRBN ligands that can fine-tune ternary complex geometries for difficult-to-degrade targets, improve cell permeability, and expand the repertoire of E3 ligases available for TPD, thereby broadening the horizons of this transformative therapeutic modality.
References
-
Gosset, Inc. Cereblon E3 Ligase Pathway. Gosset. Available at: [Link].
-
ResearchGate. Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. ResearchGate. Available at: [Link].
-
Domainex. Ternary Complex Formation Assays. Domainex. Available at: [Link].
-
PubMed. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Available at: [Link].
-
MDPI. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI. Available at: [Link].
-
Wikipedia. Cereblon E3 ligase modulator. Wikipedia. Available at: [Link].
-
National Institutes of Health (NIH). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. PMC. Available at: [Link].
-
ResearchGate. Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. ResearchGate. Available at: [Link].
-
National Institutes of Health (NIH). Chemical Ligand Space of Cereblon. PMC. Available at: [Link].
-
ACS Publications. A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. Journal of Medicinal Chemistry. Available at: [Link].
-
ACS Publications. A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. Journal of Medicinal Chemistry. Available at: [Link].
-
ACS Publications. Chemical Ligand Space of Cereblon. ACS Omega. Available at: [Link].
-
University of Wisconsin–Madison. Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison Libraries. Available at: [Link].
-
National Institutes of Health (NIH). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC. Available at: [Link].
-
PubChem. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. PubChem. Available at: [Link].
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link].
-
National Institutes of Health (NIH). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. NIH. Available at: [Link].
-
SPring-8. Structure of the human DDB1– Cereblon – thalidomide complex. SPring-8. Available at: [Link].
-
Diamond Light Source. Targeted Destruction of Disease-Related Proteins. Diamond Light Source. Available at: [Link].
-
National Institutes of Health (NIH). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. PMC. Available at: [Link].
-
PubMed. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. PubMed. Available at: [Link].
-
National Institutes of Health (NIH). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. Available at: [Link].
-
ResearchGate. (PDF) Click chemistry in the development of PROTACs. ResearchGate. Available at: [Link].
-
National Institutes of Health (NIH). On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. PMC. Available at: [Link].
-
RCSB PDB. 4CI1: Structure of the DDB1-CRBN E3 ubiquitin ligase bound to thalidomide. RCSB PDB. Available at: [Link].
-
ProteomeXchange. ProteomeXchange Dataset PXD057431. ProteomeXchange. Available at: [Link].
-
National Institutes of Health (NIH). Molecular mechanisms of thalidomide and its derivatives. PMC. Available at: [Link].
-
National Institutes of Health (NIH). The PROTAC technology in drug development. PMC. Available at: [Link].
-
ResearchGate. Structure of cereblon in complex with DDB1, pomalidomide and SALL4... ResearchGate. Available at: [Link].
Sources
- 1. gosset.ai [gosset.ai]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spring8.or.jp [spring8.or.jp]
- 14. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 19. ProteomeXchange Dataset PXD057431 [proteomecentral.proteomexchange.org]
An In-Depth Technical Guide to the Mechanism of Action of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione: A Cereblon E3 Ligase Modulator
Introduction: A New Player in the Realm of Targeted Protein Degradation
The landscape of modern drug discovery is increasingly dominated by strategies that harness the cell's own machinery to combat disease. Among these, the targeted degradation of pathogenic proteins has emerged as a powerful therapeutic modality. At the heart of this approach lies the ubiquitin-proteasome system and the E3 ubiquitin ligases that govern its specificity. The isoindoline-1,3-dione scaffold, famously embodied by thalidomide and its analogs (lenalidomide and pomalidomide), has been pivotal in this field.[1][2][3][4] These molecules, now understood as "molecular glues," function by modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6] This guide delves into the hypothesized mechanism of action of a lesser-known analog, 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, positioning it within the well-established framework of CRBN modulation and providing a comprehensive roadmap for its experimental validation.
Based on its structural features, this compound is predicted to function as a ligand for Cereblon, thereby hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the degradation of specific "neosubstrate" proteins. This guide will first elucidate the foundational mechanism of CRBN modulation by isoindoline-1,3-dione compounds and then present a detailed experimental framework to rigorously test this hypothesis for the title compound.
The Core Mechanism: Hijacking the CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The therapeutic and teratogenic effects of thalidomide and its analogs are mediated through their direct binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).[5] In its native state, this complex is responsible for the ubiquitination and subsequent proteasomal degradation of a specific set of endogenous proteins. Isoindoline-1,3-dione-based compounds act as "molecular glues" by binding to a hydrophobic pocket in CRBN, which in turn creates a new surface that recruits proteins not normally targeted by this E3 ligase.[] These newly recruited proteins are termed "neosubstrates."
The primary and most well-characterized neosubstrates of the thalidomide analog-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9] The degradation of these factors is central to the anti-myeloma activity of these drugs. The binding of the CRBN modulator alters the conformation of the CRBN surface, creating a high-affinity binding site for a degron motif present in IKZF1 and IKZF3. This induced proximity leads to the polyubiquitination of these transcription factors, marking them for destruction by the 26S proteasome.
The structural basis for this interaction has been well-elucidated through X-ray crystallography.[10][11] The isoindoline-1,3-dione core of the molecule is essential for CRBN binding, while the substituent on the phthalimide ring is largely solvent-exposed. This solvent exposure is critical, as it allows for the modification of this part of the molecule without abolishing CRBN binding, and it is this region that interacts with the neosubstrate. In the case of this compound, the trans-4-hydroxycyclohexyl group occupies this solvent-exposed position and is therefore expected to play a key role in determining the compound's neosubstrate specificity and overall activity.
Below is a diagram illustrating the proposed signaling pathway for this compound.
Caption: Workflow for the Fluorescence Polarization (FP) competition assay.
Part 2: Assessment of Neosubstrate Degradation
Upon confirming CRBN binding, the next step is to determine if this binding event leads to the degradation of known neosubstrates like IKZF1 and IKZF3.
Experimental Protocol: Western Blot Analysis of IKZF1/IKZF3 Degradation
This protocol outlines the procedure to assess the degradation of IKZF1 and IKZF3 in a relevant cell line (e.g., multiple myeloma cell line MM.1S) upon treatment with the test compound.
Materials:
-
MM.1S cells
-
This compound
-
Lenalidomide or Pomalidomide (as positive controls)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed MM.1S cells and treat with a dose-range of this compound, positive controls, and a vehicle control for a specified time (e.g., 4, 8, 12, 24 hours). To confirm proteasome-dependent degradation, include a condition where cells are pre-treated with MG132 before adding the test compound.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against IKZF1, IKZF3, and the loading control, followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Caption: Workflow for Western blot analysis of neosubstrate degradation.
Part 3: In Vitro Ubiquitination Assay
To provide direct evidence that this compound induces the ubiquitination of its neosubstrates via the CRL4^CRBN^ complex, an in vitro ubiquitination assay can be performed.
Experimental Protocol: In Vitro Ubiquitination of a Neosubstrate
This protocol describes a reconstituted in vitro system to monitor the ubiquitination of a recombinant neosubstrate.
Materials:
-
Recombinant human E1 (UBE1), E2 (e.g., UBE2D3), and CRL4^CRBN^ E3 ligase complex
-
Recombinant human ubiquitin
-
Recombinant neosubstrate (e.g., a fragment of IKZF1 containing the degron)
-
This compound
-
ATP
-
Ubiquitination reaction buffer
-
Primary antibody against the neosubstrate or ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4^CRBN^, ubiquitin, and the neosubstrate in the reaction buffer.
-
Compound Addition: Add the test compound or vehicle control to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by Western blotting, probing for the neosubstrate to detect higher molecular weight ubiquitinated species or with an anti-ubiquitin antibody.
Conclusion and Future Directions
The isoindoline-1,3-dione scaffold is a privileged structure in the development of molecular glue degraders that target the Cereblon E3 ubiquitin ligase complex. Based on its chemical structure, this compound is strongly hypothesized to function as a CRBN modulator. The experimental framework detailed in this guide provides a robust and comprehensive approach to validating this hypothesis and characterizing its specific biological activity.
Successful demonstration of CRBN-dependent neosubstrate degradation would position this compound as a valuable tool for chemical biology and a potential starting point for the development of novel therapeutics. Further studies could then focus on identifying its full spectrum of neosubstrates through unbiased proteomic approaches and evaluating its efficacy in relevant disease models. The continued exploration of novel CRBN ligands is crucial for expanding the toolbox of targeted protein degradation and developing next-generation therapies with improved efficacy and safety profiles.
References
- Zhu, Y., et al. (2025). Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands. European Journal of Medicinal Chemistry.
- Stegner, D., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.
- BenchChem. (n.d.). A Technical Guide to DD-03-171: A Dual-Function Degrader of IKZF1, IKZF3, and BTK. BenchChem.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Molecules.
- Stegner, D., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
- BOC Sciences. (2023). Thalidomide Analogs and Other CRBN Ligands in PROTACs. BOC Sciences.
- BenchChem. (n.d.). A Technical Guide to the Cereblon Binding Affinity of Thalidomide-Based E3 Ligase Ligands. BenchChem.
- BenchChem. (n.d.). Structural Basis for Thalidomide-NH-amido-C8-NH2 Binding to Cereblon: A Technical Guide. BenchChem.
- Li, Y., et al. (2023). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines.
- Fischer, E. S., et al. (2022).
- BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. BPS Bioscience.
- Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
- Chamberlain, P. P., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs.
- Stegner, D., et al. (2022). De-Novo Design of Cereblon (CRBN)
- Amsbio. (n.d.). Cereblon Binding Assay Kit, 79899. Amsbio.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Assays Using E3 Ligase Ligand 26. BenchChem.
- Li, Z., et al. (2025). A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase. Chemical Science.
- Yang, H., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders.
- ResearchGate. (n.d.). Relative binding affinities of CRBN ligands to CRBN in cellular and biochemical assays.
- Li, Z., et al. (2025). A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase.
- PubChem. (n.d.). trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. PubChem.
- Zorba, A., et al. (2022). Mechanism of degrader-targeted protein ubiquitinability.
- Li, Y., et al. (2025). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines.
- Li, S., et al. (2020). CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1. Frontiers in Immunology.
- Gavriil, A., et al. (2025). Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma.
- MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules.
- ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.
- Chen, L., et al. (2021). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators.
- Yang, H., et al. (2023). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation.
- Krönke, J., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells.
- Encyclopedia.pub. (n.d.). Development of Analogs of Thalidomide. Encyclopedia.pub.
- ChemWhat. (n.d.). 2-(TRANS-4-HYDROXYCYCLOHEXYL)-1H-ISOINDOLE-1,3(2H)-DIONE CAS.
- Shi, Q., & Chen, L. (2013). What is the functional role of the thalidomide binding protein cereblon?. Protein & Cell.
- PharmaCompass.com. (n.d.). Thalidomide. PharmaCompass.com.
- Santa Cruz Biotechnology. (n.d.). trans-2-(4-Hydroxy-cyclohexyl)-isoindole-1,3-dione. Santa Cruz Biotechnology.
- Yang, H., et al. (2024). Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation.
- MP Biomedicals. (n.d.). Thalidomide. MP Biomedicals.
- Wikipedia. (n.d.). Thalidomide. Wikipedia.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Thalidomide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. mpbio.com [mpbio.com]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
discovery of novel isoindoline-1,3-dione derivatives
An In-Depth Technical Guide to the Discovery of Novel Isoindoline-1,3-dione Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword: The Enduring Legacy and Modern Renaissance of the Phthalimide Scaffold
The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, a status born from a history as complex and multifaceted as its biological activities. Initially introduced in the Gabriel synthesis of primary amines in 1887, its most famous—and infamous—representative, thalidomide, cast a long shadow over the field. Yet, the clinical re-emergence of thalidomide and the development of its more potent and specific analogs, the Immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide, have triggered a renaissance.[1] These compounds have transformed the treatment landscape for hematologic malignancies such as multiple myeloma.[1][2]
This resurgence has illuminated the profound therapeutic potential encoded within the simple bicyclic structure of isoindoline-1,3-dione. Researchers have since discovered that derivatives of this scaffold can engage a vast array of biological targets, leading to anticancer, anti-inflammatory, neuroprotective, anticonvulsant, antimicrobial, and analgesic effects.[3][4][5][6] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental design, from synthetic strategy to biological validation, empowering the reader to navigate and innovate within this fertile chemical space.
Part 1: Synthetic Strategies - From Foundational Chemistry to Modern Innovations
The accessibility of the isoindoline-1,3-dione core is a key driver of its prevalence in drug discovery. The primary synthetic route remains the robust condensation of phthalic anhydride (or a substituted variant) with a primary amine.[7] However, the demand for efficiency, greener processes, and diverse molecular architectures has spurred the development of novel methodologies.[8]
The Foundational Condensation Reaction
The most common method involves the reaction of phthalic anhydride with a primary amine, often under thermal conditions with a solvent like glacial acetic acid, which also acts as a catalyst.[9] This method is versatile and effective for a wide range of amine substrates.
Experimental Protocol: General Synthesis of N-Substituted Isoindoline-1,3-diones
This protocol describes a standard laboratory procedure for the synthesis of an N-aryl isoindoline-1,3-dione derivative.
Materials:
-
Phthalic Anhydride (1.0 eq)
-
Substituted Primary Amine (e.g., 4-fluoroaniline) (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle and magnetic stirrer
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add phthalic anhydride (e.g., 1.48 g, 10 mmol) and the desired primary amine (e.g., 1.11 g, 10 mmol).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask.
-
Reflux: Place the flask in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 118°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Precipitation & Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration, washing the solid with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure N-substituted isoindoline-1,3-dione product.[9]
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11]
Modern Synthetic Innovations
While effective, traditional methods can require high temperatures and long reaction times. Modern organic chemistry has introduced several refinements:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[6][9]
-
Metal-Free Protocols: To create greener and more cost-effective syntheses, metal-free approaches have been developed. One such method involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using TMSCN as a cyanide source, avoiding the need for a metal catalyst.[7]
-
Transition-Metal Catalysis: Palladium-catalyzed reactions, such as the [4+1] cycloaddition of 2-iodo-N-phenylbenzamides with difluorocarbene precursors, offer novel routes to construct the phthalimide ring system with high efficiency.[12]
The choice of synthetic route is governed by factors including substrate scope, desired scale, and tolerance of functional groups on the starting materials.
Caption: General Synthetic Workflow for Isoindoline-1,3-dione Derivatives.
Part 2: Biological Evaluation & Mechanistic Insights
The therapeutic versatility of isoindoline-1,3-dione derivatives stems from their ability to interact with a wide range of biological targets. This section details the key therapeutic areas and the experimental protocols used to validate activity.
Anticancer and Immunomodulatory Activity
The anticancer effects of phthalimide derivatives, particularly thalidomide analogs, are often linked to their immunomodulatory properties.[13] These compounds can modulate the levels of key cytokines and signaling proteins involved in cancer progression.
Key Mechanisms:
-
Inhibition of TNF-α: Many analogs are potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in cancer-related inflammation.[1][14]
-
Anti-Angiogenesis: Derivatives can inhibit Vascular Endothelial Growth Factor (VEGF), a critical signaling protein for the formation of new blood vessels that supply tumors.[2][13]
-
Induction of Apoptosis: Active compounds often induce programmed cell death (apoptosis) in cancer cells, frequently by increasing the expression of effector proteins like caspase-8.[2][14]
-
Kinase Inhibition: More targeted derivatives have been developed as inhibitors of specific protein kinases that are overactive in certain cancers, such as S6K1 (breast cancer), RSK2, and B-Raf.[15][16][17]
Caption: Anticancer Mechanisms of Action of Isoindoline-1,3-dione Derivatives.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative isoindoline-1,3-dione derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Target Cell Line | IC₅₀ (μM) | Therapeutic Target/Class | Reference |
| Compound 5c | HepG-2 (Liver) | 2.74 | Thalidomide Analog | [14] |
| Compound 5c | MCF-7 (Breast) | 3.93 | Thalidomide Analog | [14] |
| Compound 37 | A549 (Lung) | 6.76 | 1,2,4-Triazole Hybrid | [18] |
| Compound 37 | HepG-2 (Liver) | 9.44 | 1,2,4-Triazole Hybrid | [18] |
| Compound 42f | HCT-116 (Colon) | 14.63 - 49.90 (range) | Thalidomide Analog | [13] |
| Phthalazine 24b | HepG-2 (Liver) | 2.51 (µg/mL) | Thalidomide Analog | [2] |
| Phthalazine 24b | MCF-7 (Breast) | 5.80 (µg/mL) | Thalidomide Analog | [2] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxic effects of novel derivatives on cancer cell lines.[19]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HepG-2)[19]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a negative control (medium with DMSO vehicle) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.
Neuroprotective and Neuromodulatory Activity
Derivatives of isoindoline-1,3-dione have shown significant promise in the context of neurodegenerative diseases and epilepsy.[3][5]
Key Mechanisms:
-
Oxidative Stress Reduction: Some derivatives exert neuroprotective effects by activating the NRF2 signaling pathway, which upregulates the expression of antioxidant enzymes and reduces reactive oxygen species (ROS).[3]
-
Cholinesterase Inhibition: In the context of Alzheimer's disease, derivatives have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[20] This action is a cornerstone of current Alzheimer's therapy.[20]
-
Anticonvulsant Effects: Certain compounds have demonstrated the ability to increase seizure latency and reduce seizure duration in preclinical models, marking them as potential antiepileptic drug prototypes.[5]
Data Presentation: Acetylcholinesterase (AChE) Inhibition
| Compound ID | IC₅₀ (μM) vs. AChE | Key Structural Feature | Reference |
| Compound 7a | 2.1 | 4-fluorobenzyl pyridinium | [20] |
| Compound 7f | 2.1 | 4-fluorobenzyl pyridinium | [20] |
| Compound 7c | 2.7 | 3-fluorobenzyl pyridinium | [20] |
| Compound 7d | 7.4 | Chloro-substituted | [20] |
| Derivative I | 1.12 | Phenylpiperazine |
Anti-inflammatory and Analgesic Activity
The anti-inflammatory properties of this scaffold extend beyond the immunomodulation seen in cancer. Direct inhibition of key inflammatory enzymes is a common mechanism.
Key Mechanisms:
-
COX Inhibition: Many N-substituted phthalimides function as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the production of pro-inflammatory prostaglandins.[11][21] This mechanism is shared with common non-steroidal anti-inflammatory drugs (NSAIDs). The development of COX-2 selective inhibitors is a major goal to reduce the gastrointestinal side effects associated with COX-1 inhibition.[22]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: This fluorometric assay measures the peroxidase activity of COX. The peroxidase component is activated by the production of PGG₂ in the cyclooxygenase reaction. The activated peroxidase then converts a probe (e.g., ADHP) into a highly fluorescent product (resorufin), which can be quantified to determine enzyme activity.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) fluorescent probe
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include wells for a no-enzyme control, a no-inhibitor control, and a reference inhibitor control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add the ADHP probe, followed immediately by arachidonic acid to initiate the reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Excitation: 530-540 nm, Emission: 585-595 nm) every minute for 10-20 minutes.
-
Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time plot). Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot percent inhibition against compound concentration to determine the IC₅₀ value for both COX-1 and COX-2.
Part 3: Structure-Activity Relationships (SAR) and Future Perspectives
The discovery process is iterative, with biological data informing the design of the next generation of molecules. Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing potency, selectivity, and drug-like properties.
Key SAR Insights:
-
Halogen Substitution: In the design of AChE inhibitors, the position and type of halogen on a benzyl substituent can dramatically affect potency. For example, a fluorine atom at the para-position (4-fluoro) of a benzyl ring resulted in significantly higher activity than a meta-position (3-fluoro) or a chloro-substituent.[20]
-
Lipophilicity and Side Chains: For anticancer agents, increasing the lipophilicity through features like silyl ether groups can enhance activity.[23] The length and nature of linkers between the phthalimide core and other pharmacophores (like arylpiperazine) are critical for optimizing interactions within enzyme active sites, such as in COX inhibitors.[21]
-
Thalidomide Analogs: For immunomodulatory agents, modifications to the glutarimide ring of thalidomide led to the development of IMiDs with enhanced TNF-α inhibitory activity and improved safety profiles.[1]
Future Perspectives: The future of isoindoline-1,3-dione research is bright. The development of PROTACs (PROteolysis TArgeting Chimeras) using thalidomide-like ligands to hijack the Cereblon (CRBN) E3 ubiquitin ligase complex is a revolutionary approach to targeted protein degradation. This strategy is expanding the "druggable" proteome and represents a major new direction for the field. Furthermore, continued exploration of novel derivatives for neuroprotection, antimicrobial applications[24][25], and as highly selective kinase inhibitors remains a promising avenue for addressing unmet medical needs.
References
- Pourparizi, A., Vazirinia, M., Pourrajab, F., Nadri, H., & Davood, A. (n.d.). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Google Vertex AI.
- Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents. (n.d.). New Journal of Chemistry (RSC Publishing).
- Figg, W. D., & Raje, N. (n.d.). Thalidomide Analogues as Anticancer Drugs. PMC - NIH.
- Chen, C. J., Song, B. A., & Yang, S. (2012).
- Development of isoindoline-1,3-dione derivatives as S6K1 inhibitors to function as potential breast cancer therapeutics. (n.d.). XULA Digital Commons.
- Exploring the Chemical Space of N-Substituted Phthalimides: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.
- Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. (n.d.).
- Aliabadi, A., Shokri, R., & Mohammadi-Farani, A. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC - PubMed Central.
- Al-Busaidi, I. K., Hassan, Z., & Al-Rawahi, N. (2020).
- Gundogdu, N., & Erdemir, A. (2023).
- Zhou, W., Li, S., & Lu, W. (2015).
- Grib, A. V., & Shults, E. E. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
- Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (n.d.).
- Kotba, A. R., & Bakhotmah, D. A. (2022).
- Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. (n.d.).
- El-Zahabi, M. A., & El-Eissa, I. H. (2020).
- (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (n.d.).
- Wang, X., & Salaski, E. J. (2011). Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. PubMed.
- Gümüş, M., & Özkan, İ. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed.
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central.
- Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Deriv
- Kotba, A. R., & Bakhotmah, D. A. (2022).
- Ghetiya, M., & Akbari, J. (2020).
- Phthalimides: developments in synthesis and functionaliz
- Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. (2025). PubMed.
- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2022).
- Jabbour, M., & Al-Khayat, M. A. (2023). Research Article Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)
- Mishra, A. (2024). DESIGN, SYNTHESIS, AND BIO-EVALUATION OF NEW ISOINDOLINE-1,3-DIONE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AND ANTIFUNGAL AGENT.
- Starek, M., & Szymański, P. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). NIH.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2024). NIH.
- Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Deriv
- Starek, M., & Szymański, P. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
- Starek, M., & Szymański, P. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed.
Sources
- 1. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, and biological evaluation of new challenging thalidomide analogs as potential anticancer immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 16. Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives - Europub [europub.co.uk]
- 25. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Spectroscopic Guide for trans-N-(4-Hydroxycyclohexyl)phthalimide
This in-depth technical guide provides a comprehensive overview of the spectroscopic signature of trans-N-(4-Hydroxycyclohexyl)phthalimide. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through detailed analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes not only the anticipated spectral data but also the underlying chemical principles and experimental considerations necessary for accurate interpretation and application.
Introduction: The Structural and Pharmaceutical Relevance
trans-N-(4-Hydroxycyclohexyl)phthalimide is a bifunctional organic molecule incorporating a planar, aromatic phthalimide group and a saturated, stereochemically defined trans-1,4-disubstituted cyclohexane ring bearing a hydroxyl group. The phthalimide moiety is a well-known pharmacophore and a versatile synthetic intermediate in medicinal chemistry, often utilized in the Gabriel synthesis of primary amines.[1] The hydroxycyclohexyl portion introduces chirality and conformational rigidity, which can be critical for molecular recognition and binding affinity in drug design.
Accurate spectroscopic characterization is paramount for confirming the successful synthesis, assessing the purity, and understanding the three-dimensional structure of this molecule. This guide provides the foundational spectroscopic data and interpretation required for its confident use in research and development.
Synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide
A reliable and stereospecific method for the synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide is the Mitsunobu reaction.[2][3] This reaction allows for the formation of a C-N bond between the phthalimide nitrogen and the carbon of the cyclohexane ring, proceeding with a clean inversion of stereochemistry at the reacting center. Starting with cis-4-hydroxycyclohexanol would, therefore, be expected to yield the desired trans product. However, for the purpose of this guide, we will consider the direct reaction with trans-4-hydroxycyclohexanol, which proceeds to the same product.
Synthetic Workflow: Mitsunobu Reaction
The reaction proceeds by activating the hydroxyl group of trans-4-aminocyclohexanol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate nucleophilic attack by phthalimide.[2][4]
Caption: Mitsunobu reaction workflow for the synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide.
Detailed Experimental Protocol
-
To a solution of trans-4-hydroxycyclohexanol (1 equivalent) and phthalimide (1.5 equivalents) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The predicted spectrum of trans-N-(4-Hydroxycyclohexyl)phthalimide in CDCl₃ is characterized by distinct signals for the phthalimide and cyclohexyl protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phthalimide AA' | ~ 7.85 | m | - |
| Phthalimide BB' | ~ 7.73 | m | - |
| CH-N | ~ 4.20 | tt | J ≈ 12.0, 4.0 |
| CH-OH | ~ 3.70 | tt | J ≈ 11.0, 4.5 |
| Cyclohexyl (axial) | ~ 2.20 | m | - |
| Cyclohexyl (equatorial) | ~ 1.60 | m | - |
| OH | Variable | br s | - |
Interpretation:
-
Phthalimide Protons: The four aromatic protons of the phthalimide group are expected to appear as a complex multiplet, often described as an AA'BB' system, in the region of δ 7.7-7.9 ppm.
-
Cyclohexyl Methine Protons: The proton on the carbon attached to the nitrogen (CH-N) is significantly deshielded and is expected to appear as a triplet of triplets around δ 4.20 ppm due to coupling with adjacent axial and equatorial protons. Similarly, the proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a triplet of triplets around δ 3.70 ppm.
-
Cyclohexyl Methylene Protons: The axial and equatorial protons of the cyclohexane ring will give rise to complex multiplets in the aliphatic region (δ 1.5-2.3 ppm).
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Phthalimide) | ~ 168 |
| C (Aromatic, quaternary) | ~ 134 |
| CH (Aromatic) | ~ 132 |
| CH (Aromatic) | ~ 123 |
| CH-N | ~ 50 |
| CH-OH | ~ 70 |
| CH₂ (Cyclohexyl) | ~ 30-35 |
Interpretation:
-
Carbonyl Carbons: The two equivalent carbonyl carbons of the phthalimide group are expected to have a chemical shift around δ 168 ppm.
-
Aromatic Carbons: The quaternary aromatic carbons will appear around δ 134 ppm, while the protonated aromatic carbons will be found at approximately δ 132 and 123 ppm.
-
Cyclohexyl Carbons: The carbon attached to the nitrogen (CH-N) is predicted to be around δ 50 ppm, and the carbon bearing the hydroxyl group (CH-OH) will be deshielded to around δ 70 ppm. The remaining methylene carbons of the cyclohexane ring will appear in the δ 30-35 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3500-3200 | Broad, Medium |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 2950-2850 | Strong |
| C=O stretch (asymmetric) | ~ 1770 | Strong |
| C=O stretch (symmetric) | ~ 1710 | Strong |
| C-N stretch | ~ 1380 | Medium |
| C-O stretch | ~ 1070 | Strong |
Interpretation:
-
O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration.[5]
-
C=O Stretches: Two strong absorption bands are expected for the imide carbonyl groups. The asymmetric stretch typically appears at a higher wavenumber (~1770 cm⁻¹) than the symmetric stretch (~1710 cm⁻¹).[5]
-
C-H Stretches: Aromatic C-H stretches will be observed between 3100-3000 cm⁻¹, while the stronger aliphatic C-H stretches of the cyclohexane ring will be in the 2950-2850 cm⁻¹ region.
-
C-O Stretch: A strong band around 1070 cm⁻¹ is indicative of the C-O stretching vibration of the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.
Predicted Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 245, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 148: Loss of the hydroxycyclohexyl radical.
-
m/z = 132: Further fragmentation of the phthalimide cation.
-
m/z = 104: A characteristic fragment of the phthalimide group.
-
m/z = 76: Represents the benzyne radical cation.
-
m/z = 99: Cleavage of the phthalimide group to leave the hydroxycyclohexyl cation.
-
Caption: Predicted mass spectrometry fragmentation pathway for trans-N-(4-Hydroxycyclohexyl)phthalimide.
Conclusion
The spectroscopic data presented in this guide provide a detailed and self-consistent picture of the molecular structure of trans-N-(4-Hydroxycyclohexyl)phthalimide. The predicted NMR, IR, and MS data offer a robust framework for the identification and characterization of this compound. Researchers and drug development professionals can leverage this information to verify synthetic outcomes, assess sample purity, and gain insights into the molecule's structural and electronic properties, thereby facilitating its application in further scientific endeavors.
References
-
Organic Synthesis. Mitsunobu reaction. Available from: [Link]
- Mitsunobu, O.
- Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656.
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
- Liang, X., Guo, Z., & Yu, C. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Magnetic Resonance2014, 31(2), 235-242.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
- Krishnakumar, V., & John, X. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy2005, 62(4-5), 918-925.
-
Chemguide. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
nmrdb.org. Predict 13C carbon NMR spectra. Available from: [Link]
-
Cheminfo. IR spectra prediction. Available from: [Link]
- Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. John Wiley & Sons, 2006.
- Froyen, P. Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Molecules2021, 26(18), 5536.
- Weisz, A., Andrzejewski, D., & Mandelbaum, A. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry1996, 31(6), 676-680.
Sources
An In-depth Technical Guide to Determining the Solubility of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione in Common Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-(trans-4-hydroxycyclohexyl)isoindoline-1,3-dione. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles of solubility and provides detailed, field-proven experimental protocols for its determination. The focus is on empowering researchers to generate reliable and reproducible solubility data in their own laboratories. This guide details two primary methods: the equilibrium shake-flask method and the solvent addition method. Furthermore, it offers insights into data interpretation and presentation, alongside essential safety considerations.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a polar hydroxyl group and a larger, more complex isoindoline-1,3-dione moiety, suggests a nuanced solubility profile across various solvents. Understanding this solubility is paramount for a range of applications, including:
-
Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation possibilities.[3][4]
-
Reaction Chemistry: Selecting an appropriate solvent is crucial for optimizing reaction kinetics, yield, and purity during synthesis and derivatization.
-
Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.[5]
-
Analytical Chemistry: Preparing solutions of known concentrations for analytical techniques such as HPLC and NMR spectroscopy requires accurate solubility data.[6]
This guide will provide the necessary theoretical background and practical, step-by-step protocols to enable researchers to systematically determine the solubility of this compound in a range of common laboratory solvents.
Theoretical Considerations for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[7] The molecular structure of this compound presents distinct regions of differing polarity:
-
The Hydroxyl Group (-OH): This group is polar and capable of forming hydrogen bonds, suggesting potential solubility in polar protic solvents like water, ethanol, and methanol.
-
The Isoindoline-1,3-dione Moiety: This part of the molecule is larger and contains both polar (the carbonyl groups) and nonpolar (the benzene ring) features. This complex structure may contribute to solubility in a range of polar aprotic and some nonpolar solvents.
Given these structural features, it is anticipated that the solubility of this compound will vary significantly across the spectrum of common laboratory solvents. A systematic experimental approach is therefore essential.
Experimental Protocols for Solubility Determination
Two robust and widely used methods for determining the equilibrium solubility of a compound are the shake-flask method and the solvent addition method.[3][4][8][9][10][11]
Method 1: Equilibrium Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[3][4][11] It involves saturating a solvent with the solute over a prolonged period and then measuring the concentration of the dissolved solute.
Experimental Workflow:
Caption: Workflow for the Equilibrium Shake-Flask Method.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.
-
Pipette a precise volume of the chosen solvent into the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[12]
-
-
Quantification:
-
Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a validated analytical technique such as HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[12]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions. This value represents the equilibrium solubility.
-
Method 2: Solvent Addition (Clear Point) Method
This method is often faster than the shake-flask method and is particularly useful for screening multiple solvents or for systems with limited amounts of the compound.[8][9][10] It involves adding a solvent to a known mass of the solute until complete dissolution is observed.
Experimental Workflow:
Caption: Workflow for the Solvent Addition (Clear Point) Method.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh a small, known mass of this compound into a clear glass vial.
-
Place the vial on a magnetic stir plate and add a small stir bar.
-
-
Titration and Observation:
-
Begin stirring the solid at a constant rate.
-
Using a calibrated pipette or burette, add the solvent in small, precise increments.
-
After each addition, allow the system to equilibrate for a short period.
-
Continue adding solvent until the last solid particles dissolve, marking the "clear point."[8][9][10]
-
-
Data Recording and Calculation:
-
Record the total volume of solvent added to achieve complete dissolution.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of Solute (mg) / Total Volume of Solvent Added (mL)
-
Data Presentation and Interpretation
The solubility data obtained should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility of this compound at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Qualitative Assessment |
| Polar Protic | Water | ||
| Methanol | |||
| Ethanol | |||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ||
| N,N-Dimethylformamide (DMF) | |||
| Acetone | |||
| Nonpolar | Toluene | ||
| Hexane | |||
| Dichloromethane |
Interpretation of Results:
-
High Solubility in Polar Protic Solvents: Would indicate that the hydroxyl group's hydrogen bonding capacity is a dominant factor in the dissolution process.
-
High Solubility in Polar Aprotic Solvents: Would suggest that dipole-dipole interactions with the isoindoline-1,3-dione moiety are significant.
-
Low Solubility in Nonpolar Solvents: Would be expected given the presence of polar functional groups.
Safety Precautions
While a comprehensive safety data sheet (SDS) for this compound does not indicate specific hazards, general laboratory safety practices should always be followed.[13] For related isoindoline compounds, potential hazards include skin, eye, and respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound and solvents.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile solvents.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[13] In case of contact, rinse thoroughly with water.[13]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This guide provides a robust framework for the systematic determination of the solubility of this compound. By employing the detailed protocols for the equilibrium shake-flask and solvent addition methods, researchers can generate the critical data needed to advance their work in drug development, chemical synthesis, and other scientific endeavors. Adherence to these methodologies will ensure the generation of accurate and reproducible results, forming a solid foundation for subsequent research and development activities.
References
-
Reus, M. A., Van Der Heijden, A. E. D. M., & Ter Horst, J. H. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011. [Link]
-
American Chemical Society. (n.d.). Solubility determination from clear points upon solvent addition. ACS Publications. [Link]
-
University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. [Link]
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. [Link]
-
Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
SciELO. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Quora. (2017, June 24). How can you determine the solubility of organic compounds?[Link]
-
Unknown. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
-
LookChem. (n.d.). 2-(trans-4-hydroxycyclohexyl)-1h-isoindole-1,3(2h)-dione sds. [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
PubChem. (n.d.). trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. [Link]
-
ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
ChemWhat. (n.d.). 2-(TRANS-4-HYDROXYCYCLOHEXYL)-1H-ISOINDOLE-1,3(2H)-DIONE CAS. [Link]
Sources
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. scielo.br [scielo.br]
- 5. acgpubs.org [acgpubs.org]
- 6. youtube.com [youtube.com]
- 7. chem.ws [chem.ws]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. lookchem.com [lookchem.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
Methodological & Application
Application and Protocol Guide: Synthesis of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
Introduction
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, also known as trans-N-(4-Hydroxycyclohexyl)phthalimide, is a valuable chemical intermediate in the development of various biologically active molecules and functional materials.[1][2] Its rigid phthalimide core combined with the versatile functionality of the trans-hydroxycyclohexyl group makes it a key building block in medicinal chemistry.[1] The phthalimide moiety is a privileged scaffold, known to enhance the ability of compounds to cross biological membranes.[1] This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this compound from phthalic anhydride and trans-4-aminocyclohexanol.
This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, characterization methods, and essential safety information.
Mechanistic Overview: Nucleophilic Acyl Substitution and Dehydration
The synthesis of this compound proceeds via a two-step mechanism initiated by the nucleophilic attack of the primary amine of trans-4-aminocyclohexanol on one of the carbonyl carbons of phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring.
The reaction is a classic example of N-substituted phthalimide synthesis.[3] The initial nucleophilic attack by the amino group on the anhydride moiety leads to the formation of a phthalamic acid intermediate. Subsequent heating promotes the cyclization via dehydration, yielding the final imide product.[3][4]
Caption: Reaction mechanism for the synthesis of the target compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Phthalic Anhydride | ≥98% | e.g., Carl Roth | 85-44-9 |
| trans-4-Aminocyclohexanol | 97% | e.g., Alfa Aesar | 27489-62-9 |
| Glacial Acetic Acid | ACS Grade | e.g., Fisher Scientific | 64-19-7 |
| Ethanol | Reagent Grade | e.g., Sigma-Aldrich | 64-17-5 |
| Deionized Water | - | - | 7732-18-5 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers
-
Graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride (1.48 g, 10 mmol) in glacial acetic acid (20 mL).
-
Addition of Amine: In a separate beaker, dissolve trans-4-aminocyclohexanol (1.15 g, 10 mmol) in glacial acetic acid (10 mL). Add this solution dropwise to the stirring phthalic anhydride solution at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate should form. To enhance precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 15 mL) to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain a purified white solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: Determine the melting point and characterize the product using FTIR and NMR spectroscopy.
Expected Yield and Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₅NO₃[5][6] |
| Molecular Weight | 245.27 g/mol [5][6] |
| Appearance | White solid |
| Melting Point | 129 - 132 °C[7] |
| Expected Yield | 80-90% |
| CAS Number | 99337-98-1[5][6] |
Characterization and Data Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
The formation of the phthalimide ring can be confirmed by the characteristic vibrational frequencies of the imide functional group.
-
C=O stretch (asymmetric): ~1770 cm⁻¹
-
C=O stretch (symmetric): ~1700 cm⁻¹
-
C-N stretch: ~1380 cm⁻¹
-
O-H stretch (from cyclohexanol): Broad peak around 3300-3500 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.
-
¹H NMR: Expect signals corresponding to the aromatic protons of the phthalimide ring, the methine proton attached to the nitrogen, the methine proton attached to the hydroxyl group, and the methylene protons of the cyclohexyl ring.
-
¹³C NMR: Expect signals for the carbonyl carbons of the imide, the aromatic carbons, and the carbons of the cyclohexyl ring.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reflux time and monitor by TLC. |
| Loss of product during workup | Ensure complete precipitation before filtration. Use minimal solvent for recrystallization. | |
| Impure Product | Incomplete removal of starting materials or byproducts | Ensure thorough washing of the crude product. Optimize recrystallization solvent system. |
| Oily Product | Presence of residual solvent | Ensure the product is completely dry by using a vacuum oven. |
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Phthalic Anhydride: Corrosive and causes severe skin and eye damage.[7][8] It may cause allergy or asthma symptoms if inhaled and is harmful if swallowed.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
trans-4-Aminocyclohexanol: Causes burns by all exposure routes.[10] It is a corrosive material.[10] Avoid contact with skin and eyes.
-
Glacial Acetic Acid: Corrosive and flammable. Handle with care and avoid inhalation of vapors.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][11]
References
- (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2019). Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
- Phthalimides: developments in synthesis and functionaliz
- Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones.
- The Alkylation Reaction of the Gabriel Synthesis. IU Indianapolis.
- Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction.
- Phthalic anhydride - SAFETY D
- Phthalic anhydride (PA)
- trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. PubChem.
- Phthalic anhydride - SAFETY D
- 2-(trans-4-Hydroxycyclohexyl)-1H-isoindole-1,3(2H)-dione - Data Sheet.
- Safety Data Sheet: Phthalic anhydride. Carl ROTH.
- Phthalic Anhydride (PA). Chemius.
- N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- Synthesis, characterization and pharmacological activity of some new phthalimide deriv
- 4-Aminocyclohexanol - SAFETY D
- trans-2-(4-Hydroxy-cyclohexyl)-isoindole-1,3-dione. Santa Cruz Biotechnology.
- Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.
- 2-(TRANS-4-HYDROXYCYCLOHEXYL)-1H-ISOINDOLE-1,3(2H)-DIONE CAS.
- Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids.
- Condensation Reaction of Anhydrides to Imides: Phthalic Anhydride to Phthalimide & Practice Question. YouTube.
- Phthalic anhydride. Wikipedia.
- Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald.
- Process for the preparation of trans-4-aminocyclohexanol.
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. westliberty.edu [westliberty.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Mobile [my.chemius.net]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Protocol for the Synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide
An Application Note for Drug Development Professionals and Researchers
Abstract
This document provides a detailed, robust protocol for the synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide, a valuable bifunctional building block in medicinal chemistry and materials science. The synthesis is achieved through the direct condensation of trans-4-aminocyclohexanol with phthalic anhydride in glacial acetic acid. This guide offers a step-by-step methodology, from reaction setup and purification by recrystallization to comprehensive characterization of the final product. It is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices, safety considerations, and methods for ensuring product purity.
Introduction and Scientific Background
N-substituted phthalimides are a cornerstone in organic synthesis, most famously utilized in the Gabriel synthesis for the preparation of primary amines.[1][2] The phthalimide group serves as a stable protecting group for amines, enabling various chemical transformations on other parts of the molecule before its removal.[3][4] The target molecule, trans-N-(4-Hydroxycyclohexyl)phthalimide, incorporates a hydroxyl group on a stereochemically defined cyclohexyl ring. This dual functionality—a masked amine and an available alcohol—makes it a highly versatile intermediate for creating complex molecular architectures, including linkers for antibody-drug conjugates (ADCs), probes for chemical biology, and novel pharmaceutical scaffolds.
The synthesis described herein employs a direct condensation reaction, a classic and efficient method for forming imides.[5] This approach involves the reaction of a primary amine (trans-4-aminocyclohexanol) with a cyclic anhydride (phthalic anhydride).
Reaction Mechanism
The reaction proceeds in two main stages:
-
Nucleophilic Acyl Substitution: The primary amine of trans-4-aminocyclohexanol acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring to form an intermediate phthalamic acid.
-
Dehydration (Imide Formation): Under heating in the presence of an acid catalyst (glacial acetic acid), the phthalamic acid intermediate undergoes intramolecular cyclization. The hydroxyl group of the carboxylic acid and a hydrogen from the amide nitrogen are eliminated as a water molecule, forming the stable five-membered phthalimide ring.[5]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Phthalic Anhydride | 148.12 | 7.41 g | 50.0 |
| trans-4-Aminocyclohexanol | 115.18 | 5.76 g | 50.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Ethanol (95%) | 46.07 | ~100-150 mL | - |
| Deionized Water | 18.02 | As needed | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Safety Precautions
-
Phthalic Anhydride: Corrosive and a respiratory irritant. Handle in a fume hood.
-
trans-4-Aminocyclohexanol: Causes skin and serious eye damage.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Glacial Acetic Acid: Corrosive and flammable. Handle in a fume hood.
-
The reaction should be performed in a well-ventilated fume hood at all times.
Step-by-Step Synthesis Procedure
Reaction Setup and Reflux
-
Combine phthalic anhydride (7.41 g, 50.0 mmol) and trans-4-aminocyclohexanol (5.76 g, 50.0 mmol) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 50 mL of glacial acetic acid to the flask. The acetic acid serves as both a solvent and a catalyst for the dehydration step.[5]
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to reflux using a heating mantle and stir vigorously. Continue refluxing for 2 hours. The solution should become homogeneous as the reactants are consumed.
Product Isolation
-
After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 200 mL of a continuously stirred ice-water slurry in a beaker.
-
A white precipitate of the crude product will form immediately. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and other water-soluble impurities.
-
Press the solid dry on the filter and then transfer it to a watch glass to air dry.
Purification by Recrystallization
-
Transfer the crude, dried solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Add the solvent portion-wise while heating the flask on a hot plate. The goal is to create a saturated solution at the boiling point of the solvent.[7]
-
If any insoluble impurities remain, perform a hot gravity filtration.
-
Allow the clear, hot solution to cool slowly to room temperature. Crystals of the purified product should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.[7]
-
Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Dry the final product in a vacuum oven at 60 °C to a constant weight.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of trans-N-(4-Hydroxycyclohexyl)phthalimide.
Characterization and Expected Results
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| Melting Point | ~170-175 °C (Expected range for similar compounds) |
| FTIR (cm⁻¹) | ~3400 (O-H stretch), ~2930, 2850 (C-H stretch), ~1770, 1700 (C=O imide stretches), ~1390 (C-N stretch) |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic phthalimide protons (~7.8 ppm), cyclohexyl protons (broad multiplets), and the hydroxyl proton. |
| Purity (by NMR/LC-MS) | >95%[8] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction; product loss during transfers or washes. | Ensure reflux time and temperature are adequate. Minimize transfers. Use ice-cold solvent for washing the final crystals. |
| Oily Product During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute; solution is too concentrated. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7] |
| No Crystals Form | Too much recrystallization solvent was used; solution is not supersaturated. | Evaporate some of the solvent to increase concentration and attempt cooling again. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[7] |
| Colored Impurities | Presence of colored byproducts. | Before hot filtration during recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter.[7] |
References
- Benchchem. (n.d.). Application Notes and Protocols: Recrystallization and Purification of N-Phenylphthalimide.
- Hasan, S. K., & Abbas, S. A. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 53(16), 2450-2454.
-
Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2023). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Gunnlaugsson, T., et al. (2003). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III)
-
Khan Academy. (n.d.). Gabriel phthalimide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of trans-4-aminocyclohexanol.
- Bar-Eli, M., & Reiser, O. (2017). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters.
-
The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Al-kadasi, R. M., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules, 28(4), 1775.
-
PubChem. (n.d.). 4-Aminocyclohexanol. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of N-cyclohexylthiophthalimide.
- Arshad, N., et al. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA. Semantic Scholar.
-
ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]
-
PubMed. (2004). Synthesis of N-sugar-substituted phthalimides and their derivatives from sugar azides and phthalic anhydride. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of N-(cyclohexylthio)-phthalimide.
-
Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
PubMed. (2006). Synthesis of 15N-labeled phthalimide. Retrieved from [Link]
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel Synthesis [organic-chemistry.org]
- 5. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Application Notes and Protocols for the Utilization of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively degrade proteins of interest (POIs), offering a powerful approach to address previously "undruggable" targets.[1] A critical component of any PROTAC is the E3 ligase-recruiting ligand, which commandeers a specific E3 ubiquitin ligase to tag the POI for degradation.
This compound, a derivative of thalidomide, is a highly effective recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. Its structural features, particularly the hydroxyl group on the trans-cyclohexyl ring, provide a versatile handle for the attachment of linkers, facilitating the synthesis of a diverse range of PROTAC molecules. This document provides a comprehensive guide for researchers on the strategic use of this compound in PROTAC design, from synthetic strategies to biological evaluation.
Mechanism of Action: Hijacking the CRBN E3 Ligase
The fundamental principle behind a PROTAC is to induce proximity between a target protein and an E3 ligase. In the context of PROTACs utilizing this compound, the isoindoline-1,3-dione moiety serves as the CRBN-binding element. This interaction brings the entire CRL4-CRBN E3 ligase complex into the vicinity of the POI, which is bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Figure 1: General mechanism of a CRBN-recruiting PROTAC.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | [2] |
| Molecular Weight | 245.27 g/mol | [2] |
| CAS Number | 99337-98-1 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Synthetic Strategies for PROTAC Assembly
The hydroxyl group of this compound is the key functional handle for linker attachment. The following section outlines a robust synthetic protocol to generate a versatile azide-functionalized intermediate, which can then be readily conjugated to a POI ligand using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".
Protocol 1: Synthesis of Azido-Functionalized CRBN Ligand
This protocol describes the conversion of the hydroxyl group to an azide via a Mitsunobu reaction, followed by the installation of a polyethylene glycol (PEG) linker.
Step 1: Azidation of this compound via Mitsunobu Reaction
The Mitsunobu reaction allows for the stereospecific inversion of the alcohol to the corresponding azide.[3]
-
Reagents and Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) to the solution. The reaction mixture will typically turn from colorless to a pale yellow.
-
Add diphenylphosphoryl azide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-(cis-4-azidocyclohexyl)isoindoline-1,3-dione.
-
Step 2: Attachment of a PEG Linker with a Terminal Azide
For this step, we will perform an etherification to attach a PEG linker with a terminal azide, which is a common strategy in PROTAC synthesis.[4][5]
-
Reagents and Materials:
-
This compound
-
Sodium hydride (NaH)
-
Azido-PEGn-Tosylate or Azido-PEGn-Mesylate (n = number of PEG units)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the desired Azido-PEGn-Tosylate or Mesylate (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired pomalidomide-PEGn-azide intermediate.
-
Figure 2: Synthetic workflow for PROTAC assembly.
Protocol 2: PROTAC Synthesis via CuAAC Click Chemistry
This protocol details the final conjugation step to form the PROTAC molecule.[6][7][8]
-
Reagents and Materials:
-
Azido-functionalized CRBN ligand (from Protocol 1)
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) and Water (H₂O) as solvent system
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
In a reaction vial, dissolve the azido-functionalized CRBN ligand (1.0 eq) and the alkyne-functionalized POI ligand (1.0-1.2 eq) in a mixture of t-BuOH and water (e.g., 1:1 v/v).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1-0.2 eq) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.2-0.4 eq) in water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Evaluation of PROTACs
Once synthesized and purified, the biological activity of the PROTAC must be thoroughly evaluated. This involves assessing its ability to induce the degradation of the target protein in a cellular context.
Binding Affinity to Cereblon (CRBN)
Protocol 3: Western Blotting for Target Protein Degradation
Western blotting is a standard and robust method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the POI.
-
Incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
-
Data Analysis: Determining DC₅₀ and Dₘₐₓ
The results from the western blot experiment are used to determine two key parameters that characterize the PROTAC's efficacy:
-
DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates higher potency.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved. A higher Dₘₐₓ value indicates greater efficacy.
These values are determined by plotting the percentage of protein degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
| PROTAC Parameter | Description | Implication |
| DC₅₀ | Concentration for 50% degradation | Lower value indicates higher potency |
| Dₘₐₓ | Maximum achievable degradation | Higher value indicates greater efficacy |
Characterization of the Ternary Complex
The formation of a stable ternary complex (POI-PROTAC-CRBN) is a prerequisite for efficient protein degradation. Biophysical techniques can be employed to characterize this complex and provide insights into the structure-activity relationship of the PROTAC.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to both the POI and CRBN individually, as well as the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic data on the binding interactions, including the enthalpy and entropy of ternary complex formation.
-
Native Mass Spectrometry (MS): Native MS can directly observe the formation of the ternary complex and provide information on its stoichiometry.
Figure 3: Workflow for the biological evaluation of PROTACs.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the design and synthesis of potent and selective CRBN-recruiting PROTACs. Its readily functionalizable hydroxyl group allows for the facile installation of a variety of linkers, enabling the optimization of PROTAC properties. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this compound in their targeted protein degradation research. Future efforts in this area will likely focus on the development of novel linker chemistries and the exploration of this CRBN ligand in the context of a wider range of protein targets, further expanding the therapeutic potential of the PROTAC technology.
References
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. PMC.
- Discovery of pomalidomide-based PROTACs for selective degrad
- General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I) - ResearchGate.
- PROTAC Synthesis | Click Chemistry. MedchemExpress.com.
- Rapid Synthesis of Pomalidomide-Conjugates in Minutes via Temperature Elevation and Delayed Feeding.
- Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Rel
- Pomalidomide-PEG4-Azide ≥95%. Sigma-Aldrich.
- Pomalidomide-PEG3-azide | E3 Ligase Ligand-Linker Conjug
- Pomalidomide-PEG2-azide | E3 Ligase Ligand-Linker Conjug
- Click Chemistry vs.
- A Comparative Guide to Thalidomide- and Pomalidomide-Based Linkers for PROTACs. Benchchem.
- Click chemistry in the development of PROTACs. PMC - NIH.
- Mass Spectrometry Analysis of Pomalidomide-Induced Protein Degradation: A Compar
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram.
- NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon. of DSpace.
- Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. PMC.
- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amid
- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
- Mitsunobu Reaction. Organic Chemistry Portal.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... | Download Scientific Diagram.
- Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.
- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
- Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... | Download Scientific Diagram.
- Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- Pomalidomide-5-OH (5-Hydroxy pomalidomide) | Ligand for E3 Ligase. MedChemExpress.
- Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Knowledge UChicago.
- 2-(trans-4-Hydroxycyclohexyl)-1H-isoindole-1,3(2H)-dione - Data Sheet.
- Novel approaches for the rational design of PROTAC linkers. PMC - NIH.
- Greener synthesis of a potent proteolysis targeting chimera (PROTAC) degrader of indoleamine-2, 3-dioxygenase 1 (hDOI1): FH-HES (Universities of Applied Sciences).
- Double Mitsunobu Reactions of cis-Cycloalk-2-ene-1,4-diols and 3,4-Epoxycycloalkenes: Rearrangements of Allylic Diazides | Request PDF.
- The Mitsunobu 1- O -esterification of 1-hydroxy-3-phenyl-1 H -quinoxalin-2-one 4-oxide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione into PROTACs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Leveraging a Versatile Cereblon Ligand for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The rational design and synthesis of PROTACs are pivotal to achieving potent and selective protein degradation.
This guide provides a comprehensive overview of the incorporation of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione into PROTACs. This molecule, a derivative of thalidomide, serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a widely exploited E3 ligase in PROTAC development.[2][] The trans-4-hydroxycyclohexyl group offers a key advantage: a readily functionalizable secondary alcohol that provides a strategic exit vector for linker attachment, enabling the synthesis of a diverse array of PROTAC constructs.
Herein, we will delve into the mechanistic considerations, synthetic strategies, and detailed protocols for leveraging this versatile CRBN ligand in your targeted protein degradation research. We will explore the critical aspects of linker design and conjugation, focusing on the formation of stable ether linkages via the Mitsunobu reaction, a robust and reliable method for this transformation.[4][5] Furthermore, we will provide step-by-step protocols for the subsequent conjugation to a POI ligand and the analytical characterization of the final PROTAC molecule.
The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation
PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another cycle of degradation.[6] This catalytic mode of action allows for potent biological activity at sub-stoichiometric concentrations.
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Synthetic Strategy: A Modular Approach to PROTAC Synthesis
The synthesis of a PROTAC incorporating this compound is best approached in a modular fashion. This involves the synthesis of a linker-functionalized CRBN ligand, followed by conjugation to the POI ligand. This convergent strategy allows for the efficient generation and screening of a library of PROTACs with varying linkers and POI ligands.
Our focus will be on the following key transformations:
-
Linker Attachment to the CRBN Ligand: Formation of a stable ether linkage between the hydroxyl group of this compound and a bifunctional linker (e.g., an amine-terminated PEG linker) using the Mitsunobu reaction.[4][5]
-
Final PROTAC Assembly: Amide bond formation between the linker-functionalized CRBN ligand and a carboxylic acid-functionalized POI ligand.
Figure 2: A modular synthetic workflow for PROTAC synthesis.
Detailed Protocols
Part 1: Synthesis of an Amine-Terminated Linker-CRBN Ligand Conjugate via Mitsunobu Reaction
This protocol describes the etherification of this compound with an amino-PEG linker, where the amine is protected as a Boc-carbamate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 6296-53-3 | 259.29 |
| tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | 193478-43-2 | 249.31 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Brine | N/A | N/A |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
-
Mitsunobu Reaction:
-
To a solution of this compound (1.0 eq) and tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (1.2 eq) in anhydrous THF (0.1 M), add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected linker-CRBN ligand conjugate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected conjugate (1.0 eq) in a solution of 20-50% trifluoroacetic acid in dichloromethane (v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting amine-terminated linker-CRBN ligand conjugate (as a TFA salt) can be used in the next step without further purification, or it can be neutralized with a mild base (e.g., saturated NaHCO₃) and extracted with an organic solvent if necessary.
-
Part 2: Amide Coupling to the POI Ligand
This protocol describes the final amide bond formation to assemble the PROTAC.
Materials:
| Reagent | CAS Number | Notes |
| Amine-terminated linker-CRBN ligand conjugate (from Part 1) | N/A | TFA salt or free amine |
| POI ligand with a carboxylic acid functional group | Varies | 1.0 eq |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 148893-10-1 | Amide coupling reagent (1.2 eq) |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | Base (3.0 eq) |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | Reaction solvent |
Procedure:
-
Amide Coupling:
-
Dissolve the POI ligand (1.0 eq) and the amine-terminated linker-CRBN ligand conjugate (1.1 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the solution.
-
Add HATU (1.2 eq) and stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude PROTAC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity (>95%).
-
Characterization of the Final PROTAC
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized PROTAC.
| Analytical Technique | Expected Results |
| ¹H and ¹³C NMR Spectroscopy | The spectra should show all expected signals for the POI ligand, the linker, and the CRBN ligand moieties. The chemical shifts and coupling constants should be consistent with the proposed structure. |
| High-Resolution Mass Spectrometry (HRMS) | The measured mass should correspond to the calculated exact mass of the PROTAC molecule, confirming its elemental composition. |
| Analytical RP-HPLC | A single major peak should be observed, indicating the purity of the final compound (typically >95%). |
Concluding Remarks
The incorporation of this compound into PROTACs offers a robust and versatile platform for the development of novel protein degraders. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of such molecules. The modular nature of the synthetic strategy allows for the facile generation of PROTAC libraries, enabling the systematic optimization of linker length and composition to achieve potent and selective degradation of the protein of interest. As with any multi-step synthesis, careful monitoring of each reaction and thorough characterization of intermediates and the final product are paramount to success.
References
- Benchchem. (2025). Application Notes and Protocols for Amine-PEG-CH2COOH (MW 3400) as a PROTAC Linker.
- MedChemExpress. (n.d.). Amine-PEG-amine (MW 5000) | PROTAC Linkers.
- Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis.
- Scheepstra, M., et al. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 7, 707317.
- Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis.
- Benchchem. (2025).
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Benchchem. (2025). A Head-to-Head Comparison of Linker Technologies in PROTAC Synthesis: Traditional Amide vs. Click Chemistry.
- ResearchGate. (n.d.). Examples of CRBN ligand-based PROTACs.
- Benchchem. (2025). step-by-step synthesis of a PROTAC using a PEG linker.
- ACS Publications. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Mitsunobu reaction.
- Benchchem. (2025). Technical Support Center: Refining Protocols for PROTAC Synthesis Using PEG Linkers.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Yan, Y., et al. (2021). 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. Bioorganic & Medicinal Chemistry Letters, 48, 128258.
- BOC Sciences. (2023). Thalidomide Analogs and Other CRBN Ligands in PROTACs.
- MedChemExpress. (n.d.). PROTAC CRBN Degrader-1.
- NIH. (n.d.).
- ResearchGate. (n.d.). (PDF)
- NIH. (n.d.). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2).
- NIH. (n.d.).
- NIH. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.
- NIH. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
- NIH. (n.d.).
- NIH. (n.d.).
Sources
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Experimental Use of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the experimental use of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione in a cell culture setting. While direct experimental data for this specific molecule is limited, its structural analogy to the well-characterized immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, provides a strong basis for hypothesizing its mechanism of action and guiding its experimental investigation. This guide outlines the presumed mechanism of action, involving the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, and provides detailed protocols for the initial characterization of this compound's biological activity. The protocols are designed to be self-validating and are grounded in established methodologies for studying IMiDs.
Introduction and Scientific Rationale
This compound belongs to the family of compounds containing an isoindoline-1,3-dione (or phthalimide) moiety. This structural feature is the cornerstone of the pharmacological activity of a class of drugs known as immunomodulatory drugs (IMiDs). Prominent members of this class, including lenalidomide and pomalidomide, are synthetic derivatives of thalidomide and are widely used in the treatment of multiple myeloma and other hematological malignancies.[1][2]
The core mechanism of action of IMiDs is the hijacking of the CRL4CRBN E3 ubiquitin ligase complex.[1] By binding to Cereblon (CRBN), a substrate receptor of this complex, IMiDs induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1] This targeted protein degradation leads to the downstream therapeutic effects, which include anti-proliferative, anti-angiogenic, and immunomodulatory activities.[3][][5]
Given the shared isoindoline-1,3-dione core, it is highly probable that this compound functions as a CRBN modulator. The trans-4-hydroxycyclohexyl group likely influences its binding affinity to CRBN and its substrate specificity. Therefore, the initial experimental characterization of this compound should focus on validating its interaction with CRBN and identifying its downstream effects on protein degradation, cell viability, and immune cell function.
Presumed Mechanism of Action: CRBN-Mediated Protein Degradation
The central hypothesis for the mechanism of action of this compound is its function as a "molecular glue" that brings together the CRBN E3 ubiquitin ligase and specific target proteins, leading to their degradation.
Signaling Pathway Diagram
Caption: Presumed mechanism of action of this compound.
Experimental Protocols
The following protocols provide a framework for the initial investigation of this compound in a cell culture setting.
Cell Line Selection and Culture
Rationale: The choice of cell lines is critical for observing the biological effects of a putative CRBN modulator. Multiple myeloma cell lines are a logical starting point, as they are the primary target for approved IMiDs.
-
Recommended Cell Lines:
-
Multiple Myeloma (MM): MM.1S (IMiD-sensitive), MM.1R (IMiD-resistant, CRBN-knockdown), HEK293T (for CRBN binding assays).
-
Other Hematological Malignancies: Mantle cell lymphoma or chronic lymphocytic leukemia cell lines.
-
-
Culture Conditions: Follow ATCC-recommended culture conditions for each cell line. Typically, this involves RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
Compound Preparation and Storage
Rationale: Proper handling and storage of the compound are essential for maintaining its stability and ensuring reproducible experimental results.
-
Compound Information:
-
Stock Solution Preparation:
-
Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C.
-
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours to allow the cells to adhere and resume growth.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical concentration range to start with is 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., lenalidomide).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the half-maximal inhibitory concentration (IC₅₀) using appropriate software (e.g., GraphPad Prism).
Expected Outcome and Interpretation: A dose-dependent decrease in cell viability in IMiD-sensitive cell lines (e.g., MM.1S) would suggest that the compound has anti-proliferative activity. A lack of effect in IMiD-resistant cell lines (e.g., MM.1R) would further support a CRBN-dependent mechanism.
Protocol 2: Western Blot Analysis of Neosubstrate Degradation
Objective: To determine if the compound induces the degradation of known IMiD neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3).[1]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells (e.g., MM.1S) in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at its IC₅₀ concentration (determined from Protocol 1) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, CRBN, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Expected Outcome and Interpretation: A time-dependent decrease in the protein levels of IKZF1 and IKZF3 upon treatment with the compound would strongly indicate that it functions as a CRBN-dependent molecular glue, similar to other IMiDs. CRBN levels should remain unchanged.
Protocol 3: Co-Immunoprecipitation (Co-IP) for CRBN Binding
Objective: To confirm the direct interaction between the compound and the CRBN protein.
Step-by-Step Protocol:
-
Cell Lysate Preparation: Prepare whole-cell lysates from a cell line that expresses CRBN (e.g., HEK293T or MM.1S).
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-CRBN antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Compound Treatment: Resuspend the beads in a buffer containing this compound at a concentration known to be active in cells. Incubate for 1-2 hours.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze the eluates by Western blotting for CRBN and potential neosubstrates.
Expected Outcome and Interpretation: Successful immunoprecipitation of CRBN and the subsequent detection of neosubstrates in the presence of the compound would provide strong evidence for the formation of a ternary complex (CRBN-compound-neosubstrate).
Data Summary and Interpretation
The following table provides a template for summarizing the expected quantitative data from the initial characterization of this compound.
| Experiment | Cell Line | Parameter | Expected Result with this compound | Positive Control (Lenalidomide) |
| Cell Viability | MM.1S | IC₅₀ (µM) | To be determined | ~1-10 µM |
| MM.1R | IC₅₀ (µM) | >100 µM (or significantly higher than MM.1S) | >100 µM | |
| Protein Degradation | MM.1S | IKZF1 Levels | Time-dependent decrease | Time-dependent decrease |
| MM.1S | IKZF3 Levels | Time-dependent decrease | Time-dependent decrease | |
| MM.1S | CRBN Levels | No significant change | No significant change |
Conclusion and Future Directions
The structural similarity of this compound to established IMiDs strongly suggests that it functions as a modulator of the CRBN E3 ubiquitin ligase complex. The protocols outlined in this guide provide a robust framework for the initial experimental validation of this hypothesis. Successful demonstration of CRBN-dependent anti-proliferative activity and neosubstrate degradation will pave the way for further preclinical development. Future studies could include:
-
Identification of Novel Neosubstrates: Employing proteomic approaches to identify novel target proteins for degradation.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models of multiple myeloma.
-
Immunomodulatory Profiling: Assessing the compound's effects on cytokine production and immune cell populations (e.g., T cells and NK cells).[3]
References
-
Krönke J, Fink EC, Ebert BL. The novel mechanism of lenalidomide activity. Blood. 2015;125(17):2622-2625. [Link]
-
Gribben JG, Fowler N, Roecker A. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Advances in Hematology. 2015;2015:497208. [Link]
-
Gallardo-Rincón D, Tovar-García E, Tellez-Sosa J. Novel insights into the mechanism of action of lenalidomide. Oncoimmunology. 2014;3(1):e27410. [Link]
-
Zhu YX, Braggio E, Shi CX, et al. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma. 2014;55(8):1749-1758. [Link]
-
PubChem. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. [Link]
-
BioOrganics. 2-(trans-4-Hydroxycyclohexyl)-1H-isoindole-1,3(2H)-dione. [Link]
Sources
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. BioOrganics [bioorganics.biz]
Application Notes and Protocols for the Comprehensive Characterization of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
Introduction
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a chemical entity of significant interest in drug development and chemical research, often synthesized as an intermediate or a potential pharmacophore. Its structure, comprising a planar phthalimide group and a non-planar, chiral trans-substituted cyclohexane ring, presents a unique analytical challenge. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this molecule. The protocols herein are designed to ensure scientific integrity, providing robust and reproducible results for identity, purity, and stability assessments.
The methodologies detailed are grounded in fundamental chemical principles and have been developed to be self-validating, aligning with the principles outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures.[1][2] This ensures that the data generated is reliable and fit for purpose in a regulated environment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | PubChem[3] |
| Molecular Weight | 245.27 g/mol | PubChem[3] |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Solubility | Soluble in methanol, acetonitrile, DMSO, and chloroform; sparingly soluble in water. | Inferred from structural components and general laboratory experience. |
| Stereochemistry | Contains two chiral centers in the cyclohexane ring, existing as a racemic mixture of two enantiomers in the trans configuration. | Structural analysis |
Chromatographic Methods for Purity and Assay Determination
Chromatography is the cornerstone for assessing the purity of this compound and quantifying its content in various matrices. Due to the presence of both a polar hydroxyl group and a non-polar phthalimide moiety, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Reversed-Phase HPLC (RP-HPLC) for Purity and Assay
Principle: This method separates the target molecule from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. A gradient elution is employed to ensure the timely elution of compounds with a wide range of polarities.[4][5]
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Stationary Phase: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A polar-endcapped C18 column can also be considered to improve the peak shape of this polar analyte.[6]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (phthalimide chromophore) and 254 nm.
-
Injection Volume: 10 µL
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
System Suitability: Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[7]
-
Data Analysis: Purity is determined by the area percentage method. The assay is calculated against a reference standard of known purity.
Causality and Justification:
-
The C18 stationary phase provides the necessary hydrophobicity to retain the molecule.
-
A gradient from high aqueous to high organic mobile phase composition ensures the elution of both polar impurities and the main compound, as well as any less polar byproducts.[3][8]
-
Formic acid is added to the mobile phase to control the pH and ensure good peak shape by suppressing the ionization of any potential acidic or basic functional groups.[4]
-
A column temperature of 30 °C ensures reproducible retention times.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Principle: LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry to identify unknown impurities by providing molecular weight information.[9][10]
Instrumentation and Consumables:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).
-
The same HPLC conditions as described in the RP-HPLC method can be used.
Protocol:
-
Sample Preparation: Prepare the sample as described for the RP-HPLC method.
-
LC-MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended as the nitrogen atom in the imide can be protonated.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Acquisition: Acquire full scan data to detect all ions. For targeted impurity analysis, Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.[9]
-
-
Data Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra to determine the molecular weights of the impurities. This information is crucial for structural elucidation.
Causality and Justification:
-
ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺).
-
A Q-TOF or other high-resolution mass spectrometer can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR gives information on the number of different types of protons and their neighboring environments, while ¹³C NMR provides information on the different types of carbon atoms.
Instrumentation and Consumables:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument procedures.
-
Spectral Interpretation:
-
¹H NMR:
-
Aromatic Protons: Expect multiplets in the range of δ 7.7-7.9 ppm corresponding to the four protons on the phthalimide ring.[11]
-
Cyclohexyl Protons: A complex series of multiplets will be observed for the protons on the cyclohexane ring. The proton attached to the hydroxyl-bearing carbon (CH-OH) and the proton attached to the nitrogen-bearing carbon (CH-N) will appear as distinct multiplets.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and temperature-dependent.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two signals are expected around δ 168 ppm for the imide carbonyls.[12]
-
Aromatic Carbons: Signals in the range of δ 123-134 ppm.
-
Cyclohexyl Carbons: Signals corresponding to the carbons of the cyclohexane ring, including the carbon attached to the hydroxyl group (around δ 70 ppm) and the carbon attached to the nitrogen (around δ 50 ppm).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.
Instrumentation and Consumables:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Spectral Interpretation:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[13][14]
-
C-H Stretch: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=O Stretch: Two strong absorption bands for the imide carbonyl group are expected around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).
-
C-N Stretch: Look for a band in the 1300-1000 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions unique to the molecule.[15]
-
Thermal Analysis
Thermal analysis techniques are crucial for understanding the solid-state properties of the molecule, such as its melting point and thermal stability.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and detect any polymorphic transitions.[16][17]
Instrumentation and Consumables:
-
DSC instrument.
-
Aluminum pans and lids.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Thermal Program: Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition patterns.[18]
Instrumentation and Consumables:
-
TGA instrument.
-
Platinum or ceramic pans.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Thermal Program: Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: The TGA curve shows the percentage of weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
Causality and Justification:
-
DSC provides a precise melting point, which is a critical quality attribute. The shape of the melting endotherm can also provide information about purity.
-
TGA is essential for determining the temperature at which the compound starts to degrade, which is important for defining storage and handling conditions.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently determine the identity, purity, and stability of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data suitable for research, development, and quality control purposes. It is recommended that these methods be fully validated according to ICH guidelines before implementation in a regulated environment.[1][19]
References
-
PubChem. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. National Center for Biotechnology Information. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
AMS Biotechnology (AMSBIO). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PharmaCores. HPLC analytical Method development: an overview. [Link]
-
The Royal Society of Chemistry. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. [Link]
-
PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
AZoM. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]
-
Impact Analytical. Thermal Analysis Techniques. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Emery Pharma via YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
Dr. Premchand via YouTube. Theory and Instrumentation of DSC and TGA and its applications in various fields. [Link]
-
Archives of Pharmacy and Pharmaceutical Sciences. Novel Gradient Elution (U)HPLC Method Development that Enables Successful Method Transfer. [Link]
-
PubMed. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. [Link]
-
AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]
-
European Pharmaceutical Review. Application of LCMS in small-molecule drug development. [Link]
-
PLOS ONE. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. [Link]
-
European Pharmaceutical Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
ResearchGate. Generic Approach in a Gradient Elution HPLC Method Development that enables troubleshooting free method transfer | Request PDF. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
ResearchGate. 13 C NMR spectrum of phthalimide analog. [Link]
-
Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum. [Link]
-
SpectraBase. Phthalimide. [Link]
-
Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. pharmtech.com [pharmtech.com]
- 4. HPLC analytical Method development: an overview [pharmacores.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 17. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 18. azom.com [azom.com]
- 19. database.ich.org [database.ich.org]
Application Note: Structural Elucidation of trans-N-(4-Hydroxycyclohexyl)phthalimide using NMR and Mass Spectrometry
<
Introduction
trans-N-(4-Hydroxycyclohexyl)phthalimide is a significant building block in medicinal chemistry, often utilized in the synthesis of compounds with potential therapeutic applications. The precise stereochemistry and purity of this intermediate are critical for the successful synthesis of downstream targets and for ensuring the safety and efficacy of final drug products. Therefore, unambiguous structural confirmation is paramount. This application note details the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide a comprehensive structural and purity profile of this molecule. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established analytical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the chemical environment of each atom, revealing connectivity and stereochemical relationships.
Theoretical Basis for NMR Analysis
The structure of trans-N-(4-Hydroxycyclohexyl)phthalimide presents several distinct sets of protons and carbons. The phthalimide group contains aromatic protons and carbonyl carbons, while the cyclohexane ring possesses aliphatic protons, including a methine proton attached to the nitrogen, a methine proton at the hydroxyl-bearing carbon, and methylene protons. The trans configuration of the cyclohexane ring dictates specific spatial relationships between these protons, which can be confirmed through analysis of coupling constants in the ¹H NMR spectrum.
Predicted ¹H and ¹³C NMR Spectral Data
A thorough understanding of the expected chemical shifts and coupling patterns is crucial for accurate spectral interpretation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for trans-N-(4-Hydroxycyclohexyl)phthalimide
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | ~4.2 | C-1: ~50 |
| H-2, H-6 (axial) | ~1.4 | C-2, C-6: ~30 |
| H-2, H-6 (equatorial) | ~2.2 | |
| H-3, H-5 (axial) | ~1.6 | C-3, C-5: ~34 |
| H-3, H-5 (equatorial) | ~2.0 | |
| H-4 | ~3.7 | C-4: ~69 |
| OH | Variable | |
| H-Ar | ~7.7-7.9 | C-Ar (quaternary): ~132 |
| C-Ar (CH): ~123, ~134 | ||
| C=O | C=O: ~168 |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Experimental Protocol: NMR Sample Preparation and Acquisition
The quality of the NMR spectrum is highly dependent on proper sample preparation.[1]
Materials:
-
trans-N-(4-Hydroxycyclohexyl)phthalimide (5-25 mg for ¹H, 50-100 mg for ¹³C)[2]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
Protocol:
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used. Deuterated solvents are essential to avoid large solvent peaks in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[1][2]
-
Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3][4] Gentle vortexing can aid dissolution. Ensure the solution is clear and free of any solid particles.
-
Filtration and Transfer: Filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into a clean, dry NMR tube. This step is crucial to remove any particulate matter that can degrade the spectral quality by distorting the magnetic field homogeneity.[1][5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for small organic molecules should be employed.
Visualization of Key Structural Features for NMR
The following diagram illustrates the unique proton environments in the trans-N-(4-Hydroxycyclohexyl)phthalimide molecule, which are key to interpreting the NMR spectra.
Caption: Molecular structure with key proton environments labeled for NMR analysis.
Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Coupled with a separation technique like liquid chromatography (LC-MS), it also serves as a powerful tool for purity assessment. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces the protonated molecular ion with minimal fragmentation, which is advantageous for molecular weight determination.[6]
Theoretical Basis for Mass Spectrometry Analysis
In positive ion ESI-MS, trans-N-(4-Hydroxycyclohexyl)phthalimide is expected to be readily protonated to form the [M+H]⁺ ion. The molecular formula is C₁₄H₁₅NO₃, with a monoisotopic mass of 245.1052 g/mol . Therefore, the primary ion observed in the mass spectrum should correspond to a mass-to-charge ratio (m/z) of approximately 246.1125. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation, providing further structural confirmation.
Predicted Mass Spectrometry Data
Table 2: Predicted Mass Spectrometry Peaks for trans-N-(4-Hydroxycyclohexyl)phthalimide
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 246.1125 | Protonated molecular ion |
| [M+Na]⁺ | 268.0944 | Sodium adduct |
| Fragment 1 | 148.0237 | Loss of hydroxycyclohexyl group |
| Fragment 2 | 98.0964 | Hydroxycyclohexyl cation |
Experimental Protocol: LC-MS Analysis
A well-developed LC-MS protocol is essential for both identification and purity analysis.[7]
Materials:
-
LC-MS grade acetonitrile and water
-
Formic acid or acetic acid
-
Vials for LC autosampler
-
Syringe filters (0.22 µm)
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[8]
-
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for this analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. The acid helps to promote protonation for positive ion ESI.[9]
-
Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes, followed by a hold and re-equilibration.[10]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.
-
Visualization of Proposed Fragmentation Pathway
The diagram below illustrates a plausible fragmentation pathway for the protonated molecule under MS/MS conditions.
Caption: Proposed ESI-MS/MS fragmentation of trans-N-(4-Hydroxycyclohexyl)phthalimide.
Data Interpretation and Conclusion
The combined data from NMR and MS provide a powerful and definitive structural confirmation of trans-N-(4-Hydroxycyclohexyl)phthalimide. The ¹H NMR spectrum will confirm the presence of the aromatic protons of the phthalimide group and the aliphatic protons of the cyclohexane ring. The key to confirming the trans stereochemistry lies in the coupling constants of the protons at C-1 and C-4. For the trans isomer, both the phthalimide and hydroxyl groups are in equatorial positions, leading to axial-axial couplings for the H-1 and H-4 protons with their neighbors, which are typically larger (8-12 Hz) than axial-equatorial or equatorial-equatorial couplings.
The ¹³C NMR spectrum will show the correct number of carbon signals corresponding to the proposed structure, including the characteristic carbonyl peaks of the phthalimide group.
The high-resolution mass spectrum will provide an accurate mass measurement of the molecular ion, which should be consistent with the elemental composition C₁₄H₁₅NO₃. The LC-MS chromatogram will serve as a purity check, with a single major peak indicating a pure compound. The fragmentation pattern observed in the MS/MS spectrum will further corroborate the structure, showing characteristic losses of the phthalimide and hydroxycyclohexyl moieties.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 86(15), 7767-7774.
- Laskin, J., & Laskin, A. (2012). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 4(7), 2054-2062.
-
University of York. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Request PDF. Retrieved from [Link]
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 12-17.
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
- Bakiri, A., et al. (2019).
- Shebley, M., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (69), e4374.
Sources
- 1. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. tecan.com [tecan.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Developing CRBN-Recruiting PROTACs with 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
Introduction: Harnessing the Ubiquitin-Proteasome System for Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][5] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[3][4] This catalytic process allows for the degradation of multiple target proteins by a single PROTAC molecule, enabling potent activity at sub-stoichiometric concentrations.[1][2]
Among the over 600 E3 ligases in the human genome, Cereblon (CRBN) has emerged as a workhorse in PROTAC development.[4][6][7] Ligands for CRBN, often derived from immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, are well-characterized, possess favorable drug-like properties, and have a proven track record in clinical applications.[3][4][8][][] One such CRBN ligand, 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, offers a versatile scaffold for PROTAC synthesis, providing a hydroxyl group as a convenient attachment point for the linker. This guide provides a comprehensive overview of the design, synthesis, and evaluation of CRBN-recruiting PROTACs utilizing this specific ligand.
Core Concepts: The Mechanism of a CRBN-Based PROTAC
The efficacy of a CRBN-based PROTAC is contingent on the successful formation and stability of a productive ternary complex (POI-PROTAC-CRBN).[2][11][12][13] This complex brings the POI into close proximity with the E3 ligase machinery, leading to polyubiquitination and subsequent degradation. The linker plays a critical role in this process, influencing the geometry and stability of the ternary complex.[1][2][14][][16] An optimal linker length and composition are crucial for facilitating favorable protein-protein interactions between the POI and CRBN, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[2]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Partial Proteolysis Targeting Chimera Library Based on Achiral Cereblon E3 Ligase Ligands and its Application for Bruton's Tyrosine Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 16. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
Application Note & Protocols: 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione as a Chemical Probe for Interrogating Cereblon (CRBN) Function
Introduction: The Central Role of Cereblon in Targeted Protein Degradation
The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery for protein degradation, playing a critical role in cellular homeostasis. E3 ubiquitin ligases are key components of this system, providing substrate specificity for the ubiquitination process. Among the more than 600 E3 ligases encoded by the human genome, Cereblon (CRBN) has emerged as a paramount therapeutic target.[1][2] CRBN functions as the substrate receptor for the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex.[3]
The therapeutic relevance of CRBN was solidified with the discovery that immunomodulatory drugs (IMiDs®) like thalidomide, lenalidomide, and pomalidomide exert their effects by binding to CRBN.[2] This binding event is not one of simple inhibition; instead, it remodels the substrate-binding surface of CRBN, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of novel protein targets, termed "neosubstrates".[3][4] This "molecular glue" mechanism has paved the way for one of modern drug discovery's most exciting modalities: Targeted Protein Degradation (TPD).
Chemical probes are indispensable tools for dissecting complex biological systems.[5][6] A well-characterized chemical probe allows researchers to validate target engagement, elucidate mechanism of action, and serve as a foundational scaffold for developing more complex molecules such as Proteolysis Targeting Chimeras (PROTACs).
This document provides a detailed guide to using 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione , a phthalimide-based chemical probe, to study CRBN. While it shares the core phthalimide moiety responsible for CRBN binding, it lacks the glutarimide ring found in potent IMiD degraders, making it an excellent tool for dissecting the initial binding event and serving as a control or starting point for degrader development. We present a logical workflow, from initial in vitro binding confirmation to advanced cellular and proteomic applications.
Profile of the Chemical Probe
This compound belongs to the phthalimide class of compounds known to bind directly to the CRBN E3 ligase.
-
Mechanism of Action: The core isoindoline-1,3-dione (phthalimide) moiety binds within a conserved tri-tryptophan pocket in the thalidomide-binding domain of CRBN.[7][8] This binding event occupies the same site as potent IMiDs. By itself, this probe is expected to act as a competitive binder, useful for validating CRBN engagement in various assay formats. Its ability to induce neosubstrate degradation may be weak or non-existent compared to clinical IMiDs, making it a valuable tool for separating the effects of simple binding from potent degradation.
| Property | Value |
| IUPAC Name | This compound |
| Alternate Names | trans-N-(4-Hydroxycyclohexyl)phthalimide[9] |
| CAS Number | 99337-98-1[9] |
| Molecular Formula | C₁₄H₁₅NO₃[9][10] |
| Molecular Weight | 245.27 g/mol [9][10] |
| Solubility & Storage | Soluble in DMSO. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Purity | >98% recommended for all biological assays. |
The CRBN-Mediated Ubiquitination Pathway
The binding of a molecular glue degrader (MGD) to CRBN initiates a cascade that leads to the degradation of a specific neosubstrate. This process is central to the mechanism of IMiDs and other CRBN-targeting compounds.
Caption: CRBN-mediated targeted protein degradation workflow.
Experimental Workflow for Probe Characterization
A rigorous, stepwise approach is essential to validate a chemical probe. The following workflow outlines the critical experiments to confirm that this compound is a bona fide CRBN probe.
Caption: Stepwise experimental workflow for CRBN probe validation.
Protocol 1: In Vitro Target Engagement via Fluorescence Polarization (FP)
Scientific Rationale: This biochemical assay provides direct, quantitative evidence of binding between the probe and purified CRBN protein. It is a competitive assay where the test compound displaces a fluorescently labeled CRBN ligand (tracer), causing a decrease in the polarization of emitted light. This is a rapid and robust method for determining binding affinity (IC₅₀).[11][12]
Materials:
-
Recombinant human CRBN/DDB1 protein complex
-
Fluorescent Tracer (e.g., Cy5-labeled Thalidomide)[11]
-
FP Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
Test Compound: this compound (10 mM stock in DMSO)
-
Positive Control: Pomalidomide (10 mM stock in DMSO)
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of CRBN/DDB1 protein (e.g., 40 nM final concentration) in FP Assay Buffer.
-
Prepare a 2X solution of the fluorescent tracer (e.g., 20 nM final concentration) in FP Assay Buffer.
-
Expert Tip: The optimal protein and tracer concentrations must be empirically determined to yield a stable and robust assay window (typically >100 mP).
-
-
Compound Dilution:
-
Perform a serial dilution of the test compound and Pomalidomide in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series from a 1 mM top concentration.
-
Dilute the DMSO serial dilutions 1:25 into FP Assay Buffer to create a 4X final concentration plate. This minimizes the final DMSO concentration to 1%.
-
-
Assay Assembly:
-
Add 5 µL of 4X compound dilution (or buffer with 4% DMSO for controls) to the 384-well plate.
-
Add 5 µL of the 2X CRBN/DDB1 protein solution.
-
Add 10 µL of the 2X fluorescent tracer solution.
-
Self-Validation: Include "No Protein" controls (buffer instead of protein) to determine the baseline polarization of the free tracer and "No Compound" controls (buffer/DMSO instead of compound) for the maximum polarization signal.
-
-
Incubation and Measurement:
-
Seal the plate, centrifuge briefly (1000 rpm, 1 min), and incubate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on a compatible plate reader (e.g., Excitation: 620 nm, Emission: 680 nm for a Cy5-based tracer).
-
-
Data Analysis:
-
Convert raw mP values to percent inhibition relative to the "No Compound" (0% inhibition) and "No Protein" or "Positive Control Max" (100% inhibition) wells.
-
Plot percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)
Scientific Rationale: CETSA provides unequivocal proof of target engagement within the complex milieu of a living cell.[13] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13][14] This change in thermal stability is a direct proxy for target binding. This label-free method is critical for confirming a probe's cell permeability and its ability to find its target in a native environment.[15]
Materials:
-
Human cell line expressing CRBN (e.g., HEK293T, MM.1S)
-
Complete cell culture medium
-
Test Compound and Pomalidomide (as positive control)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Instrumentation for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
SDS-PAGE and Western Blotting reagents
-
Anti-CRBN antibody, Anti-Vinculin or GAPDH antibody (loading control)
Procedure:
Part A: Melt Curve Generation
-
Cell Treatment: Seed cells to achieve ~80-90% confluency. Treat cells with the test compound at a fixed, high concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours.
-
Cell Harvesting: Harvest cells, wash twice with cold PBS, and resuspend the cell pellet in PBS with inhibitors to a final concentration of ~10⁷ cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 25°C.
-
Lysis and Clarification: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen/37°C water bath). Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing soluble, stable protein). Analyze the amount of soluble CRBN at each temperature point by Western Blot. Use a loading control (e.g., Vinculin) to ensure equal protein loading.
-
Data Interpretation: Quantify the band intensities. Plot the percentage of soluble CRBN relative to the unheated sample against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the DMSO control indicates target stabilization and engagement.
Part B: Isothermal Dose-Response (ITDR)
-
Cell Treatment: Treat cells with a serial dilution of the test compound for 1-2 hours.
-
Heating: Harvest cells as above. Heat all samples at a single, fixed temperature determined from the melt curve (a temperature in the steep part of the curve, e.g., 54°C, where a clear difference is observed).
-
Lysis, Clarification, and Analysis: Proceed as in Part A.
-
Data Interpretation: Plot the amount of soluble CRBN against the log of the compound concentration. Fit the data to determine the EC₅₀, which reflects the concentration required for half-maximal stabilization in a cellular context.
| Parameter | Expected Outcome for a CRBN Binder |
| FP IC₅₀ | A measurable IC₅₀ value, typically in the µM range for simple phthalimide binders. |
| CETSA ΔTₘ | A positive shift in the melting temperature (ΔTₘ) of several degrees upon compound treatment. |
| CETSA EC₅₀ | A dose-dependent stabilization of CRBN, yielding a quantifiable EC₅₀ value. |
Protocol 3: Functional Assessment via Neosubstrate Degradation Assay
Scientific Rationale: The ultimate function of potent CRBN modulators is to induce the degradation of neosubstrates.[3] This assay determines if the probe has any intrinsic degradation activity or if it can act as a competitive antagonist against a known degrader. This is a crucial step to classify the probe as a simple binder, a weak degrader, or a competitive inhibitor.
Materials:
-
Multiple Myeloma cell line (e.g., MM.1S, NCI-H929), which are sensitive to IMiDs.
-
Test Compound, Pomalidomide (positive control), DMSO (vehicle).
-
Western Blotting reagents and antibodies: Anti-IKZF1 (Ikaros), Anti-IKZF3 (Aiolos), Anti-CRBN, Anti-GAPDH (loading control).
Procedure:
-
Direct Degradation Assessment:
-
Seed MM.1S cells and treat with a dose range of the test compound (e.g., 0.1 to 20 µM) and a fixed concentration of Pomalidomide (e.g., 1 µM) for 6-24 hours.
-
-
Competitive Antagonism Assessment:
-
Co-treat cells with a fixed, active concentration of Pomalidomide (e.g., 1 µM) and a dose range of the test compound.
-
-
Cell Lysis and Analysis:
-
Harvest cells, lyse in RIPA buffer with protease inhibitors.
-
Normalize total protein concentration using a BCA assay.
-
Perform Western Blot analysis to detect levels of IKZF1, IKZF3, and CRBN. Use GAPDH as a loading control.
-
-
Data Interpretation:
-
Scenario A (Binder/Inhibitor): The probe alone does not cause degradation of IKZF1/3. In the co-treatment experiment, the probe rescues the degradation of IKZF1/3 induced by Pomalidomide in a dose-dependent manner. This confirms the probe binds to the same site as Pomalidomide and acts as a competitive antagonist.
-
Scenario B (Weak Degrader): The probe causes a modest reduction in IKZF1/3 levels at high concentrations.
-
Scenario C (Inactive): The probe has no effect on IKZF1/3 levels alone or in combination with Pomalidomide. This could suggest non-functional binding or rapid metabolism.
-
Protocol 4: Advanced Application - Proximity-Dependent Ubiquitination (Ub-POD)
Scientific Rationale: To unbiasedly identify proteins that are ubiquitinated in a probe-dependent manner, advanced proximity labeling techniques can be employed.[16] Methods like Ub-POD (Ubiquitin-Specific Proximity-Dependent Labeling) fuse the biotin ligase BirA to the E3 ligase (CRBN).[17][18] In the presence of a molecular glue, the recruited neosubstrate is brought into close proximity, allowing for its ubiquitination with biotinylated ubiquitin. These biotinylated substrates can then be purified and identified by mass spectrometry (MS).
Conceptual Workflow:
-
System Generation: Co-express two constructs in cells: a BirA-E3 ligase fusion (e.g., HA-BirA-CRBN) and an acceptor peptide-tagged ubiquitin (e.g., AP-Ub).[17]
-
Cell Treatment: Treat the engineered cells with the chemical probe, a positive control (Pomalidomide), and a vehicle control (DMSO). Add biotin to the media to enable the labeling reaction.
-
Proximity Labeling: The probe induces the formation of a ternary complex (CRBN-probe-neosubstrate). This brings the BirA-CRBN fusion close to the E2~AP-Ub complex and the substrate. BirA biotinylates the AP-Ub, which is then transferred to the neosubstrate.[17][18]
-
Enrichment: Lyse the cells under denaturing conditions to disrupt protein-protein interactions. Isolate biotinylated-ubiquitinated proteins using streptavidin affinity purification.
-
Identification by Mass Spectrometry: Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the proteins that were specifically ubiquitinated in the presence of the probe compared to the control.[19][20]
Trustworthiness through Controls: This experiment is self-validating. A true neosubstrate will only be enriched in the probe-treated sample and not in the DMSO control. Comparing the hit list to that generated by Pomalidomide can reveal overlapping and unique substrate profiles.
Conclusion
This compound is a valuable chemical probe for the study of Cereblon. Its simple phthalimide structure allows for the specific interrogation of the CRBN binding event, divorced from the potent downstream degradation effects of more complex IMiDs. The multi-step workflow detailed here provides a comprehensive guide for researchers to validate its binding in vitro and in cells, characterize its functional consequences, and leverage it in advanced proteomic studies. As a well-characterized binder and competitive antagonist, this probe serves as an essential control for TPD experiments and a foundational building block for the rational design of novel CRBN-targeting therapeutics.
References
-
Yang, B. et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e8. [Link]
-
Zerfas, B. et al. (2023). Advancing targeted protein degrader discovery by measuring cereblon engagement in cells. Methods in Enzymology, 681, 169-188. [Link]
-
Zerfas, B. et al. (2023). Advancing targeted protein degrader discovery by measuring cereblon engagement in cells. PubMed, [Link]
-
Yang, B. et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PubMed, [Link]
-
Zerfas, B. et al. (2023). Advancing targeted protein degrader discovery by measuring cereblon engagement in cells. ResearchGate, [Link]
-
Donovan, K.A. et al. (2024). Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. bioRxiv, [Link]
-
Donovan, K.A. et al. (2024). Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. PMC, [Link]
-
Zhang, X. et al. (2021). Selective degradation-inducing probes for studying cereblon (CRBN) biology. RSC Medicinal Chemistry, 12(8), 1334-1343. [Link]
-
ResearchGate. Chemical probes for the identification of E3 ligases. ResearchGate, [Link]
-
Swatek, K.N. et al. (2021). Decoding the Messaging of the Ubiquitin System Using Chemical and Protein Probes. PMC, [Link]
-
Gendoo, D.M.A. et al. (2024). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. bioRxiv, [Link]
-
Mayor-Ruiz, C. et al. (2022). Cereblon covalent modulation through structure-based design of histidine targeting chemical probes. NIH, [Link]
-
BPS Bioscience. Cereblon Binding Assay Kit. BPS Bioscience, [Link]
-
Amsbio. Cereblon Binding Assay Kit, 79899. Amsbio, [Link]
-
Axial. (2024). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Axial, [Link]
-
Gendoo, D.M.A. et al. (2024). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Research Square, [Link]
-
Pelago Bioscience. Targeted Protein Degradation Profiling by the Cellular Thermal Shift Assay (CETSA®). Labhoo, [Link]
-
Mayor-Ruiz, C. et al. (2022). Cereblon covalent modulation through structure-based design of histidine targeting chemical probes. PubMed, [Link]
-
Mytcas, M.L. et al. (2023). Ub-POD: A Ubiquitin-Specific Proximity-Dependent Labeling Technique to Identify E3 Ubiquitin Ligase Substrates in Human Cells. PMC, [Link]
-
Sandberg, A. et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC, [Link]
- Google Patents. US10816544B2 - Methods for measuring small molecule affinity to cereblon.
-
Mayor-Ruiz, C. et al. (2022). Cereblon covalent modulation through structure-based design of histidine targeting chemical probes. ResearchGate, [Link]
-
Pao, K.C. et al. (2020). Photocrosslinking Activity-Based Probes for Ubiquitin RING E3 Ligases. PubMed, [Link]
-
Stevanovic, M. et al. (2024). Drug Discovery Approaches to Target E3 Ligases. ResearchGate, [Link]
-
La-Borde, P.J. et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv, [Link]
-
Cayman Chemical. (2020). Chemical Probes as Essential Tools for Biological Discovery. YouTube, [Link]
-
Rafiee, A. et al. (2024). Protocol to study secretome interactions using extracellular proximity labeling. STAR Protocols, [Link]
-
Schwalm, M.P. et al. (2021). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 64(18), 13612–13625. [Link]
-
Gushtereva, E. et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. PubMed, [Link]
-
Mytcas, M.L. et al. (2024). A ubiquitin-specific, proximity-based labeling approach for the identification of ubiquitin ligase substrates. PubMed Central, [Link]
-
Mytcas, M.L. et al. (2023). A ubiquitin-specific, proximity-based labeling approach for the identification of ubiquitin ligase substrates. bioRxiv, [Link]
-
Alavi, S. et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC, [Link]
-
The University of Hong Kong. (2024). Ubiquitin-Specific Proximity Labeling for E3 Ligase Substrate Identification. The University of Hong Kong, [Link]
-
PubChem. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. PubChem, [Link]
-
ACG Publications. (2012). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications, [Link]
-
Zhang, L. et al. (2021). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. PMC, [Link]
- Google Patents. WO2020118098A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment.
-
Schwalm, M.P. et al. (2018). Chemical Ligand Space of Cereblon. ResearchGate, [Link]
-
Semantic Scholar. (2022). Ligands for cereblon: 2017–2021 patent overview. Semantic Scholar, [Link]
-
Schwalm, M.P. et al. (2018). Chemical Ligand Space of Cereblon. PMC, [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2020118098A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective degradation-inducing probes for studying cereblon (CRBN) biology - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 8. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.usbio.net [cdn.usbio.net]
- 10. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. amsbio.com [amsbio.com]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ub-POD: A Ubiquitin-Specific Proximity-Dependent Labeling Technique to Identify E3 Ubiquitin Ligase Substrates in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A ubiquitin-specific, proximity-based labeling approach for the identification of ubiquitin ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. axial.substack.com [axial.substack.com]
- 20. researchgate.net [researchgate.net]
Application Note: A Guide to Assessing the Binding of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione to Cereblon (CRBN)
Introduction
Cereblon (CRBN) is a critical component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, acting as a substrate receptor.[1] The modulation of CRBN's substrate specificity through small molecules has opened new therapeutic avenues, particularly in the realm of targeted protein degradation.[2] Molecules like 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, a derivative of thalidomide, are of significant interest as they can bind to CRBN and induce the degradation of specific target proteins.[1][3] This mechanism is central to the action of immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]
Accurately quantifying the binding affinity and kinetics of these small molecules to CRBN is fundamental for the development of effective therapeutics. This guide provides an in-depth overview and detailed protocols for several key biophysical and cellular techniques to assess the binding of this compound to CRBN.
Mechanism of Action: The CRBN-Ligand Interaction
The binding of a small molecule ligand to CRBN can alter the substrate specificity of the CRL4^CRBN^ E3 ligase complex.[1] This interaction facilitates the recruitment of proteins that are not typically targeted, leading to their ubiquitination and subsequent degradation by the proteasome.[4] Understanding the direct interaction between the ligand and CRBN is the first and most critical step in characterizing these molecules.
Caption: CRBN-mediated targeted protein degradation pathway.
In Vitro Biophysical Assays
Directly measuring the binding affinity and kinetics in a purified system is essential for initial characterization.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a gold-standard, label-free technique that directly measures the heat released or absorbed during a binding event.[5] This allows for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction in a single experiment.[6]
Expertise & Experience: ITC is a powerful technique because it provides a complete thermodynamic profile of the interaction. The stoichiometry information is particularly valuable for confirming a 1:1 binding model. However, ITC requires relatively large amounts of pure, soluble protein and can be sensitive to buffer mismatches. Careful experimental design, including dialysis of the protein and preparation of the compound in the final dialysis buffer, is crucial to minimize heats of dilution.
Protocol: ITC for CRBN-Ligand Binding
-
Sample Preparation:
-
Express and purify recombinant human CRBN, preferably as a complex with DDB1 for enhanced stability.[6]
-
Dialyze the CRBN/DDB1 complex extensively against the chosen assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the compound into the final dialysis buffer to the desired concentration (typically 10-20 fold higher than the protein concentration). The final DMSO concentration should be matched between the protein solution in the cell and the ligand solution in the syringe.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CRBN/DDB1 solution (e.g., 10-20 µM) into the sample cell.
-
Load the ligand solution (e.g., 100-200 µM) into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Subtract the heat of dilution, determined from a control experiment titrating the ligand into buffer alone.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
| Parameter | Description | Typical Value Range for IMiDs |
| Kd (nM) | Dissociation Constant | 100 - 500[6] |
| n | Stoichiometry | ~1 |
| ΔH (kcal/mol) | Enthalpy Change | Varies |
| ΔS (cal/mol·deg) | Entropy Change | Varies |
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[7][8] This allows for the real-time determination of association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) can be calculated.[9][10]
Expertise & Experience: SPR is highly sensitive and provides valuable kinetic information that ITC cannot. It is particularly useful for ranking compounds and for detailed mechanistic studies.[9] Proper immobilization of the protein and addressing non-specific binding are critical for obtaining high-quality data. Using a reference flow cell and including additives like BSA or Tween-20 in the running buffer can help minimize non-specific interactions.[7]
Protocol: SPR for CRBN-Ligand Binding
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the surface using a mixture of EDC and NHS.
-
Immobilize recombinant CRBN/DDB1 to the surface via amine coupling to a target level (e.g., 8000-10000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject the compound solutions over the immobilized CRBN surface and a reference surface for a set association time, followed by a dissociation phase with running buffer.
-
Regenerate the surface between cycles if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
Caption: Workflow for SPR-based binding analysis.
Fluorescence Polarization (FP)
Principle: FP is a competitive binding assay that measures the change in polarization of fluorescently labeled light.[11][12] A small, fluorescently labeled CRBN ligand (tracer) tumbles rapidly in solution, resulting in low polarization. Upon binding to the much larger CRBN protein, its tumbling slows, and polarization increases. An unlabeled test compound competes with the tracer for binding, causing a decrease in polarization.
Expertise & Experience: FP is a robust, high-throughput method ideal for screening large compound libraries.[13] The key is to have a high-affinity fluorescent probe.[14] The assay sensitivity is dependent on the concentration of the protein and the fluorescent probe used.[14]
Protocol: Competitive FP Assay
-
Reagent Preparation:
-
Assay Procedure:
-
In a black, low-binding 96- or 384-well plate, add a fixed concentration of CRBN/DDB1 and the fluorescent tracer.[12]
-
Add the serially diluted test compound. Include controls for no inhibitor (high polarization) and no CRBN (low polarization).
-
Incubate at room temperature for 1-2 hours to reach equilibrium.[12]
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a microplate reader capable of measuring FP.
-
Plot the change in millipolarization (mP) units against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which can be converted to a Ki using the Cheng-Prusoff equation.
-
| Assay Component | Example Concentration |
| CRBN/DDB1 | 100 nM[14] |
| Fluorescent Tracer | 20 nM[14] |
| Test Compound | Serial Dilution (e.g., 100 µM to 1 nM) |
Cellular Target Engagement Assays
Confirming that a compound binds to its target in a physiologically relevant environment is a crucial step in drug development.[15]
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[15][16] Cells are treated with the compound, heated to a specific temperature, and the amount of soluble (non-denatured) target protein remaining is quantified.[15] An increase in the amount of soluble CRBN at a given temperature in the presence of the compound indicates target engagement.
Expertise & Experience: CETSA® is a powerful method as it measures target engagement in intact cells without requiring any modification to the compound or the protein.[15] It provides a physiological measure of target engagement that accounts for cell permeability and intracellular concentration.[15] The key is to optimize the heating temperature to be on the slope of the protein's melting curve to maximize the assay window.
Protocol: Isothermal Dose-Response (ITDRF) CETSA®
-
Cell Treatment:
-
Culture cells (e.g., HEK293) to a suitable confluency.
-
Treat cells with a serial dilution of this compound for a defined period (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Heat the cell suspensions at a pre-determined optimal temperature (e.g., 52°C) for 3 minutes, followed by cooling.
-
-
Lysis and Detection:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Quantify the amount of soluble CRBN in the supernatant using a detection method such as Western blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble CRBN against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the concentration required for half-maximal stabilization.[15]
-
Caption: Workflow for a CETSA® experiment.
Conclusion
The selection of an appropriate assay for assessing the binding of this compound to CRBN depends on the specific research question and the stage of the drug discovery process. Biophysical methods like ITC and SPR provide detailed, quantitative information on the direct binding event, which is essential for lead optimization. High-throughput methods such as FP are invaluable for primary screening. Finally, cellular assays like CETSA® are critical for validating target engagement in a physiological context. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding of the compound's interaction with CRBN.
References
- BPS Bioscience. (n.d.). Cereblon Binding Assay Kit (FP).
- BPS Bioscience. (n.d.). Data Sheet - Cereblon Binding Assay Kit.
-
Gaetani, M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC - NIH. [Link]
- BenchChem. (n.d.). A Comparative Guide to Isothermal Titration Calorimetry for Pomalidomide-C7-NH2 and CRBN Binding.
- BindingDB. (n.d.). Assay in Summary_ki.
-
Wang, L., et al. (n.d.). Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. PMC - NIH. [Link]
-
Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. SpringerLink. [Link]
- Pelago Bioscience. (n.d.). Targeted Protein Degradation Profiling by the Cellular Thermal Shift Assay (CETSA®).
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Assays Using E3 Ligase Ligand 26.
-
Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
- Reaction Biology. (n.d.). Cereblon Binding Assay Service.
- BenchChem. (n.d.). A Comparative Guide to CRBN Ligands for Targeted Protein Degradation: Thalidomide-5-O-CH2-COOH in Focus.
-
National Genomics Data Center (CNCB-NGDC). (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. NGDC. [Link]
- ResearchGate. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance.
- ResearchGate. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
-
Yang, J., et al. (n.d.). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. NIH. [Link]
- PubMed. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance.
-
Royal Society of Chemistry. (2025). A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase. Chemical Science. [Link]
- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
-
Li, S., et al. (n.d.). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. PMC - NIH. [Link]
- Protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities.
- TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC).
- Eurofins Discovery. (2020). Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation.
- Nature. (n.d.). Isothermal titration calorimetry.
- PubMed Central. (n.d.). Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA).
- Springer Nature Experiments. (n.d.). Protein Interaction Analysis by Surface Plasmon Resonance.
- Amsbio. (n.d.). Cereblon Binding Assay Kit, 79899.
Sources
- 1. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01251A [pubs.rsc.org]
- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. amsbio.com [amsbio.com]
- 14. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
use of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione in ubiquitination assays
Application Notes & Protocols
Topic: Characterization of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione as a Novel Molecular Glue for Targeted Protein Ubiquitination and Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: A New Frontier in Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic strategy, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1] This is accomplished by co-opting the cell's natural disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] Within TPD, molecular glues are a fascinating class of small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, or "neosubstrate," that would not otherwise interact.[3] This induced proximity leads to the target's ubiquitination and subsequent destruction by the proteasome.
The most prominent examples of molecular glues are thalidomide and its analogs, known as immunomodulatory drugs (IMiDs). These compounds function by binding to the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[4][5] This binding event remodels the substrate-binding surface of CRBN, enabling the recruitment and degradation of specific neosubstrates, such as the transcription factors IKZF1 and IKZF3 in multiple myeloma.[1][6]
This document focuses on This compound , a compound featuring the same isoindoline-1,3-dione (phthalimide) core as thalidomide.[7][8][9] This structural similarity makes it a compelling candidate for investigation as a novel CRBN-modulating molecular glue. These application notes provide a comprehensive framework and detailed protocols for researchers to assess the ability of this and similar compounds to induce protein ubiquitination and degradation, thereby characterizing their potential as new therapeutic agents.
Part 1: The Molecular Glue Mechanism of Action
The central hypothesis is that this compound functions as a molecular glue by hijacking the CRL4^CRBN^ E3 ligase complex. The process is initiated by the compound binding to a specific pocket on CRBN.[5] This creates a new composite surface that can now recognize and bind a neosubstrate protein. This induced formation of a ternary complex (E3 Ligase–Glue–Neosubstrate) is the critical event that triggers the ubiquitination cascade.[1]
Once the neosubstrate is brought into proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the neosubstrate's surface. The formation of a polyubiquitin chain, typically linked via lysine 48 (K48), acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[10]
Caption: Mechanism of a CRBN-directed molecular glue.
Part 2: In Vitro Ubiquitination Assay
Objective: To determine if this compound directly promotes the ubiquitination of a target neosubstrate in a reconstituted, cell-free system.
Principle: This assay rebuilds the core components of the ubiquitination cascade in vitro. A positive result, observed as a neosubstrate-specific ubiquitin ladder on a Western blot, provides direct biochemical evidence that the compound facilitates E3 ligase activity towards the target protein.
Key Reagents and Materials
| Component | Example | Stock Concentration | Final Concentration | Purpose |
| E1 Enzyme | Human UBA1 | 5 µM | 50-100 nM | Activates ubiquitin in an ATP-dependent manner. |
| E2 Enzyme | Human UBE2D3 | 25 µM | 0.2-1 µM | Receives ubiquitin from E1 and transfers it to the E3-substrate complex. |
| E3 Ligase | Human DDB1/CUL4A/RBX1/CRBN | 10 µM | 0.1-0.5 µM | Provides substrate specificity and catalyzes ubiquitin transfer. |
| Substrate | Recombinant IKZF1, GSPT1 | 10 µM | 0.5-1 µM | The target protein (neosubstrate) to be ubiquitinated. |
| Ubiquitin | Human, wild-type | 1 mg/mL (~117 µM) | 5-10 µM | The small protein tag for degradation. |
| Test Compound | 2-(...)-isoindoline-1,3-dione | 10 mM in DMSO | 0.1 - 50 µM | The potential molecular glue being tested. |
| Energy Source | ATP | 100 mM | 2-5 mM | Required for E1 enzyme activity. |
| Reaction Buffer | 10X Ubiquitination Buffer | 10X | 1X | Provides optimal pH and ionic strength (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 20 mM DTT). |
Experimental Workflow: In Vitro Ubiquitination
Caption: Workflows for analyzing protein degradation and ubiquitination in cells.
Step-by-Step Protocol
-
Cell Treatment:
-
For Degradation: Plate cells and allow them to adhere. Treat with a dose-range of the test compound (e.g., 0.1 to 25 µM) for 4-24 hours. Include a vehicle (DMSO) control.
-
For Ubiquitination: Treat cells with a fixed, active concentration of the test compound or vehicle. In a parallel set of wells, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the final 4-6 hours of the incubation to stabilize ubiquitinated species.
-
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
For IP, lyse the cell pellet in a small volume of denaturing lysis buffer (RIPA + 1% SDS + inhibitors). Boil the lysate for 10 minutes to disrupt protein complexes and inactivate DUBs. [11] * Shear the viscous lysate by sonication or by passing it through a needle.
-
-
Immunoprecipitation:
-
Dilute the denatured lysate 10-fold with lysis buffer lacking SDS to reduce the SDS concentration to 0.1%. This allows for antibody binding.
-
Centrifuge to clarify the lysate.
-
Incubate the supernatant with an antibody against the target protein overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins by boiling the beads in 1X SDS-PAGE loading buffer.
-
-
Analysis by Western Blot:
-
Degradation: Load whole-cell lysates onto an SDS-PAGE gel. After transfer, probe the membrane with an antibody against the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. A positive result is a dose-dependent reduction in the target protein band intensity.
-
Ubiquitination: Load the eluates from the IP onto an SDS-PAGE gel. After transfer, probe the membrane with an anti-ubiquitin antibody (e.g., P4D1, FK2). A positive result is the appearance of a high-molecular-weight smear or ladder in the lanes from compound-treated cells, which should be enhanced by proteasome inhibition. The membrane can be stripped and re-probed for the target protein to confirm successful immunoprecipitation.
-
References
-
Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody. (2024). protocols.io. [Link]
-
Detect Protein Ubiquitination by Immunoprecipitation. Mtoz Biolabs. [Link]
-
Liu, Y., Huang, X., He, X., Zhou, Y., Jiang, X., Chen-Kiang, S., Jaffrey, S. R., & Xu, G. (2015). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal. [Link]
-
Thalidomide analog docking to cereblon. ResearchGate. [Link]
-
Asatsuma-Okumura, T., Ito, T., & Handa, H. (2019). Molecular mechanisms of thalidomide and its derivatives. Experimental Hematology. [Link]
-
Yamamoto, J., & Ito, T. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. [Link]
-
Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thomä, N. H. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. [Link]
-
A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. (2020). PubMed. [Link]
-
Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein. (2016). PubMed. [Link]
-
trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. PubChem. [Link]
-
Detection of Protein Ubiquitination. (2011). Journal of Visualized Experiments. [Link]
-
The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. (2021). Nature Communications. [Link]
-
A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase. (2025). Chemical Science. [Link]
-
Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome. (2025). bioRxiv. [Link]
-
2-(trans-4-Hydroxycyclohexyl)-1H-isoindole-1,3(2H)-dione. BioOrganics. [Link]
-
Molecular Glues. Charnwood Discovery. [Link]
-
Molecular glues: new solutions for undruggable proteins. (2024). BMG LABTECH. [Link]
-
A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase. (2025). ResearchGate. [Link]
-
Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. (2021). ACS Biochemistry. [Link]
-
Molecular glues that inhibit deubiquitylase activity and inflammatory signalling. (2024). Nature. [Link]
-
Protein Degraders & Molecular Glues Part 1. (2023). Drug Discovery Chemistry. [Link]
-
Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. (2021). ACS Publications. [Link]
-
Targeted Protein Degradation with PROTACs and Molecular Glues. (2025). Crown Bioscience. [Link]
-
2-(TRANS-4-HYDROXYCYCLOHEXYL)-1H-ISOINDOLE-1,3(2H)-DIONE. ChemWhat. [Link]
-
Devil in a Glue Dress – Molecular Glues in Targeted Protein Degradation. Sygnature Discovery. [Link]
Sources
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BioOrganics [bioorganics.biz]
- 9. scbt.com [scbt.com]
- 10. lifesensors.com [lifesensors.com]
- 11. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Evaluating PROTAC Degradation Efficiency
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins, including those historically considered "undruggable".[1][2] Unlike traditional inhibitors that function stoichiometrically, PROTACs act catalytically, enabling the degradation of multiple target protein molecules.[3] This unique mechanism of action necessitates a robust and multi-faceted approach to accurately evaluate their efficacy. This guide provides a comprehensive overview of the core principles and detailed protocols for quantifying PROTAC-mediated protein degradation, ensuring scientific integrity and accelerating the development of novel degraders.
Part 1: Foundational Principles of PROTAC Action
A PROTAC is a heterobifunctional molecule composed of two key ligands connected by a flexible linker.[1][4] One ligand engages the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This dual binding facilitates the formation of a critical ternary complex (POI-PROTAC-E3 ligase), bringing the POI into close proximity with the E3 ligase.[1][5] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another POI molecule.[1][3]
Caption: Mechanism of PROTAC-mediated protein degradation.
Part 2: Key Methodologies for Quantifying Protein Degradation
A critical aspect of PROTAC development is the accurate measurement of degradation efficiency. This is typically defined by two key parameters: DC50 , the concentration of PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of degradation achieved.[6] A comprehensive evaluation employs several orthogonal methods to ensure the validity of the results.
Western Blotting (Immunoblotting)
Western blotting is a fundamental, semi-quantitative technique for assessing protein levels.[1] It is often the initial method used to confirm PROTAC-induced degradation.
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the POI. The intensity of the resulting band is proportional to the amount of protein.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at a density that ensures they are in the logarithmic growth phase (70-80% confluency) at the time of treatment.[7] Treat cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10,000 nM) for a predetermined time (typically 18-24 hours).[8] Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.[10]
-
Immunodetection:
-
Block the membrane (e.g., with 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[6]
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[8]
-
Also, probe for a loading control protein (e.g., GAPDH, β-Actin) to normalize for any variations in protein loading.[6][7]
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[6] Quantify the band intensities using image analysis software (e.g., ImageJ).[6]
Critical Controls:
-
Vehicle Control (e.g., DMSO): Establishes the baseline protein level.[7]
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should rescue the target protein from degradation, confirming the involvement of the proteasome.[7][9]
-
E3 Ligase Ligand Control: Treatment with the E3 ligase ligand alone should not cause degradation.[7]
High-Throughput Reporter Assays (e.g., HiBiT)
For screening larger libraries of PROTACs, high-throughput methods are essential. The HiBiT system is a sensitive, bioluminescence-based reporter assay that allows for real-time monitoring of protein levels in live cells.[11][12]
Principle: The HiBiT system utilizes an 11-amino-acid peptide tag (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9.[13][14] This tag has a high affinity for a complementary larger protein fragment (LgBiT).[15] When HiBiT and LgBiT combine, they form a functional NanoBiT® luciferase, producing a bright luminescent signal that is directly proportional to the amount of HiBiT-tagged protein.[16] A decrease in luminescence indicates protein degradation.[15]
Detailed Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the gene encoding the POI in a cell line that stably expresses LgBiT.[17]
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a multi-well plate. Treat with a range of PROTAC concentrations.
-
Lytic Endpoint Assay:
-
After the desired incubation period, add a lytic reagent containing the Nano-Glo® substrate.
-
Measure luminescence using a plate reader.
-
-
Live-Cell Kinetic Assay:
Data Analysis: Calculate DC50 and Dmax values from the dose-response curves. Kinetic data can also be used to determine the rate of degradation.[13]
| Assay Method | Principle | Throughput | Key Advantages | Key Disadvantages |
| Western Blot | Antibody-based detection of protein size and abundance. | Low | Widely accessible, provides molecular weight confirmation. | Semi-quantitative, labor-intensive.[18] |
| HiBiT Assay | Bioluminescent reporter system measuring protein abundance.[15] | High | Highly sensitive, quantitative, allows for live-cell kinetic measurements.[11][13] | Requires genetic modification of cells. |
| Quantitative MS | Mass spectrometry-based quantification of peptides.[19] | Medium | Unbiased, proteome-wide analysis, high specificity, identifies off-targets.[20][21] | Requires specialized equipment and expertise. |
| NanoBRET™ | Proximity-based assay measuring ternary complex formation.[22] | High | Measures the initial step of PROTAC action in live cells, provides mechanistic insight.[5][23] | Does not directly measure degradation. |
Quantitative Mass Spectrometry (MS)-Based Proteomics
MS-based proteomics is the gold standard for unbiased, global analysis of protein changes in response to PROTAC treatment.[19] It is crucial for confirming on-target degradation and identifying any off-target effects.[20]
Principle: This approach involves digesting the entire proteome into peptides, which are then analyzed by a mass spectrometer. The relative abundance of peptides from the POI (and all other identified proteins) can be accurately quantified across different treatment conditions.
Workflow:
-
Sample Preparation: Treat cells with the PROTAC, vehicle, and controls. Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify peptides using specialized software. Compare protein abundance between PROTAC-treated and control samples to determine degradation specificity and efficiency.
Ternary Complex Formation Assays (e.g., NanoBRET™)
Understanding the formation of the ternary complex is key to optimizing PROTAC design.[24] The NanoBRET™ Ternary Complex Assay is a live-cell method to monitor this critical first step.[22][23]
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase donor fused to one protein (e.g., the POI) and a fluorescent acceptor (HaloTag® ligand) on the other protein (e.g., the E3 ligase).[23] When the PROTAC brings the two proteins into proximity, BRET occurs, generating a measurable signal that is proportional to the amount of ternary complex formed.[23]
Part 3: Designing a Robust PROTAC Evaluation Cascade
A tiered approach is recommended for efficient PROTAC evaluation, moving from high-throughput primary screens to more detailed secondary and mechanistic assays.
Caption: A typical experimental workflow for PROTAC evaluation.
Part 4: Troubleshooting and Common Pitfalls
The "Hook Effect": A common phenomenon where PROTAC efficacy decreases at high concentrations, resulting in a bell-shaped dose-response curve.[8][25] This is caused by the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex.[8]
-
Mitigation: Test a wide, granular range of PROTAC concentrations (picomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration window.[25]
Lack of Degradation:
-
Confirm Target Engagement: Ensure the PROTAC binds to the POI and the E3 ligase within the cell.
-
Check E3 Ligase Expression: Verify that the recruited E3 ligase is expressed in the cell model being used.[26]
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[27]
Conclusion
The evaluation of PROTAC degradation efficiency requires a rigorous, multi-pronged strategy. By combining foundational techniques like Western blotting with high-throughput methods and gold-standard proteomics, researchers can confidently characterize the potency, efficacy, and specificity of novel degraders. Careful experimental design, including the use of appropriate controls and an awareness of potential pitfalls like the hook effect, is paramount for the successful development of this promising class of therapeutics.
References
-
NanoBRET Ternary Complex Formation Assays. ICE Bioscience. [Link]
-
Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]
-
Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. PubMed. [Link]
-
Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation. PMC - NIH. [Link]
-
High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. PubMed. [Link]
-
Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. [Link]
-
Modeling PROTAC Degradation Activity with Machine Learning. arXiv. [Link]
-
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. [Link]
-
A New View of Protein Degradation with HiBiT and Live Cell Imaging. Promega Connections. [Link]
-
Directed Targeted Protein Degradation with Pre-Built HiBiT Cell Lines. Promega Connections. [Link]
-
PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
-
PROTACs: A Practical Guide. Biocompare: The Buyer's Guide for Life Scientists. [Link]
-
Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio. [Link]
-
PROTAC-mediated ternary complex formation and hook effect. ResearchGate. [Link]
-
Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC - NIH. [Link]
-
Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. MDPI. [Link]
-
PROTAC-Induced Proteolytic Targeting. PMC - NIH. [Link]
-
PROTAC Drug Off-Target Protein Assessment Service. MtoZ Biolabs. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. [Link]
-
Protein Degrader/PROTAC assays. Proteome Sciences. [Link]
-
7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. [Link]
-
(PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]
-
Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ACS Publications. [Link]
-
Protac. Crews Laboratory. [Link]
-
rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. [Link]
-
Functional characterization of pathway inhibitors for the ubiquitin-proteasome system (UPS) as tool compounds for CRBN and VHL-mediated targeted protein degradation. bioRxiv. [Link]
-
Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crews Laboratory | Protac [crewslab.yale.edu]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Target Degradation [promega.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Protein Degrader [proteomics.com]
- 22. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 23. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 24. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione. It is designed for researchers, chemists, and drug development professionals aiming to improve reaction yield, purity, and consistency.
Reaction Overview and Mechanism
The synthesis of this compound is a condensation reaction between phthalic anhydride and trans-4-aminocyclohexanol. The reaction proceeds via a two-step mechanism:
-
Nucleophilic Acyl Substitution: The primary amine of trans-4-aminocyclohexanol acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form a phthalamic acid intermediate (an amide-carboxylic acid).
-
Intramolecular Dehydration (Cyclization): Under heating, the phthalamic acid intermediate undergoes an intramolecular condensation. The carboxylic acid and amide functional groups react, eliminating a molecule of water to form the stable five-membered imide ring of the final product.
This process is a cornerstone for preparing N-substituted phthalimides, which are crucial intermediates in medicinal chemistry and materials science.[1][2]
Caption: Reaction mechanism for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for maximizing yield in this synthesis?
A1: The most critical parameter is the effective removal of the water byproduct formed during the final cyclization step. According to Le Châtelier's principle, the presence of water can drive the equilibrium back towards the phthalamic acid intermediate, thus reducing the final yield of the desired imide. High temperatures (reflux) and the use of solvents that facilitate water removal are key.[2][3]
Q2: Why is the trans isomer of 4-aminocyclohexanol specified? Does the stereochemistry affect the reaction?
A2: The stereochemistry of the cyclohexyl ring does not directly participate in the imide formation. However, the trans isomer is often specified because it leads to a product with a defined stereochemistry, which is crucial for pharmaceutical applications where specific conformers may have different biological activities or properties. The reaction itself proceeds similarly with the cis isomer, but would result in the corresponding cis-product. Using a pure trans starting material ensures a stereochemically pure final product.
Q3: Which solvents are recommended for this reaction?
A3: High-boiling polar solvents are generally preferred.
-
Glacial Acetic Acid: Highly effective as it acts as both a solvent and a catalyst for the dehydration step. It readily dissolves the reactants and the intermediate, and its high boiling point (118 °C) provides the necessary energy for cyclization.[1][4]
-
Toluene or Xylene: These are excellent choices when using a Dean-Stark apparatus to azeotropically remove water, physically driving the reaction to completion.[5]
-
Polar Aprotic Solvents (DMF, DMSO): While effective for many N-alkylation reactions, they can sometimes be difficult to remove completely during workup and may require higher temperatures for efficient dehydration compared to acetic acid.[6]
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most effective method.[1][6]
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7) typically provides good separation.
-
Visualization: Use a UV lamp (254 nm) as the phthalimide ring is UV-active. Staining with potassium permanganate can also be used to visualize the alcohol-containing compounds.
-
Analysis: Spot the starting materials (phthalic anhydride and aminocyclohexanol) and the reaction mixture. The reaction is complete when the spot corresponding to the limiting reagent (usually the aminocyclohexanol) has disappeared and a new, typically less polar, product spot is dominant.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem: Low or No Product Yield
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution |
| 1. Impure or Degraded Reactants | Phthalic anhydride can hydrolyze to phthalic acid upon exposure to moisture, rendering it unreactive. Old aminocyclohexanol may be oxidized or contain impurities. Poor quality reagents are a primary cause of low yields in many syntheses.[6][7] | Phthalic Anhydride: Use a fresh bottle or recrystallize from a suitable solvent like chloroform or acetic anhydride. Check its melting point (131-133 °C).trans-4-Aminocyclohexanol: Ensure it is a dry, free-flowing solid. If it appears discolored or clumpy, consider purification by sublimation or recrystallization. |
| 2. Inefficient Water Removal | As this is a condensation reaction, water is a byproduct. Its accumulation in the reaction mixture can prevent the reaction from reaching completion by shifting the equilibrium back towards the starting materials.[3] | If using Acetic Acid: Ensure the reaction is maintained at a vigorous reflux for a sufficient duration (4-8 hours) to drive off the water.[2]If using Toluene/Xylene: Employ a Dean-Stark apparatus to physically sequester the water as it forms. |
| 3. Suboptimal Reaction Conditions | The cyclization of the phthalamic acid intermediate is an endothermic process and requires significant thermal energy. Insufficient temperature or reaction time will result in an incomplete reaction.[6][8] | Temperature: Ensure the reaction mixture is maintained at the boiling point of the chosen solvent. For glacial acetic acid, this is ~118 °C.Time: Monitor the reaction by TLC. Do not stop the reaction until the limiting reagent is fully consumed. This can take anywhere from 4 to 24 hours depending on the scale and solvent. |
| 4. Premature Product Precipitation | If the phthalamic acid intermediate is not fully soluble in the chosen solvent, it may precipitate before it has a chance to cyclize, leading to a mixture of intermediate and product. | Increase the solvent volume to ensure all species remain in solution at the reaction temperature.Consider switching to a solvent with higher solvating power for the intermediate, such as glacial acetic acid.[1] |
Problem: Product is a Sticky Oil or Fails to Crystallize
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution |
| 1. Residual Solvent | High-boiling solvents like glacial acetic acid, DMF, or DMSO can be difficult to remove and can act as an impurity that inhibits crystallization. | Workup: After the reaction, pour the mixture into a large volume of cold water to precipitate the crude product. The target compound is generally insoluble in water, while residual polar solvents and unreacted starting materials are washed away.[6]Drying: Dry the crude product thoroughly under high vacuum for several hours to remove all traces of solvent. |
| 2. Incomplete Reaction | The presence of the phthalamic acid intermediate alongside the final product can result in a mixture that has a lower melting point and is more difficult to crystallize. | Confirm reaction completion via TLC before initiating workup. If the reaction is incomplete, continue heating.If workup has already been performed, attempt to resubject the crude material to the reaction conditions (e.g., reflux again in fresh acetic acid) to drive the conversion to completion. |
| 3. Incorrect Recrystallization Solvent | The ideal recrystallization solvent should dissolve the product when hot but not when cold, while impurities should remain soluble at all temperatures. | Solvent Screening: Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures, ethyl acetate).Procedure: Dissolve the crude solid in a minimal amount of the hot solvent, filter while hot to remove insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. |
Optimized Experimental Protocols
Protocol 1: Synthesis via High-Temperature Condensation
This protocol is adapted from standard procedures for N-substituted phthalimide synthesis.[1][2]
Materials & Reagents:
-
Phthalic Anhydride (1.48 g, 10 mmol, 1.0 eq)
-
trans-4-Aminocyclohexanol (1.15 g, 10 mmol, 1.0 eq)
-
Glacial Acetic Acid (20 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Stirring hotplate
-
Deionized water
-
Buchner funnel and filter paper
Procedure:
-
Combine phthalic anhydride (1.48 g) and trans-4-aminocyclohexanol (1.15 g) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add glacial acetic acid (20 mL) to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle or oil bath on a stirring hotplate.
-
Heat the mixture to a vigorous reflux (~120 °C) with continuous stirring.
-
Maintain the reflux for 8 hours. Monitor the reaction progress periodically by TLC (e.g., every 2 hours after the first 2 hours).
-
Once the reaction is complete (disappearance of the aminocyclohexanol spot on TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water while stirring. A white precipitate should form immediately.
-
Continue stirring the suspension in the ice-water bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid on the filter with copious amounts of cold deionized water (3 x 50 mL) to remove residual acetic acid.
-
Dry the crude product under high vacuum to a constant weight. The expected crude yield is typically >85%. The product can be further purified by recrystallization.
Protocol 2: Purification by Recrystallization
Procedure:
-
Place the crude, dried this compound into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or an optimal solvent identified via screening) dropwise until the solid just dissolves.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Characterize the final product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The pure product should be a white crystalline solid.[9]
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield syntheses.
References
-
Reddit. (2017). Is this a good mechanism for the reaction of amino acids with phthalic anhydride? Any suggestions? r/chemhelp. Retrieved from [Link]
-
Faramarzi, S., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 354-366. Available from: [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. r/Chempros. Retrieved from [Link]
-
Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
ACG Publications. (2012). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
PubChem. (n.d.). trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]
-
Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. Retrieved from [Link]
-
Professor Dave Explains. (2021). Gabriel Amine Synthesis. YouTube. Retrieved from [Link]
-
Chakraborty, M., et al. (1997). A Novel High-Yield Synthesis of Substituted Isoindolequinones. The Journal of Organic Chemistry, 62(23), 8193-8197. Available from: [Link]
-
Huskić, M., & Vohl, M. (1998). Optimization of the reaction of phthalic anhydride with P4S10. Acta Chimica Slovenica, 45(4), 389-395. Available from: [Link]
-
ResearchGate. (n.d.). Reaction between phthalic anhydride and poly(amino amide). Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of phthalic anhydride with aromatic amino-carboxylic acids. Retrieved from [Link]
-
Gholami, M., et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13, 19333-19374. Available from: [Link]
Sources
- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Phthalimides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-(3-hydroxycyclohexyl)isoindoline-1,3-dione synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of trans-N-(4-Hydroxycyclohexyl)phthalimide
Welcome to the technical support center for challenges related to the purification of trans-N-(4-Hydroxycyclohexyl)phthalimide. This guide is designed for researchers, scientists, and drug development professionals to navigate common issues encountered during the synthesis and purification of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.
Question 1: My crude product is a sticky oil/waxy solid that is difficult to handle. How can I isolate a solid product?
Answer:
This is a common issue, often caused by the presence of reaction byproducts that act as eutectic melting point depressants or oils. The most likely culprits, especially if you've used a Mitsunobu reaction, are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl or diisopropyl hydrazodicarboxylate).
Causality and Strategy:
The key is to remove these highly soluble, non-polar to moderately polar byproducts before attempting crystallization. A multi-step approach is recommended:
-
Initial Solvent Trituration: Before a full work-up, attempt to solidify the crude material by triturating with a non-polar solvent in which your desired product has minimal solubility.
-
Protocol: Stir the crude oil vigorously with cold diethyl ether or a mixture of diethyl ether and hexanes. The non-polar byproducts will dissolve, often leaving your more polar product as a solid precipitate that can be filtered.
-
-
Aqueous Work-up to Remove Hydrazide Byproduct: The hydrazodicarboxylate byproduct can sometimes be hydrolyzed and removed with an acidic wash.
-
Protocol: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl, water, and finally a saturated brine solution. This can help remove the hydrazine-related byproduct and any remaining basic impurities.
-
-
Chromatographic Removal of TPPO: Triphenylphosphine oxide is notoriously difficult to remove by crystallization alone due to its own tendency to crystallize. Flash column chromatography is the most effective method for its removal.
The following diagram illustrates a typical workflow for handling an oily crude product from a Mitsunobu synthesis.
Caption: Workflow for initial purification of crude product.
Question 2: Thin-Layer Chromatography (TLC) of my product shows two spots with very close Rf values. How can I separate them?
Answer:
This is the classic and most significant challenge in this synthesis: the separation of the desired trans-N-(4-Hydroxycyclohexyl)phthalimide from its cis diastereomer. Due to their similar polarity, they often co-elute in standard chromatography systems.
Causality and Strategy:
The cis and trans isomers differ in the spatial orientation of the hydroxyl and phthalimide groups on the cyclohexane ring. This subtle difference in shape and the accessibility of the polar hydroxyl group can be exploited for separation.
-
Optimizing Normal-Phase Column Chromatography: Standard silica gel chromatography can work, but requires careful optimization of the mobile phase.
-
Principle: The cis isomer, with its axial hydroxyl group, is often slightly less sterically hindered for interaction with the silica surface, which can sometimes lead to a slightly lower Rf than the trans isomer (equatorial hydroxyl). However, this can vary.
-
Protocol: Start with a solvent system of Ethyl Acetate/Hexanes. A typical starting point found to be effective for similar compounds is a 75:25 mixture of ethyl acetate/hexane.[1] To improve separation, reduce the polarity of the mobile phase (e.g., move to 50:50 or 40:60 Ethyl Acetate/Hexanes) and/or add a small amount of a more polar solvent like methanol (e.g., 98:2 DCM/Methanol) to modulate the interactions with the silica. Running a shallow gradient can be very effective.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For analytical and small-scale preparative separations, RP-HPLC can offer superior resolution.
-
Principle: Separation is based on differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase. The subtle differences in hydrophobicity between the isomers can be sufficient for separation.
-
Protocol: A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid (0.1%) for improved peak shape.
-
Data Table: Suggested Starting Conditions for Chromatographic Separation
| Chromatography Type | Stationary Phase | Mobile Phase System (Starting Point) | Key Optimization Tip |
| Normal-Phase Flash | Silica Gel (60 Å) | Ethyl Acetate / Hexanes (e.g., 1:1) | Decrease polarity slowly to increase separation. |
| Normal-Phase Flash | Silica Gel (60 Å) | Dichloromethane / Methanol (e.g., 98:2) | Use a very shallow gradient of methanol. |
| Reversed-Phase HPLC | C18 | Acetonitrile / Water with 0.1% Formic Acid | Run a long, shallow gradient (e.g., 30-70% ACN over 30 min). |
Question 3: I have isolated a pure compound, but I'm not sure if it is the cis or the trans isomer. How can I confirm the stereochemistry?
Answer:
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of 4-substituted cyclohexanes. The key is to analyze the signal for the proton on the carbon attached to the phthalimide group (the C1-H).
Causality and Strategy:
The conformation of the cyclohexane ring is "locked" by the bulky phthalimide group, which will preferentially occupy the equatorial position to minimize steric strain. This dictates the orientation of the proton at that same carbon.
-
In the trans isomer: The phthalimide group is equatorial, forcing the C1 proton into an axial position. This axial proton has two axial neighbors (at C2 and C6) and two equatorial neighbors. The coupling (J-coupling) to the axial neighbors is large (Jax-ax ≈ 10-13 Hz), while the coupling to the equatorial neighbors is small (Jax-eq ≈ 2-5 Hz). This results in a complex multiplet, often described as a triplet of triplets , with a characteristically large width.
-
In the cis isomer: The phthalimide group is equatorial, and the C1 proton is also equatorial . This equatorial proton has two axial and two equatorial neighbors. All of these couplings are small (Jeq-ax ≈ 2-5 Hz, Jeq-eq ≈ 2-5 Hz). This results in a narrow multiplet , sometimes appearing as a broad singlet or a quintet with small coupling constants.[2]
Caption: Differentiating isomers using ¹H NMR spectroscopy.
Question 4: I've tried recrystallizing my product, but the recovery is very low, or it "oils out." What solvents should I use?
Answer:
Low recovery or "oiling out" are common recrystallization problems. "Oiling out" occurs when the solute is insoluble in the cold solvent but the boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated. Low recovery means the product is too soluble in the cold solvent.
Causality and Strategy:
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Given the polar nature of the hydroxyl group and the phthalimide carbonyls, polar protic or aprotic solvents are good starting points. A mixed-solvent system is often required.
Recommended Solvents and Protocols:
-
Single Solvent System (Ethanol or Isopropanol):
-
Protocol: Dissolve the crude solid in the minimum amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If no crystals form, it may be because too much solvent was used; try boiling off some solvent and cooling again.
-
-
Mixed Solvent System (Ethyl Acetate/Hexanes): This is often a very effective system for compounds of intermediate polarity.
-
Protocol: Dissolve the crude product in a minimal amount of hot ethyl acetate. While the solution is still hot, slowly add hexanes (a non-solvent) dropwise until the solution becomes faintly cloudy (the point of saturation). Add a drop or two of hot ethyl acetate to redissolve the cloudiness, then allow the solution to cool slowly. This method often yields high-quality crystals.
-
Data Table: Recrystallization Solvent Suggestions
| Solvent System | Type | Rationale | Troubleshooting |
| Ethanol | Single, Protic | Good for polar compounds, readily available. | If recovery is low, the product is too soluble. Try a mixed system. |
| Isopropanol | Single, Protic | Similar to ethanol, but can have different solubility profile. | A good alternative if ethanol fails. |
| Ethyl Acetate / Hexanes | Mixed, Polar/Non-polar | Highly tunable. Good for removing more polar and less polar impurities. | If it oils out, reheat, add more ethyl acetate, and cool more slowly. |
| Acetone / Water | Mixed, Polar Aprotic/Protic | Can be effective, but removing all water from crystals can be difficult. | Use if other systems fail. Ensure thorough drying of crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for obtaining the trans isomer specifically?
The Mitsunobu reaction is a highly effective method for obtaining the trans isomer with high stereospecificity.[3][4][5] This reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center. Therefore, starting with cis-4-hydroxycyclohexanol will yield the desired trans-N-(4-Hydroxycyclohexyl)phthalimide.
Q2: What are the main byproducts of the Mitsunobu reaction that I need to remove?
The two main stoichiometric byproducts are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate, such as diethyl hydrazodicarboxylate . These byproducts are the primary cause of purification difficulties. TPPO is moderately polar and can be removed by silica gel chromatography. The hydrazodicarboxylate can often be removed with an acidic aqueous wash or by chromatography.
Q3: Can I use the Gabriel synthesis instead?
Yes, the Gabriel synthesis is a viable alternative. This would typically involve reacting potassium phthalimide with trans-4-bromocyclohexanol (or a tosylate/mesylate derivative). However, this SN2 reaction can be complicated by elimination side reactions. Purification would then focus on removing unreacted starting materials and byproducts from the final deprotection step (e.g., phthalhydrazide if using hydrazine).[6]
Q4: My purified product has a broad melting point. What does this indicate?
A broad melting point range is a classic indicator of an impure sample. In this specific case, it most likely indicates contamination with the cis isomer. Even small amounts of the diastereomer can significantly depress and broaden the melting point range. Purity should be confirmed by TLC in multiple solvent systems and by ¹H NMR spectroscopy.
Q5: Are there any specialized chromatography columns that might improve the separation of the cis and trans isomers?
Yes, for difficult isomer separations, specialized HPLC columns can provide better resolution. Columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer different selectivity through π-π interactions.[7] Additionally, columns designed for shape selectivity, such as those with cholesterol-based ligands, can be effective for separating geometric isomers.[8]
References
-
Solved - Based on the 1 H NMR, discuss the cis vs. trans | Chegg.com. (2023, February 9). Available at: [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health. Available at: [Link]
-
Mitsunobu reaction - Organic Synthesis. (n.d.). Available at: [Link]
-
Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. (n.d.). ACS Publications. Available at: [Link]
-
Mitsunobu Reaction Insights | PDF | Chemical Reactions | Alcohol - Scribd. (n.d.). Available at: [Link]
-
a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.). Available at: [Link]
-
Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. (2015, November 9). ScienceDirect. Available at: [Link]
-
Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC - PubMed Central. (2021, September 6). Available at: [Link]
-
Increased solubility of phthalimide (reference in NMR-spectroscopy)? - ResearchGate. (2013, November 10). Available at: [Link]
-
Chemical Properties of Phthalimide (CAS 85-41-6) - Cheméo. (n.d.). Available at: [Link]
-
Separation of cis/trans isomers - Chromatography Forum. (2014, February 22). Available at: [Link]
-
trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione - PubChem. (n.d.). Available at: [Link]
-
Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing). (n.d.). Available at: [Link]
-
Phthalimide, n-[3-(hydroxymethyl)cyclopentyl]-, cis- - the NIST WebBook. (n.d.). Available at: [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024, November 18). Available at: [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv. (2025, June 19). Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ResearchGate. (2023, July 18). Available at: [Link]
-
Phthalimide - Wikipedia. (n.d.). Available at: [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH. (n.d.). Available at: [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. (n.d.). Available at: [Link]
Sources
- 1. 4-(Phthalimide)cyclohexanol | 104618-31-7 [chemicalbook.com]
- 2. chegg.com [chegg.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
PROTAC Linker Conjugation: A Technical Troubleshooting Guide for 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the common challenges encountered when attaching PROTAC linkers to the hydroxyl group of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, a frequently used Cereblon (CRBN) E3 ligase ligand. This document is structured as a series of practical questions and answers to directly address experimental hurdles, ensuring scientific integrity and providing actionable solutions.
Introduction: The Critical Linker Attachment Step
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The synthesis of a PROTAC is a multi-step process where the linker attachment is a pivotal step that often dictates the success of the entire synthetic campaign.
The molecule this compound presents a secondary alcohol on a sterically demanding cyclohexyl ring. This structure can pose significant challenges for common conjugation chemistries. This guide will focus on the three most prevalent methods for this transformation: the Mitsunobu reaction, Williamson ether synthesis, and Steglich esterification.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Issues & Reaction Selection
Q1: I'm starting my PROTAC synthesis. Which reaction is best for attaching my linker to the hydroxyl group of this compound?
A1: The choice of reaction depends on the nature of your linker and the desired linkage (ether or ester).
-
For Ether Linkages:
-
Mitsunobu Reaction: Generally the most reliable for this substrate, especially with linkers bearing a terminal alcohol or a carboxylic acid. It proceeds under mild, neutral conditions and typically results in a complete inversion of stereochemistry at the alcohol carbon.[1]
-
Williamson Ether Synthesis: A classic method, but can be challenging with secondary alcohols due to competing elimination reactions.[2][3] It is best employed when your linker has a good leaving group (e.g., bromide, iodide, or tosylate) and you can effectively deprotonate the hydroxyl group of your CRBN ligand.
-
-
For Ester Linkages:
-
Steglich Esterification: An excellent choice when your linker has a terminal carboxylic acid. This reaction uses a carbodiimide coupling agent (like DCC or EDC) and a catalyst (DMAP), and is known for its mild conditions, making it suitable for complex molecules.
-
The following diagram illustrates the decision-making process for reaction selection.
Caption: Decision workflow for selecting a conjugation method.
Section 2: Troubleshooting the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups with an inversion of stereochemistry.[1][4] However, its complexity can lead to several issues.
Q2: My Mitsunobu reaction has a low yield or did not go to completion. What are the common causes?
A2: Low yields in Mitsunobu reactions with sterically hindered secondary alcohols like this compound are common. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Explanation & Causality | Recommended Solution(s) |
| Steric Hindrance | The bulky cyclohexyl-isoindoline-dione moiety can impede the approach of the phosphonium intermediate and the nucleophile. | Use a less sterically hindered azodicarboxylate like DIAD (diisopropyl azodicarboxylate) instead of DEAD (diethyl azodicarboxylate). Consider using a more acidic nucleophile (e.g., 4-nitrobenzoic acid instead of benzoic acid if forming an ester intermediate) to increase its reactivity.[5][6] |
| Incorrect Reagent Stoichiometry | An excess or deficit of triphenylphosphine (PPh₃) or the azodicarboxylate can lead to side reactions and incomplete conversion. | Typically, 1.2 to 1.5 equivalents of both PPh₃ and DIAD/DEAD relative to the limiting reagent (often the CRBN ligand) are used.[7] |
| Poor Quality Reagents | Old or improperly stored PPh₃ can be oxidized, and DIAD/DEAD can decompose. Anhydrous conditions are crucial. | Use freshly opened or purified reagents. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal Reaction Conditions | The reaction may be too cold or not run for a sufficient duration. | While the initial addition of DIAD/DEAD is done at 0°C to control the exotherm, the reaction is often allowed to warm to room temperature and stirred for 12-24 hours.[7] For very hindered substrates, gentle heating (e.g., to 40-50°C) may be necessary.[5] |
| Side Reactions | The azodicarboxylate can sometimes act as a nucleophile, or the carboxylate nucleophile can form an anhydride.[1] | Ensure the pKa of the nucleophile is appropriate (generally < 13). The order of addition can also be critical; typically, the alcohol, nucleophile, and PPh₃ are mixed before the dropwise addition of the azodicarboxylate.[7] |
Q3: I am struggling to purify my product. There's a lot of triphenylphosphine oxide (TPPO) and hydrazine byproducts.
A3: Purification is a well-known challenge in Mitsunobu reactions.
-
Triphenylphosphine Oxide (TPPO) Removal: TPPO is often crystalline and can sometimes be removed by precipitation from a nonpolar solvent like diethyl ether or a hexanes/ether mixture, followed by filtration. However, it often co-elutes with the product in column chromatography.
-
Chromatography Strategy: A gradient elution on silica gel is typically required. Start with a nonpolar eluent (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The relatively polar nature of the isoindoline-dione moiety means your product will likely elute at higher polarity than the byproducts.
-
Alternative Reagents: Consider using polymer-supported triphenylphosphine or fluorous phosphines, which allow for easier removal of the phosphine oxide byproduct through filtration or fluorous solid-phase extraction.
Section 3: Troubleshooting Williamson Ether Synthesis
This SN2 reaction is a cornerstone of ether synthesis but is sensitive to steric hindrance and basicity.[2][3]
Q4: My Williamson ether synthesis is giving me a significant amount of an elimination byproduct. How can I favor the desired ether formation?
A4: The secondary carbon of the cyclohexyl ring is prone to E2 elimination, especially with a strong base. Here’s how to mitigate this:
| Potential Cause | Explanation & Causality | Recommended Solution(s) |
| Strong/Bulky Base | Strong, sterically hindered bases (e.g., potassium tert-butoxide) will preferentially act as a base rather than a nucleophile, leading to elimination. | Use a milder, less sterically hindered base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[8] NaH is often preferred as it irreversibly deprotonates the alcohol. |
| High Reaction Temperature | Higher temperatures favor elimination over substitution. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical conditions range from room temperature to 60-80°C.[2] |
| Solvent Choice | Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the alkoxide, making the oxygen anion more nucleophilic.[8] | Use anhydrous DMF or DMSO. |
| Nature of the Leaving Group | The choice of leaving group on your linker can influence the reaction rate. | Iodides are generally the most reactive, followed by bromides and then tosylates. Using a more reactive leaving group may allow for lower reaction temperatures, thus disfavoring elimination. |
Q5: The reaction is very slow and starting material remains even after prolonged heating.
A5: This is likely due to either incomplete deprotonation of the alcohol or insufficient reactivity of the electrophilic linker.
-
Ensure Complete Deprotonation: When using NaH, stir the CRBN ligand with the base in the solvent for at least 30-60 minutes before adding the linker to ensure full formation of the alkoxide.
-
Increase Electrophile Reactivity: As mentioned, use a linker with a more reactive leaving group (I > Br > OTs > Cl).
The general workflow for a Williamson Ether Synthesis is depicted below.
Caption: General workflow for Williamson ether synthesis.
Section 4: Troubleshooting Steglich Esterification
This method is generally robust for forming ester bonds under mild conditions.
Q6: My Steglich esterification is slow, and I'm observing the formation of an N-acylurea byproduct.
A6: This is a classic side reaction in carbodiimide-mediated couplings.
-
The Role of DMAP: 4-(Dimethylamino)pyridine (DMAP) is a crucial catalyst. It acts as an acyl transfer agent, forming a highly reactive intermediate with the activated carboxylic acid, which is then readily attacked by the alcohol. This pathway outcompetes the intramolecular rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea.
-
Solution: Ensure you are using a catalytic amount of DMAP (typically 5-10 mol%). If the reaction is still slow, you can increase the amount of DMAP, but be aware that it can be difficult to remove during purification.
Q7: How do I remove the dicyclohexylurea (DCU) byproduct from my reaction?
A7: If you are using dicyclohexylcarbodiimide (DCC), the resulting dicyclohexylurea (DCU) is notoriously insoluble in many organic solvents.
-
Filtration: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) and filter off the precipitated DCU. Washing the filtrate with a small amount of cold solvent can improve recovery.
-
Alternative Coupling Agent: Use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.
Detailed Experimental Protocols
Protocol 1: Mitsunobu Reaction for Ether Linkage
This protocol describes the coupling of this compound with a linker containing a terminal alcohol.
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq.), the alcohol-terminated linker (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 10-15 minutes. A color change to yellow or orange is typically observed.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of dichloromethane (DCM).
-
Add diethyl ether to precipitate the triphenylphosphine oxide. Cool and filter if necessary.
-
Concentrate the filtrate and purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Protocol 2: Williamson Ether Synthesis
This protocol details the reaction with a linker containing a terminal bromide.
-
Preparation: To a flame-dried flask under argon, add this compound (1.0 eq.) and dissolve in anhydrous N,N-Dimethylformamide (DMF).
-
Alkoxide Formation: Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Activation: Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should cease.
-
Coupling: Add the bromo-terminated linker (1.1 eq.) to the reaction mixture.
-
Reaction Progression: Heat the reaction to 60°C and stir for 16-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup & Purification:
-
Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
National Institutes of Health. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
enhancing the solubility of PROTACs containing 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing one of the most significant challenges in the development of Proteolysis-Targeting Chimeras (PROTACs): poor aqueous solubility. This guide focuses specifically on PROTACs containing the 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione moiety, a common ligand for the Cereblon (CRBN) E3 ligase.
Due to their high molecular weight and complex structures, PROTACs frequently fall into the "beyond Rule of 5" chemical space, making them inherently difficult to dissolve and formulate.[][2][3] Poor solubility can severely impact every stage of development, from initial in vitro screening to in vivo pharmacokinetic studies, potentially masking the true efficacy of a promising degrader.[4]
This resource provides in-depth troubleshooting guides, detailed protocols, and frequently asked questions to help you diagnose and overcome solubility-related hurdles in your experiments.
Section 1: Foundational Concepts
1.1 The PROTAC Mechanism and the Solubility Challenge
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of three components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5] By forming a ternary complex, the PROTAC brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]
The this compound moiety is a derivative of thalidomide, which recruits the CRBN E3 ligase. While effective, the overall structure of these PROTACs is often large and lipophilic, leading to poor aqueous solubility.[7][8]
Caption: The catalytic mechanism of PROTAC-induced protein degradation.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common solubility problems encountered in the lab.
Q1: My PROTAC precipitated out of my aqueous buffer during sample preparation for an in vitro assay. What are my immediate options?
A1: This is a classic sign of poor thermodynamic solubility. For immediate use in assays, focus on achieving sufficient kinetic solubility.
-
Underlying Cause: The aqueous buffer drastically lowers the solvency power compared to your initial DMSO stock, causing the PROTAC to crash out as it exceeds its equilibrium solubility limit.
-
Immediate Solutions:
-
Reduce Final Aqueous Concentration: The simplest first step is to lower the final concentration of your PROTAC in the assay. This may not be possible if high concentrations are required for potency measurements.
-
Increase Cosolvent Percentage: Carefully increase the percentage of DMSO or other organic cosolvents (e.g., ethanol, PEG 400) in your final buffer. Caution: Most cell-based assays are sensitive to DMSO concentrations above 0.5-1.0%. Always run a vehicle control to check for solvent-induced toxicity.
-
Use a pH-Modified Buffer: If your PROTAC has ionizable groups (e.g., basic nitrogen atoms in the linker), adjusting the pH of the buffer can significantly increase solubility.[] For basic compounds, lowering the pH will lead to protonation and formation of a more soluble salt form. Perform a pH-solubility profile to determine the optimal pH.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 can help maintain solubility by forming micelles.[9] This is more common for in vivo formulations but can be adapted for in vitro work if controls are used.
-
Q2: I'm observing a "hook effect" at high concentrations and suspect it's due to aggregation from poor solubility, not just binary complex formation. How can I confirm this and improve solubility in cell culture media?
A2: Differentiating solubility-driven aggregation from the true hook effect is critical. Improving solubility in complex media like those used for cell culture requires specific strategies.
-
Underlying Cause: PROTACs can self-associate and form aggregates at high concentrations, which reduces the amount of monomeric, active PROTAC available to form the ternary complex. This can mimic or exacerbate the classic hook effect.
-
Diagnostic & Solubilization Workflow:
Caption: A workflow for diagnosing and resolving solubility-driven aggregation.
-
Recommended Strategies for Cell Media:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[10][11] They can encapsulate the lipophilic PROTAC, forming an "inclusion complex" that is water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used and generally has low cytotoxicity.[10]
-
Biorelevant Buffers: Research has shown that PROTAC solubility can be improved in biorelevant buffers like Fasted State Simulated Intestinal Fluid (FaSSIF), which contains bile salts and phospholipids that aid solubilization.[14][15] This suggests that components in fetal bovine serum (FBS) in cell media may already be helping; ensure consistent FBS batches are used.
-
Q3: My PROTAC has poor aqueous solubility (<1 µg/mL), which is a major roadblock for developing an oral formulation for in vivo studies. What advanced formulation strategies should I explore?
A3: Overcoming this level of insolubility for oral delivery requires moving beyond simple cosolvents and into advanced formulation science. The goal is to create a dosage form that enhances dissolution and maintains a supersaturated state in the gastrointestinal tract.
-
Underlying Cause: The crystalline (solid) form of your PROTAC is highly stable, with strong intermolecular interactions (high lattice energy) that water cannot easily overcome.
-
Advanced Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): This is a leading strategy for poorly soluble drugs.[7][16] In an ASD, the PROTAC is molecularly dispersed in a polymer matrix (e.g., HPMCAS, PVP, Eudragit) in an amorphous, non-crystalline state.[7][8][15] This high-energy state bypasses the crystal lattice energy, leading to much faster dissolution and the ability to achieve a supersaturated concentration, which enhances absorption.[7]
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying or self-microemulsifying drug delivery systems are mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[17] The PROTAC is dissolved in this lipidic pre-concentrate. When administered, it forms an emulsion in the GI tract, presenting the drug in a solubilized state ready for absorption.[17]
-
Nanotechnology: Encapsulating the PROTAC into nanoparticles, such as lipid nanoparticles (LNPs) or polymeric micelles, can improve solubility, protect the drug from degradation, and potentially offer targeted delivery.[18][19][20][21] This approach is highly effective but involves more complex manufacturing and characterization.[22]
-
Salt Formation or Co-crystals: If your PROTAC has an ionizable functional group, forming a salt with a pharmaceutically acceptable counterion can dramatically improve solubility and dissolution rate.[23][24] If no ionizable group is present, forming a co-crystal with a benign co-former (e.g., an organic acid from the GRAS list) can achieve a similar effect by creating a new crystal lattice with more favorable dissolution properties.[25][26][27]
-
| Strategy | Principle | Key Advantage(s) | Key Consideration(s) |
| Amorphous Solid Dispersion (ASD) | Dispersing the drug amorphously in a polymer matrix.[16] | Significant supersaturation potential; established technology.[7] | Physical stability (risk of recrystallization); polymer selection is critical.[7] |
| Lipid-Based (SEDDS/SMEDDS) | Drug is dissolved in a lipid/surfactant mixture.[17] | Maintains drug in a solubilized state; can enhance lymphatic uptake. | Excipient selection is complex; potential for GI irritation. |
| Nanoparticles (e.g., LNPs) | Drug is encapsulated within a nanocarrier. | Improves solubility and stability; enables potential targeting. | Complex manufacturing and characterization; higher cost. |
| Salt / Co-crystal Formation | Modifying the crystal lattice with a counterion or co-former.[23][25] | Can improve solubility and physical properties; straightforward manufacturing.[24] | Requires an ionizable group (for salts); co-former selection is key.[23][25] |
| Caption: Comparison of advanced strategies for enhancing oral bioavailability. |
Section 3: Detailed Experimental Protocols
Protocol 3.1: Thermodynamic Solubility Measurement (Shake-Flask Method)
This protocol determines the equilibrium solubility of your PROTAC, a fundamental physicochemical property.
-
Preparation: Add an excess amount of the solid PROTAC (enough to ensure undissolved solid remains at the end) to a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours. This duration is crucial to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., >14,000 g) for 20-30 minutes to pellet all undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.
-
Quantification: Determine the PROTAC concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result to a standard curve.[] The resulting concentration is the thermodynamic solubility.
Protocol 3.2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a common lab-scale method for producing ASDs for initial screening.
Caption: A step-by-step workflow for lab-scale ASD preparation.
-
Polymer & Drug Loading Selection: Choose a polymer known to form stable ASDs, such as HPMCAS or PVP.[7][15] Start with a drug loading of 10-20% (w/w).
-
Dissolution: Dissolve both the PROTAC and the polymer in a sufficient volume of a volatile common solvent (e.g., dichloromethane, acetone, methanol). Ensure a clear, single-phase solution is formed.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator. The goal is rapid evaporation to "trap" the PROTAC in its amorphous state within the polymer matrix.
-
Secondary Drying: Transfer the resulting solid/film to a vacuum oven and dry for at least 24 hours to remove all residual solvent, which can act as a plasticizer and induce recrystallization.
-
Characterization: It is essential to confirm the amorphous nature of the resulting powder. Use Differential Scanning Calorimetry (DSC) to look for a single glass transition temperature (Tg) and Powder X-ray Diffraction (PXRD) to confirm the absence of sharp peaks characteristic of crystalline material.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How does the linker chemistry impact the solubility of my PROTAC?
-
A: The linker is a major determinant of a PROTAC's physicochemical properties. Incorporating polar functionalities like polyethylene glycol (PEG) chains can increase aqueous solubility.[28] Conversely, highly rigid, aromatic, or purely aliphatic linkers can decrease solubility. Optimizing the linker is a key strategy in balancing solubility, permeability, and the ability to form a productive ternary complex.[29][30]
-
-
Q: Does the choice of E3 ligase ligand affect overall PROTAC solubility?
-
A: Yes, significantly. The properties of the E3 ligase ligand are a major contributor to the overall properties of the PROTAC.[3] For instance, ligands for VHL are often more complex and may lead to PROTACs with different solubility profiles compared to the thalidomide-based ligands for CRBN.[3] Some research focuses on developing novel, more soluble E3 ligase ligands to build better PROTACs from the ground up.[31][32]
-
-
Q: Are there computational tools that can accurately predict PROTAC solubility?
-
A: This is a challenging area. Standard computational models trained on small molecules often fail to accurately predict the solubility of large, flexible PROTACs.[4] While some studies have attempted to create guidelines based on descriptors like topological polar surface area (TPSA) and lipophilicity (logD), these are still preliminary.[33] Experimental measurement remains the gold standard.
-
Section 5: References
-
Drug Discovery and Development. (2022). 7 strategies to improve PROTACs' oral bioavailability. [Link]
-
Mocanu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Bruce, C., et al. (2022). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. ACS Publications. [Link]
-
Kovvasu, S. P., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Silberberg, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Smaranda, C., et al. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. AME Publishing Company. [Link]
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]
-
Semantic Scholar. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. PubMed Central. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
MilliporeSigma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]
-
MDPI. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
Manufacturing Chemist. (2023). Enhancing solubility with novel excipients. [Link]
-
PubMed Central. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. [Link]
-
PubMed. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link]
-
Pharmacy Times. (2024). Unlocking PROTACs' Potential: Overcoming Development Challenges. [Link]
-
NIH. (2024). Recent Advances in Nanomedicine: Cutting-Edge Research on Nano-PROTAC Delivery Systems for Cancer Therapy. [Link]
-
International Journal of Scientific Research & Technology. (2024). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. [Link]
-
ACS Publications. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. [Link]
-
ResearchGate. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link]
-
Oxford Academic. (2023). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. [Link]
-
ResearchGate. (2024). Nanotechnology Advances Proteolysis Targeting Chimeras (PROTACs): Transition From Basic Research to Clinical Application. [Link]
-
IJCRT.org. (2022). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. [Link]
-
Dove Medical Press. (2024). Nanotechnology Advances Proteolysis Targeting Chimeras (PROTACs): Transition From Basic Research to Clinical Application. [Link]
-
ResearchGate. (2024). Challenges and opportunities for in vivo PROTAC delivery. [Link]
-
Frontiers. (2021). Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles. [Link]
-
LookChem. (n.d.). 2-(trans-4-hydroxycyclohexyl)-1h-isoindole-1,3(2h)-dione sds. [Link]
-
PubChem. (n.d.). trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. [Link]
-
ChemWhat. (n.d.). 2-(TRANS-4-HYDROXYCYCLOHEXYL)-1H-ISOINDOLE-1,3(2H)-DIONE CAS. [Link]
-
ResearchGate. (2022). Experimental solubility versus TPSA for the PROTAC data set. [Link]
-
PubMed Central. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Link]
-
ACS Publications. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. [Link]
-
RSC Publishing. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. [Link]
-
PubMed Central. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]
Sources
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. senpharma.vn [senpharma.vn]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. mdpi.com [mdpi.com]
- 19. Recent Advances in Nanomedicine: Cutting-Edge Research on Nano-PROTAC Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. pharmasalmanac.com [pharmasalmanac.com]
- 25. ijsrtjournal.com [ijsrtjournal.com]
- 26. academic.oup.com [academic.oup.com]
- 27. ijcrt.org [ijcrt.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pharmacytimes.com [pharmacytimes.com]
- 30. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. precisepeg.com [precisepeg.com]
- 32. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects with 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione-based PROTACs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione-based PROTACs. This molecule is a common structural motif for recruiting the Cereblon (CRBN) E3 ubiquitin ligase, often derived from thalidomide or its analogs like pomalidomide. While powerful, this class of PROTACs presents unique challenges regarding selectivity and off-target effects.
This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and mitigating these effects. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are robust and reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions researchers frequently encounter.
Q1: What are the primary sources of off-target effects for CRBN-recruiting PROTACs?
A1: Off-target effects in these systems are multifactorial and can originate from any component of the PROTAC molecule or the complexes it forms. The three primary sources are:
-
Warhead Promiscuity: The ligand targeting your protein of interest (POI) may have affinity for other proteins with similar binding pockets, leading to their unintended degradation.
-
Intrinsic E3 Ligase Ligand Activity: The pomalidomide-like moiety itself can recruit endogenous proteins, known as "neosubstrates," for degradation. This is a well-documented phenomenon, particularly for zinc-finger (ZF) transcription factors, and occurs independently of the warhead's binding activity[1][2].
-
Neo-Substrate Degradation via Ternary Complex: The formation of a productive ternary complex (POI-PROTAC-CRBN) can create novel protein-protein interfaces. These new interfaces can sometimes lead to the ubiquitination and degradation of proteins that do not independently bind to either the warhead or the CRBN ligand, but are part of a larger protein complex with the POI[3].
Q2: What is the "hook effect" and how does it relate to off-target pharmacology?
A2: The "hook effect" is a paradoxical observation where the efficiency of POI degradation decreases at very high PROTAC concentrations[3][4]. This occurs because the bifunctional PROTAC saturates both the POI and the E3 ligase independently, leading to the formation of unproductive binary complexes (POI-PROTAC and CRBN-PROTAC) instead of the productive ternary complex (POI-PROTAC-CRBN) required for degradation[4]. This not only reduces on-target potency but can also exacerbate off-target effects by increasing the cellular concentration of inhibitory binary complexes[3]. Understanding the hook effect is critical for selecting an optimal concentration window for your experiments.
Q3: How can I distinguish between direct off-target degradation and the downstream consequences of my on-target activity?
A3: This is a critical question for validating your PROTAC's mechanism of action. A multi-pronged approach is necessary:
-
Time-Course Analysis: Direct degradation of off-targets should occur rapidly, on a similar timescale to your on-target protein. Downstream effects, such as changes in the expression of genes regulated by your POI, will typically manifest at later time points. Perform a short-duration (e.g., 2-6 hours) proteomics experiment to enrich for direct degradation events[5].
-
Transcriptomics: Use RNA-sequencing to assess mRNA levels. If a protein's abundance decreases but its corresponding mRNA level is unchanged, this strongly suggests post-transcriptional degradation. Conversely, if mRNA levels also change, it points towards a downstream transcriptional effect of degrading your primary target[5][6].
-
CRISPR/Cas9 Validation: The gold standard is to use CRISPR/Cas9 to knock out your intended POI[7]. If the cellular phenotype and the expression changes of suspected downstream effectors in the knockout cells match what you observe with your PROTAC treatment, it confirms those effects are on-target driven.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step solutions to specific experimental problems.
Problem 1: Global proteomics reveals significant degradation of unintended proteins.
Your PROTAC effectively degrades your POI, but your mass spectrometry results show a list of other downregulated proteins, complicating data interpretation.
Here is a systematic approach to dissecting the source of these off-targets.
Caption: Troubleshooting workflow for off-target effects.
Objective: To determine if the observed degradation is dependent on the recruitment of the CRBN E3 ligase. This is a critical self-validating step.
Methodology:
-
Synthesize a Negative Control: Create an epimer of your PROTAC where the stereochemistry of the CRBN-binding moiety is inverted. This modification ablates binding to CRBN while preserving the molecule's overall physicochemical properties. An alternative is a PROTAC with a methylated glutarimide nitrogen, which also prevents CRBN binding.
-
Cell Treatment: Culture your cells of interest and treat them with:
-
Vehicle control (e.g., DMSO).
-
Your active PROTAC at its effective concentration (e.g., 100 nM).
-
The negative control PROTAC at the same concentration.
-
-
Incubation: Incubate for a time sufficient to observe degradation (e.g., 6-24 hours).
-
Analysis: Perform Western blotting or targeted proteomics for your POI and the top 3-5 identified off-targets.
Interpreting the Results:
-
Successful Validation: If the POI and off-targets are degraded by the active PROTAC but NOT by the negative control, it confirms that the degradation is CRBN-mediated. This points towards either warhead promiscuity or the formation of novel ternary complexes.
-
Failed Validation: If the negative control PROTAC still causes degradation or cytotoxicity, the effect is likely non-specific and unrelated to the intended mechanism of action.
Objective: To determine if off-targets are known neosubstrates of the pomalidomide-based CRBN ligand.
Methodology:
-
Data Mining: Compare the list of significantly downregulated proteins from your proteomics data against published databases of pomalidomide-dependent neosubstrates. A key signature is the degradation of proteins containing C2H2 zinc-finger domains[1][2].
-
Medicinal Chemistry Strategy: If neosubstrate degradation is confirmed, rational redesign of the PROTAC is necessary. It has been demonstrated that substitutions at the C5 position of the phthalimide ring can disrupt the binding of neosubstrates without compromising CRBN engagement for the intended ternary complex[1][2].
-
Validation: Synthesize a new PROTAC with the C5 modification and repeat the global proteomics experiment to confirm the reduction of zinc-finger protein degradation.
Problem 2: High cytotoxicity is observed, potentially independent of on-target degradation.
Your PROTAC is causing significant cell death, but you are unsure if this is a desired on-target effect (e.g., in cancer cells) or a result of off-target toxicity.
Objective: To definitively attribute the cytotoxic phenotype to the degradation of the intended POI.
Caption: Workflow for CRISPR/Cas9 target validation.
Methodology:
-
Generate Knockout Cell Line:
-
Design and validate at least two independent gRNAs targeting your POI to control for CRISPR off-target effects.
-
Deliver Cas9 and gRNAs to your cell line (e.g., via lentiviral transduction or RNP electroporation).
-
Select single-cell clones and expand them.
-
Validate the knockout by Western blot (to confirm protein loss) and Sanger or NGS sequencing (to confirm the genetic edit).
-
-
Phenotypic Comparison:
-
Seed wild-type cells and the validated POI-knockout cells at the same density.
-
Treat the wild-type cells with your PROTAC at the cytotoxic concentration.
-
Treat the knockout cells with a vehicle control.
-
Include a vehicle-treated wild-type group as a baseline.
-
-
Assay: After a suitable incubation period (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
Interpreting the Results:
-
On-Target Toxicity: If the viability of the PROTAC-treated wild-type cells is reduced to a similar level as the vehicle-treated knockout cells, it strongly indicates the cytotoxicity is a direct result of degrading your POI[7].
-
Off-Target Toxicity: If the PROTAC-treated wild-type cells show significantly more death than the knockout cells, the cytotoxicity is likely due to the degradation of one or more off-target proteins.
Problem 3: My PROTAC shows low potency, suggesting inefficient ternary complex formation.
You observe weak or no degradation of your POI, even with a validated warhead and E3 ligase ligand.
Objective: To biochemically or biophysically measure the formation of the POI-PROTAC-CRBN complex and determine its stability. The stability of this complex is critical for efficient ubiquitination[].
Key Concepts:
-
Ternary Complex: The transient complex formed between the POI, the PROTAC, and the E3 ligase[][9].
-
Cooperativity (α): A measure of how the binding of one protein partner influences the PROTAC's affinity for the other.
-
α > 1 (Positive Cooperativity): The binding of the POI to the PROTAC increases the PROTAC's affinity for CRBN (and vice versa). This is highly desirable for potent degraders.
-
α < 1 (Negative Cooperativity): The binding of one partner hinders the binding of the other, which can lead to low potency.
-
α = 1 (No Cooperativity): The two binding events are independent.
-
| Assay Method | Principle | Pros | Cons |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between labeled POI and E3 ligase. | Homogeneous, high-throughput, sensitive. | Requires protein labeling, potential for fluorescent artifacts. |
| AlphaLISA/AlphaScreen | Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a signal. | Highly sensitive, no-wash format, high-throughput[10]. | Can be sensitive to buffer components, "hook effect" can be observed in the assay itself. |
| SPR | Surface Plasmon Resonance measures mass changes on a sensor chip as proteins bind. | Label-free, provides kinetic data (on/off rates), allows for cooperativity calculation[9]. | Requires specialized equipment, protein immobilization can affect activity, lower throughput. |
| ITC | Isothermal Titration Calorimetry directly measures the heat released or absorbed during binding. | Label-free, provides full thermodynamic profile (ΔH, ΔS), considered the gold standard for cooperativity[10]. | Low throughput, requires large amounts of pure protein. |
General Methodology (using TR-FRET as an example):
-
Reagent Preparation: Obtain or produce purified, recombinant POI and CRBN-DDB1 complex. Label one protein with a donor fluorophore (e.g., Terbium) and the other with an acceptor (e.g., d2).
-
Assay Setup: In a microplate, titrate the PROTAC concentration in the presence of fixed concentrations of the labeled POI and CRBN-DDB1.
-
Measurement: After incubation, read the plate on a TR-FRET-capable reader. An increase in the FRET ratio indicates ternary complex formation.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (hook effect) of the ternary complex[11]. The peak of the curve reflects the relative stability and population of the complex.
Interpreting the Results:
-
Strong Signal: A robust, bell-shaped curve indicates successful ternary complex formation. You can then proceed to calculate cooperativity using SPR or ITC.
-
Weak or No Signal: This suggests an inability to form a stable ternary complex. This is often due to steric clashes between the POI and CRBN, or an inappropriate linker length/composition. Systematic modification of the linker is the primary strategy to overcome this issue[9].
References
-
Domainex. Ternary Complex Formation Assays. [Link]
-
Zhang, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. [Link]
-
Profacgen. Ternary complex formation. [Link]
-
MtoZ Biolabs. PROTAC Drug Off-Target Protein Assessment Service. [Link]
-
Alagawany, M., et al. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. Pharmaceuticals. [Link]
-
Li, H., et al. (2023). Recent Advances in Pro-PROTAC Development to Address On-Target Off-Tumor Toxicity. Journal of Medicinal Chemistry. [Link]
-
Deaton, A. M., et al. (2021). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. ResearchGate. [Link]
-
Deaton, A. M., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. [Link]
-
ChomiX. Target Identification and Selectivity Analysis of Targeted Protein Degraders. [Link]
-
Unkeless, J., et al. (2023). Application of PROTACs in Target Identification and Target Validation. RSC Chemical Biology. [Link]
-
Gabizon, R., et al. (2021). Current strategies for improving limitations of proteolysis targeting chimeras. ResearchGate. [Link]
-
Smith, B. E., et al. (2024). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions. [Link]
-
Zhang, H., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
-
Drug Discovery News. (2024). What are PROTACs? Mechanisms, advantages, and challenges. [Link]
-
Nguyen, T. M., et al. (2024). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. [Link]
-
Wang, R. (2022). Critical platforms of PROTAC validation. Cancer Research. [Link]
-
Shlush, E., et al. (2025). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery. [Link]
-
Tsoni, S. V., & Ciulli, A. (2020). PROTACs– a game-changing technology. Expert Opinion on Drug Discovery. [Link]
-
Oxford Protein Informatics Group. (2021). Targeted protein degradation phenotypic studies using HaloTag CRISPR/Cas9 endogenous target tagging and HaloPROTAC. [Link]
-
Liu, Y., et al. (2023). Computational strategies for PROTAC drug discovery. ScienceOpen. [Link]
-
Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery. [Link]
-
Yim, H., et al. (2024). Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. Frontiers in Pharmacology. [Link]
-
ResearchGate. (2022). General mechanism of action of PROTACs. [Link]
-
Zhang, C., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Military Medical Research. [Link]
-
News-Medical.Net. (2025). What makes PROTACs and MGDs game-changers in drug discovery?. [Link]
-
An, S., et al. (2022). Proteolysis-targeting chimeras (PROTACs) in cancer therapy. Signal Transduction and Targeted Therapy. [Link]
-
Nguyen, T. M., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. PubMed. [Link]
-
Kumar, V., et al. (2025). Proteolysis-targeting chimeras (PROTACs) in oncology: a review of patents and regulatory considerations. PubMed. [Link]
-
Chen, J., et al. (2022). Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future. Cancers. [Link]
Sources
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. Ternary complex formation - Profacgen [profacgen.com]
- 11. tandfonline.com [tandfonline.com]
strategies to improve the cell permeability of PROTACs with this ligand
Introduction: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, yet their development is frequently hampered by a significant hurdle: poor cell permeability. Due to their large size and complex structures, most PROTACs exist "beyond the Rule of Five" (bRo5), possessing high molecular weights (MW > 800 Da), numerous hydrogen bond donors/acceptors, and large polar surface areas, all of which challenge passive diffusion across the cell membrane.[1][2][3][4][5][6] This guide provides researchers with a comprehensive toolkit of troubleshooting strategies, experimental protocols, and advanced chemical design principles to systematically diagnose and overcome permeability issues for PROTACs developed with challenging ligands.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered when a potent PROTAC demonstrates poor cellular activity, likely due to permeability limitations.
Q1: My PROTAC shows excellent binary binding affinity and forms a stable ternary complex in vitro, but has weak or no degradation activity in cell-based assays. What's the first step?
A: The primary suspect is poor cell permeability. Before extensive chemical re-synthesis, it's crucial to quantitatively assess permeability. A simple, high-throughput starting point is the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][7] While not a perfect predictor, it provides a rapid, cell-free measure of passive diffusion.[7] If PAMPA results are low, this strongly suggests a permeability issue. For more biologically relevant data, a Caco-2 permeability assay is recommended, as it can also reveal issues with active efflux transporters.[1][3][8]
Q2: What are the key physicochemical properties I should analyze in my PROTAC that influence its permeability?
A: Several key parameters govern a PROTAC's ability to cross the cell membrane:
-
Molecular Weight (MW): While most PROTACs are large, minimizing MW where possible is a primary goal.[1][5]
-
Topological Polar Surface Area (TPSA): High TPSA is a major barrier to membrane permeation.[5]
-
Lipophilicity (LogP/LogD): A delicate balance is needed. While lipophilicity can aid membrane entry, excessive LogP can lead to poor aqueous solubility and non-specific binding, trapping the molecule in the membrane.[5]
-
Hydrogen Bond Donors (HBD) & Acceptors (HBA): High counts of HBDs and HBAs are detrimental to crossing the lipid bilayer.[1][5][7]
-
Rotatable Bonds (NRotB): A high number can be unfavorable, but linker flexibility is also critical for the PROTAC to adopt a conformation suitable for permeation.[5]
-
Intramolecular Hydrogen Bonding (IMHB): The capacity to form internal hydrogen bonds is a highly desirable trait. It allows the PROTAC to shield its polar groups in the nonpolar membrane environment, effectively reducing its TPSA and improving permeability. This dynamic adaptation is often called the "chameleon effect."[5][9][10][11]
| Property | Unfavorable for Permeability | Favorable for Permeability |
| Molecular Weight (MW) | > 1000 Da | < 800 Da (if possible) |
| TPSA | > 140 Ų | < 120 Ų |
| cLogP | < 1 or > 5 | 2 - 4 |
| HBD Count | > 5 | < 5 |
| HBA Count | > 10 | < 10 |
| IMHB Potential | Low (rigid, extended conformation) | High (flexible, able to fold) |
Q3: My initial permeability assay (PAMPA) confirms low permeability. What are the main strategies I can employ to improve it?
A: There are three primary avenues for improvement: Linker Optimization , Warhead/Ligand Modification , and Advanced Delivery/Prodrug Strategies . The flowchart below provides a decision-making framework.
Caption: Decision tree for addressing poor PROTAC permeability.
Part 2: Core Strategies for Enhancing Cell Permeability
Strategy 1: Intelligent Linker Design
The linker is more than a simple tether; it is a critical determinant of the PROTAC's overall physicochemical properties.[5]
-
Promoting "Chameleon-like" Behavior: Flexible linkers, such as those containing polyethylene glycol (PEG) or simple alkyl chains, can allow the PROTAC to adopt a folded, compact conformation in the lipophilic environment of the cell membrane.[1][10][12][13] This conformation is often stabilized by intramolecular hydrogen bonds (IMHBs) that shield polar groups, reducing the effective TPSA and facilitating passage.[5][9][10][11] NMR analysis in apolar solvents like chloroform can provide experimental evidence for this folded state.[1][10][14]
-
Reducing Hydrogen Bonding Capacity: Amide bonds are common in linkers but contribute significantly to HBD counts. A highly effective strategy is the bioisosteric replacement of an amide with an ester.[1][15] This single atom change removes a hydrogen bond donor, which can dramatically increase membrane permeability and subsequent cellular activity.[15]
-
Tuning Rigidity: While flexibility is often good, sometimes a more rigid linker can pre-organize the PROTAC into a favorable conformation for permeability. Incorporating cyclic elements like piperidine or piperazine moieties can improve rigidity, solubility, and permeability.[1] Macrocyclization of the entire PROTAC is an advanced strategy that has also shown success.[13]
Strategy 2: Optimizing the Warhead and E3 Ligand
-
Choice of E3 Ligase Ligand: The properties of the E3 ligase ligand have a profound impact. Ligands for Cereblon (CRBN), derived from thalidomide, are generally smaller and more "drug-like" than the peptide-derived ligands for VHL.[9] If permeability is a major issue, switching from a VHL-based PROTAC to a CRBN-based one can be a viable strategy.[9][16]
-
Minimizing Molecular Weight: While challenging, reducing the size of the warhead or E3 ligand can provide significant benefits. Using smaller, more efficient ligands for either the target protein or the E3 ligase is a direct way to improve the PROTAC's overall properties.[1]
Strategy 3: Prodrug and Advanced Delivery Approaches
When direct chemical modification is insufficient, these strategies can bypass permeability barriers.
-
Prodrug Strategy: This involves masking polar functional groups (like hydroxyls or carboxylic acids) on the PROTAC with lipophilic, cleavable moieties (e.g., esters).[1][17] These "pro-PROTACs" cross the cell membrane more easily and are then hydrolyzed by intracellular enzymes (like esterases) to release the active PROTAC.[1][17][18] This approach can also be used for targeted delivery by using enzymes that are overexpressed in specific tissues, like tumors.[18]
-
In-Cell Click-Formed PROTACs (CLIPTACs): This innovative strategy involves synthesizing the PROTAC inside the target cell from two smaller, more permeable precursors.[12] One piece contains the target warhead tagged with a reactive group (e.g., a trans-cyclooctene), and the other contains the E3 ligand with a complementary group (e.g., a tetrazine).[12] The two halves permeate the cell independently and then assemble into the full PROTAC via a bio-orthogonal click reaction.[12]
-
Formulation Strategies: For in vivo applications, especially oral bioavailability, formulation can be key. Amorphous solid dispersions (ASDs) can significantly improve the solubility and dissolution of poorly soluble PROTACs.[19][20][21] Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or liposomes can also encapsulate the PROTAC, aiding its absorption.[2][19][22]
Caption: The "Chameleon Effect" of PROTACs crossing the cell membrane.
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across a lipid-infused artificial membrane, serving as a rapid, high-throughput screen for permeability.[1][7]
Materials:
-
96-well PAMPA plate system (e.g., from Millipore or Corning)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (high and low permeability)
-
96-well UV-transparent microplates for analysis
-
Plate shaker and UV/Vis plate reader or LC-MS
Methodology:
-
Prepare Donor Plate: Dissolve PROTACs and controls in PBS (often with a small percentage of DMSO, e.g., <5%) to a known concentration (e.g., 100 µM). Add 200 µL of each solution to the wells of the 96-well donor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the 96-well filter (acceptor) plate. Allow it to impregnate for 5-10 minutes.
-
Prepare Acceptor Plate: Add 200 µL of fresh PBS to each well of a new 96-well plate (this will be the acceptor plate).
-
Assemble Sandwich: Place the lipid-coated filter plate on top of the acceptor plate. Then, carefully place this assembly on top of the donor plate, creating a "sandwich" where the artificial membrane separates the donor and acceptor solutions.
-
Incubation: Incubate the plate sandwich at room temperature on a plate shaker (gentle agitation, ~50 rpm) for 4-16 hours.
-
Analysis:
-
After incubation, carefully separate the plates.
-
Measure the final concentration of the compound in the donor (C_D(t)) and acceptor (C_A(t)) wells using a suitable analytical method (UV/Vis spectroscopy or LC-MS/MS for higher sensitivity).
-
Also measure the initial concentration in the donor plate (C_D(0)).
-
-
Calculate Permeability Coefficient (P_e): The effective permeability (P_e) in cm/s is calculated using the following formula: P_e = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_eq) where C_eq = (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A)
-
V_D, V_A = Volume of donor and acceptor wells (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
-
Data Interpretation:
-
High Permeability: P_e > 1.5 x 10⁻⁶ cm/s
-
Medium Permeability: P_e = 0.5 - 1.5 x 10⁻⁶ cm/s
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express efflux transporters, providing a more physiologically relevant model of intestinal absorption.[1][3]
Materials:
-
Caco-2 cells
-
Transwell® insert plates (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test PROTAC and control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts. Culture for 21-25 days to allow for full differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Values > 250 Ω·cm² are typically acceptable. Additionally, run a low-permeability marker like Lucifer yellow to confirm tight junction integrity.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test PROTAC (at a known concentration, e.g., 10 µM) in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (acceptor) chamber.
-
Incubate at 37°C with gentle shaking. Take samples from the acceptor chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
To assess active efflux, perform the experiment in the reverse direction. Add the PROTAC to the basolateral (donor) chamber and sample from the apical (acceptor) chamber.
-
-
Analysis: Quantify the concentration of the PROTAC in all collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (P_app): P_app = (dQ/dt) / (A * C_0)
-
dQ/dt = Rate of permeation (mass/time)
-
A = Surface area of the membrane (cm²)
-
C_0 = Initial concentration in the donor chamber
-
Data Interpretation:
-
Efflux Ratio (ER): Calculate the ratio of P_app (B to A) / P_app (A to B).
-
An ER > 2 suggests the PROTAC is a substrate for active efflux transporters (like P-gp), which can be a major cause of poor net permeability.[3]
-
-
P_app (A to B) values:
-
High Permeability: > 10 x 10⁻⁶ cm/s
-
Medium Permeability: 2 - 10 x 10⁻⁶ cm/s
-
Low Permeability: < 2 x 10⁻⁶ cm/s
-
References
-
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Expert Opinion on Drug Discovery. Available from: [Link]
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (n.d.). National Institutes of Health (NIH). Available from: [Link]
-
7 strategies to improve PROTACs' oral bioavailability. (2022). Drug Discovery and Development. Available from: [Link]
-
Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. (2025). ACS Omega. Available from: [Link]
-
Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. (2025). PubMed. Available from: [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (n.d.). MDPI. Available from: [Link]
-
Current strategies for improving limitations of proteolysis targeting chimeras. (2023). Journal of Experimental & Clinical Cancer Research. Available from: [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (n.d.). PubMed Central. Available from: [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (n.d.). ACS Medicinal Chemistry Letters. Available from: [Link]
-
Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). PubMed Central. Available from: [Link]
-
Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (n.d.). PubMed Central. Available from: [Link]
-
Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). DiVA portal. Available from: [Link]
-
Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). ACS Publications. Available from: [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (n.d.). PubMed Central. Available from: [Link]
-
Understanding the chameleonicity and permeability of PROTACs using molecular dynamics simulations, Markov models, and deep learning. (2024). American Chemical Society. Available from: [Link]
-
Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. (n.d.). National Institutes of Health (NIH). Available from: [Link]
-
Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. (2024). Discoveracs.org. Available from: [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (n.d.). Mount Sinai Scholars Portal. Available from: [Link]
-
Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. (2025). PubMed. Available from: [Link]
-
Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (n.d.). SciSpace. Available from: [Link]
-
Future directions and improvement strategies for PROTAC technology. (n.d.). ResearchGate. Available from: [Link]
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (n.d.). PubMed Central. Available from: [Link]
-
A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. (n.d.). Springer Nature Experiments. Available from: [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PubMed Central. Available from: [Link]
-
Ligandability of E3 Ligases for Targeted Protein Degradation Applications. (n.d.). PubMed Central. Available from: [Link]
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (n.d.). Frontiers. Available from: [Link]
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI. Available from: [Link]
-
Intramolecular hydrogen bonding between H1 and N53 Superposition of 100... (n.d.). ResearchGate. Available from: [Link]
-
E3 ligase ligand optimization of Clinical PROTACs. (n.d.). PubMed Central. Available from: [Link]
-
Workflow for E3 Ligase Ligand Validation for PROTAC Development. (n.d.). ACS Publications. Available from: [Link]
-
Chapter 6: Structure-based PROTAC Design. (2020). Royal Society of Chemistry. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 14. diva-portal.org [diva-portal.org]
- 15. scispace.com [scispace.com]
- 16. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. scholars.mssm.edu [scholars.mssm.edu]
Technical Support Center: Refining Linker Length for Optimal Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you might encounter when refining linker length for optimal ternary complex formation in the context of targeted protein degradation, particularly with Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Critical Role of the Linker
PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[1][2] A PROTAC consists of three key components: a warhead that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker connecting the two.[1][3] The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of the efficacy and selectivity of the PROTAC.[1][4][5] An optimized linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the crucial first step for successful protein degradation.[6][7][8]
This guide will help you navigate the complexities of linker design and optimization, with a focus on achieving optimal ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: Why is linker length so critical for PROTAC activity?
A1: Linker length directly influences the geometry and stability of the ternary complex.[7][9]
-
If the linker is too short: It can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[4][7][8]
-
If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, resulting in an unstable or unproductive complex.[4][7][]
Therefore, finding the "Goldilocks" length is essential for maximizing the interaction between the POI and E3 ligase, which in turn leads to efficient ubiquitination and degradation.[11]
Q2: What is a typical optimal range for PROTAC linker length?
A2: There is no universal optimal linker length; it is highly dependent on the specific POI and E3 ligase pair.[7] However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length. It's crucial to experimentally screen a range of linker lengths to determine the optimum for a specific system.[7]
Q3: How does linker composition, beyond just length, influence PROTAC performance?
A3: Linker composition significantly impacts a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[1][8] Common linker types include:
-
Alkyl chains: Provide flexibility.
-
Polyethylene glycol (PEG) linkers: Enhance hydrophilicity and solubility.[12][13]
-
Rigid linkers (e.g., containing piperazine or aromatic rings): Can improve conformational restriction and may enhance cell permeability.[1][14]
The choice of linker composition should be guided by the overall properties desired for the PROTAC molecule.[1]
Q4: What is the "Hook Effect" and how does linker length relate to it?
A4: The "Hook Effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations.[6][12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[12][15] The length and flexibility of the linker can influence the stability of these non-productive binary complexes, thus modulating the hook effect.[12] Optimizing the linker can help to minimize the hook effect and widen the therapeutic window.[12]
Troubleshooting Guide
This section addresses common problems encountered during linker optimization experiments.
Problem 1: Weak or No Ternary Complex Formation
-
Possible Cause: The linker length is suboptimal, leading to steric hindrance or an inability to bridge the two proteins effectively.
-
Troubleshooting Steps:
-
Synthesize a Library of Linker Lengths: Create a series of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG units or alkyl chain carbons).[8]
-
Biophysical Analysis: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to directly measure the formation and stability of the ternary complex with your linker variants.[6][16][17]
-
Computational Modeling: Employ in silico modeling to predict the structure of the ternary complex and identify potential steric clashes or unfavorable interactions for different linker lengths.[3][18][19]
-
Problem 2: Ternary Complex Forms, but Target Degradation is Poor
-
Possible Cause: The geometry of the ternary complex is unproductive, meaning the lysine residues on the target protein are not accessible for ubiquitination by the E2 ligase associated with the E3.
-
Troubleshooting Steps:
-
Vary Linker Attachment Points: Synthesize PROTACs where the linker is attached to different solvent-exposed positions on the warhead and the E3 ligase ligand.[4][] This can alter the relative orientation of the two proteins in the ternary complex.
-
Change Linker Rigidity: Experiment with more rigid or flexible linkers. A more rigid linker might lock the complex into a productive conformation, while a more flexible linker could allow for necessary conformational adjustments.[14]
-
Cell-Based Ubiquitination Assays: Perform in-cell ubiquitination assays to directly assess whether the target protein is being ubiquitinated in the presence of your PROTAC.
-
Problem 3: High PROTAC Concentration Leads to Decreased Degradation (Pronounced Hook Effect)
-
Possible Cause: The linker design favors the formation of stable binary complexes at high concentrations.
-
Troubleshooting Steps:
-
Test a Range of Linker Lengths: As with weak ternary complex formation, screening different linker lengths can identify a length that minimizes the stability of binary complexes while maintaining a productive ternary complex.[12]
-
Modify Linker Composition: Incorporating more rigid elements into the linker can sometimes reduce the hook effect by disfavoring the formation of stable binary complexes.[12]
-
Kinetic Analysis: Use techniques like SPR to analyze the kinetics of both binary and ternary complex formation and dissociation. This can provide insights into how linker modifications affect the stability of these different species.[17]
-
Problem 4: Poor Cellular Permeability or Solubility of the PROTAC
-
Possible Cause: The physicochemical properties of the linker are not optimal for cellular uptake or solubility in aqueous buffers.
-
Troubleshooting Steps:
-
Incorporate Hydrophilic Linkers: If solubility is an issue, using PEG-based linkers can improve aqueous solubility.[12][13]
-
Balance Lipophilicity and Polarity: For cell permeability, a balance between lipophilicity and polarity is often required. Consider replacing highly flexible and polar linkers with shorter, more rigid linkers containing cyclic moieties.[8]
-
Cellular Target Engagement Assays: Use cellular assays like NanoBRET/HiBiT to confirm that the PROTAC is engaging its target inside the cell.[21][22][23]
-
Visualizing Key Concepts
Diagram 1: The PROTAC-Mediated Ternary Complex
Caption: High PROTAC concentrations can favor non-productive binary complexes.
Experimental Protocols
Protocol 1: Biophysical Characterization of Ternary Complex Formation using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.
-
Purified recombinant target protein (e.g., His-tagged)
-
Purified recombinant E3 ligase complex (e.g., VCB complex for VHL)
-
PROTAC compounds with varying linker lengths
-
SPR instrument and sensor chips (e.g., Ni-NTA chip for His-tagged protein)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of Protein:
-
Immobilize the His-tagged protein (either POI or E3 ligase) onto the Ni-NTA sensor chip surface.
-
-
Binary Interaction Analysis (PROTAC with POI and E3 Ligase Separately):
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD) and kinetics (ka, kd).
-
Repeat for the other protein partner in solution.
-
-
Ternary Complex Formation Analysis:
-
Method A (Pre-mixed): Pre-incubate a fixed concentration of the second protein partner with a dilution series of the PROTAC. Inject these mixtures over the immobilized first protein. An increase in binding response compared to the binary interaction indicates ternary complex formation.
-
Method B (Sequential): Inject the second protein partner at a saturating concentration over the immobilized first protein that has been pre-incubated with the PROTAC.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, ternary complex models) to determine affinity (KD) and kinetic rate constants (ka, kd).
-
Calculate the cooperativity factor (α), which is the ratio of the affinity of the PROTAC for one protein in the presence versus the absence of the other. An α > 1 indicates positive cooperativity.
-
Protocol 2: Cellular Assessment of Ternary Complex Formation using NanoBRET™
The NanoBRET™ assay allows for the real-time measurement of protein-protein interactions in living cells.
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for:
-
Target protein fused to NanoLuc® luciferase (the donor)
-
E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (the acceptor)
-
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
PROTAC compounds
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
-
Cell Plating:
-
Plate the transfected cells into a white, 96-well assay plate.
-
-
Labeling and Dosing:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the PROTAC compounds at various concentrations to the wells.
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
An increase in the NanoBRET™ ratio upon PROTAC addition indicates ternary complex formation.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Data Summary Table
| Assay | Principle | Throughput | Key Outputs |
| SPR | Measures changes in refractive index upon binding to a sensor surface. | Medium | Binary and ternary affinity (KD), kinetics (ka, kd), cooperativity (α). |
| ITC | Measures heat changes upon molecular binding. | Low | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). |
| TR-FRET | Measures energy transfer between a donor and acceptor fluorophore. | High | Ternary complex formation, binding affinity. |
| NanoBRET™ | Measures bioluminescence resonance energy transfer in live cells. | High | Cellular ternary complex formation (EC50), kinetics of formation/dissociation. |
Conclusion
Optimizing linker length is a multifaceted challenge that is central to the successful design of potent and selective PROTACs. A systematic approach that combines rational design, chemical synthesis of linker variants, and a suite of biophysical and cellular assays is essential for success. This guide provides a framework for troubleshooting common issues and implementing key experimental workflows to refine linker length and achieve optimal ternary complex formation.
References
- In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application. Journal of Chemical Information and Modeling.
- Mechanism for the kinetic and thermodynamic regulation of ternary complex formation. ResearchGate.
- Mechanistic and Structural Features of PROTAC Ternary Complexes. SpringerLink.
- Current strategies for the design of PROTAC linkers: a critical review. PMC.
- Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
- Effect of PROTAC linker length and conjugation site. A. In a... ResearchGate.
- Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC.
- A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands. PubMed Central.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI.
- Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. NIH.
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Selleck Chemicals.
- Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23. ACS Fall 2025.
- impact of PEG linker length on PROTAC efficacy. Benchchem.
- Targeted Protein Degradation: Design Considerations for PROTAC Development. Frontiers.
- Mechanistic and Structural Features of PROTAC Ternary Complexes. Semantic Scholar.
- Technical Support Center: PROTAC Linker Design and the Hook Effect. Benchchem.
- Exploration and innovation of Linker features in PROTAC design. BOC Sciences.
- Impact of linker length on the activity of PROTACs. Molecular BioSystems (RSC Publishing).
- Impact of linker length on the activity of PROTACs. PMC.
- The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. MolecularCloud.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed.
- Ternary Kinetic Models for Rational Design of Molecular Glues. ChemRxiv.
- Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. PMC.
- Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3. NIH.
- A Researcher's Guide to Biophysical Assays for Ternary Complex Confirmation. Benchchem.
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech.
- Characterizing thermodynamics and capturing dynamics of ternary complexes involved in targeted protein degradation. ACS Fall 2025.
- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments.
- NanoBRET® VHL and CRBN Ternary Complex Starter Kits. Promega Corporation.
- Binary and ternary complex measurements using NanoBRET and HiBIT... ResearchGate.
- Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Cresset Group.
- NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual. Promega.
-
Rational design of the linkers in targeting chimeras. Chemical Science (RSC Publishing). Available at: [Link]
- The Pivotal Role of the Linker: Evaluating Methyl-PEG3-bromide in E3 Ligase Systems for Targeted Protein Degradation. Benchchem.
- Technical Support Center: Optimizing Linker Length for PROTAC Activity. Benchchem.
- Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva.
- challenges in PROTAC linker design and optimization. Benchchem.
- Characterising PROTAC ternary complex formation using SPR. o2h discovery.
- Molecular features defining the efficiency of bioPROTACs. PMC.
- Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. NIH.
- E3 ligase ligand optimization of Clinical PROTACs. PMC.
- Rapid identification and optimization of a brain-active PROTAC for GSK3. bioRxiv.
- Discovery of E3 Ligase Ligands for Target Protein Degradation. PMC.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. o2hdiscovery.co [o2hdiscovery.co]
- 26. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 27. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
Technical Support Center: Troubleshooting Failed Protein Degradation with CRBN-Based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein elimination.[1][2] By co-opting the cell's endogenous ubiquitin-proteasome system (UPS), these heterobifunctional molecules can selectively degrade proteins of interest (POIs), including those previously considered "undruggable".[3][4] Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4), is one of the most widely utilized E3 ligases in PROTAC design.[5][6] Despite their promise, the path to a successful CRBN-based PROTAC is often fraught with experimental challenges.
This guide, designed for researchers, scientists, and drug development professionals, provides a structured, in-depth approach to troubleshooting common failures in CRBN-based PROTAC experiments. Here, we move beyond simple checklists to explain the "why" behind experimental outcomes and provide actionable, validated protocols to diagnose and resolve issues.
The CRBN-PROTAC Mechanism: A Symphony of Molecular Events
A CRBN-based PROTAC consists of a ligand that binds the POI, a ligand that recruits CRBN (often a derivative of immunomodulatory imide drugs or IMiDs), and a flexible linker that connects them.[2][7] Its mechanism of action is a catalytic cycle involving several key steps. Successful degradation hinges on the seamless execution of each step.
Caption: The catalytic cycle of a CRBN-based PROTAC.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address specific experimental failures. Each question is followed by a diagnostic workflow, potential causes, and detailed protocols for resolution.
Q1: I've treated my cells with my CRBN-based PROTAC, but Western Blot analysis shows no degradation of my target protein. Where do I start?
This is the most common issue and requires a systematic, multi-step validation of the entire degradation pathway. The lack of degradation can stem from issues with the PROTAC molecule itself, the cellular environment, or the experimental setup.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting no target degradation.
Step 1: Verify PROTAC Integrity and Cellular Uptake
-
Potential Problem: The PROTAC may not be entering the cells or could be unstable in the culture medium.
-
Solution:
-
Assess Compound Stability: Use LC-MS/MS to measure the concentration of your PROTAC in cell culture medium over the time course of your experiment.
-
Confirm Target Engagement in Cells: A Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assay can confirm that your PROTAC is binding to the target protein inside the cell.[8]
-
Step 2: Confirm Ternary Complex Formation
-
Potential Problem: The core of PROTAC action is the formation of a productive ternary complex (POI-PROTAC-CRBN).[1][2] If this complex doesn't form, no degradation will occur.
-
Causes & Solutions:
-
Suboptimal Linker: The length, rigidity, and composition of the linker are critical for productive ternary complex formation.[][10][11][][13] Synthesize a small library of PROTACs with varying linker lengths and compositions to identify an optimal configuration.[10]
-
Low Binding Affinity: The PROTAC must bind to both the POI and CRBN with sufficient affinity. Measure binary binding affinities using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[14]
-
"Hook Effect": At high concentrations, PROTACs can form unproductive binary complexes (PROTAC-POI or PROTAC-CRBN), paradoxically reducing degradation.[8][15]
-
| Parameter | Description | Recommended Assay |
| Binary Affinity (PROTAC-POI) | Measures the binding strength between the PROTAC and the target protein. | SPR, ITC, Fluorescence Polarization (FP)[16] |
| Binary Affinity (PROTAC-CRBN) | Measures the binding strength between the PROTAC and the CRBN E3 ligase. | SPR, ITC, FP[16] |
| Ternary Complex Formation | Confirms the simultaneous binding of the PROTAC to both the POI and CRBN. | AlphaLISA, TR-FRET, NanoBRET™[17][18] |
| Cooperativity (α) | Quantifies the extent to which binding of the first protein influences binding of the second. A value >1 indicates positive cooperativity. | SPR, ITC[14][19] |
Step 3: Assess Target Ubiquitination
-
Potential Problem: Even if a ternary complex forms, the transfer of ubiquitin to the POI might be inefficient.
-
Solutions:
-
In-Cell Ubiquitination Assay: Immunoprecipitate the target protein from PROTAC-treated cells and perform a Western Blot for ubiquitin. An increase in high molecular weight smearing indicates polyubiquitination.
-
In Vitro Ubiquitination Assay: Reconstitute the ubiquitination cascade in a test tube with purified E1, E2, CRBN complex, ubiquitin, ATP, your POI, and the PROTAC.[2][20] This confirms the PROTAC's ability to induce ubiquitination directly.[21]
-
Step 4: Validate Proteasome and CRL Activity
-
Potential Problem: The final step of degradation relies on a functional proteasome and active Cullin-RING Ligase (CRL) complex.
-
Solutions:
-
Proteasome Inhibition Control: Pre-treat cells with a proteasome inhibitor (e.g., MG-132, Carfilzomib) before adding your PROTAC. If your PROTAC is functional, you should observe an accumulation of the polyubiquitinated target protein and a "rescue" of the total protein level.[22]
-
Neddylation Inhibition Control: CRL activity requires neddylation. Pre-treatment with a neddylation inhibitor like MLN4924 will block the activity of the CRBN E3 ligase complex.[22][23] If degradation is inhibited, it confirms the involvement of the CRL pathway.
-
Step 5: Confirm CRBN Expression and Engagement
-
Potential Problem: The chosen cell line may have low endogenous expression of CRBN, or CRBN may not be engaged by the PROTAC.
-
Solutions:
-
Verify CRBN Expression: Use Western Blotting to confirm robust expression of CRBN in your cell model.[8]
-
CRBN Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to deplete CRBN. A functional CRBN-dependent PROTAC will lose its degradation activity in these cells.[20]
-
Use a CRBN-Resistant Cell Line: Some cell lines are known to be resistant to IMiDs and may not be suitable for CRBN-based PROTAC studies.[5][24][25]
-
Q2: My dose-response curve is bell-shaped (the "Hook Effect"). What does this mean and how do I address it?
The "hook effect" is a classic phenomenon in PROTAC biology where degradation efficiency decreases at high PROTAC concentrations.[15][17] This occurs because an excess of the PROTAC saturates both the POI and CRBN independently, leading to the formation of non-productive binary complexes at the expense of the productive ternary complex.[8][26]
-
Mitigation Strategies:
-
Titrate to Lower Concentrations: Perform a wide dose-response curve (e.g., from picomolar to high micromolar) to identify the optimal concentration range for degradation (the "sweet spot").[8]
-
Optimize Linker Design: A PROTAC with high cooperativity in ternary complex formation can help alleviate the hook effect.[19]
-
Q3: My PROTAC degrades the target protein, but I'm observing significant off-target degradation and/or cytotoxicity. How can I improve selectivity?
Off-target effects are a critical concern in drug development. With CRBN-based PROTACs, these can arise from several sources.
-
Sources of Off-Target Effects:
-
Warhead Promiscuity: The ligand for your POI may bind to other proteins with similar binding pockets.
-
Neosubstrate Degradation: The CRBN ligand itself (e.g., pomalidomide) can act as a "molecular glue," inducing the degradation of endogenous CRBN substrates (neosubstrates) like IKZF1, IKZF3, and GSPT1, independent of the POI.[15][17][27]
-
Ternary Complex-Dependent Off-Targets: The formation of the POI-PROTAC-CRBN complex can create novel protein-protein interaction surfaces, inadvertently recruiting and degrading other proteins.[15]
-
Troubleshooting Workflow for Off-Target Effects:
Caption: A systematic approach to identifying and mitigating off-target effects.
-
Solutions:
-
Global Proteomics: Use unbiased mass spectrometry-based proteomics to compare the proteome of cells treated with your PROTAC versus a vehicle control.[26][28] This provides a global view of all protein level changes.
-
Negative Controls: Synthesize and test an inactive epimer of your PROTAC that does not bind CRBN. Proteins degraded by the active PROTAC but not the inactive control are likely true degradation targets.[26]
-
Modify the CRBN Ligand: Recent studies have shown that modifications to the pomalidomide scaffold can abrogate the degradation of neosubstrates while maintaining recruitment of CRBN for targeted degradation.[29][]
-
Optimize Linker Attachment Point: The exit vector from the CRBN ligand can influence the geometry of the ternary complex and impact off-target degradation.[13]
-
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a desired time course (e.g., 4, 8, 16, 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against your POI and a loading control (e.g., GAPDH, β-actin). Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Analysis: Quantify band intensities to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
Protocol 2: In-Cell Target Ubiquitination Assay
-
Cell Treatment: Treat cells with the optimal degradation concentration of your PROTAC for a short time period (e.g., 1-4 hours). Include a vehicle control and a proteasome inhibitor co-treatment group.
-
Lysis and Immunoprecipitation (IP): Lyse cells in a denaturing IP buffer (containing 1% SDS) to disrupt protein-protein interactions. Dilute the lysate and immunoprecipitate the POI using a specific antibody.
-
Washing and Elution: Wash the antibody-bead complex extensively to remove non-specific binders. Elute the POI.
-
Western Blot Analysis: Perform a Western Blot on the eluted samples, probing with an anti-ubiquitin antibody. A high-molecular-weight smear in the PROTAC-treated lanes indicates polyubiquitination of the POI.
Conclusion
Troubleshooting failed CRBN-based PROTAC experiments requires a logical, evidence-based approach that interrogates each step of the degradation pathway. By systematically validating target engagement, ternary complex formation, ubiquitination, and proteasomal degradation, researchers can diagnose the root cause of failure. Understanding the critical role of the linker, the potential for off-target effects and neosubstrate degradation, and phenomena like the hook effect are paramount for the rational design of potent and selective protein degraders. This guide provides a foundational framework and actionable protocols to empower scientists to overcome these challenges and unlock the full therapeutic potential of targeted protein degradation.
References
-
CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications. Vertex AI Search Result[3]
-
Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Vertex AI Search Result[]
-
Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. PubMed. [Link]
- Mining the CRBN Target Space Redefines Rules for Molecular Glue-induced Neosubstr
-
PROTAC Linker Design and Optimization. CD ComputaBio. [Link]
-
(a) Mechanism of action of PROTAC (created by BioRender.com). (b)... ResearchGate. [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? PMC. [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]
-
Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates. Vertex AI Search Result[20]
-
Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
-
Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... ResearchGate. [Link]
-
Developments of CRBN-based PROTACs as potential therapeutic agents. ResearchGate. [Link]
-
Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
-
Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. PMC - NIH. [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PMC - NIH. [Link]
-
Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC - NIH. [Link]
-
Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome. bioRxiv. [Link]
-
Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PubMed. [Link]
-
Assay Platforms for PROTAC in Drug Discovery and Beyond. ChemPartner. [Link]
-
Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics. PMC - NIH. [Link]
-
Reinstating targeted protein degradation with DCAF1 PROTACs in CRBN PROTAC resistant settings. ResearchGate. [Link]
-
Advancing target validation with PROTAC technology. PubMed. [Link]
-
How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]
-
Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. PMC - PubMed Central. [Link]
-
PROTAC Drug Off-Target Protein Assessment Service. MtoZ Biolabs. [Link]
-
Proteolysis-targeting chimeras with reduced off-targets. PMC - NIH. [Link]
-
Reinstating targeted protein degradation with DCAF1 PROTACs in CRBN PROTAC resistant settings. bioRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. lifesensors.com [lifesensors.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 21. lifesensors.com [lifesensors.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 29. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide is specifically tailored to address common challenges and questions related to enhancing the potency of PROTACs that utilize the 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione moiety, a derivative of thalidomide, for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.
Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific issues you may encounter.
Introduction to CRBN-Based PROTACs
A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a specific protein of interest (POI). It achieves this through three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The this compound moiety in your PROTAC serves as the E3 ligase ligand, specifically engaging Cereblon (CRBN), a crucial component of the CRL4-CRBN E3 ligase complex.[1][2] The potency of your PROTAC is critically dependent on its ability to efficiently form a stable ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent degradation of the POI.[3][]
FAQ 1: My PROTAC's potency is lower than expected. Where do I start troubleshooting?
A lack of potency in a PROTAC can stem from multiple factors. A systematic approach is crucial to identify the bottleneck. The primary reasons for low potency often fall into one of four categories: poor cellular permeability, weak engagement of the target or E3 ligase, inefficient ternary complex formation, or issues with the ubiquitin-proteasome machinery itself.
Troubleshooting Workflow:
Begin by confirming the basics: Is your target protein expressed in the cell line you are using? Is the CRBN E3 ligase also present and active? A simple Western blot for both proteins can confirm this. Next, verify that your PROTAC is not cytotoxic at the concentrations you are testing, as this can confound your degradation results.
The following flowchart outlines a logical progression for troubleshooting.
Caption: A logical workflow for troubleshooting low PROTAC potency.
FAQ 2: How can I confirm my PROTAC is forming a stable ternary complex?
The formation of a productive ternary complex (POI-PROTAC-CRBN) is the cornerstone of PROTAC efficacy.[][5] Even if your PROTAC binds to both the POI and CRBN individually, it may not effectively bring them together. Several biophysical techniques can be employed to characterize ternary complex formation and stability.
Experimental Approaches:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a robust, high-throughput assay to quantify ternary complex formation in solution.[6] By labeling the POI and CRBN with a FRET donor and acceptor pair, the proximity induced by the PROTAC generates a FRET signal. A characteristic bell-shaped curve is often observed as high PROTAC concentrations can lead to the formation of binary complexes, reducing the FRET signal (the "hook effect").[6]
-
Surface Plasmon Resonance (SPR): SPR can provide detailed kinetic information about the formation and dissociation of the ternary complex.[] In a typical setup, the E3 ligase is immobilized on a sensor chip, and a mixture of the POI and PROTAC is flowed over the surface.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinities (KD), stoichiometry (n), and thermodynamic parameters of the ternary complex.[7]
-
NanoBRET™ Technology: This live-cell assay allows for the detection of ternary complex formation in a more physiologically relevant environment.[5][8]
| Assay | Information Provided | Throughput | Key Advantage |
| TR-FRET | Ternary complex formation, relative stability | High | Homogeneous, high-throughput format |
| SPR | Binding kinetics (kon, koff), affinity (KD) | Medium | Real-time kinetic data |
| ITC | Thermodynamics (ΔH, ΔS), affinity (KD) | Low | Label-free, direct measurement of binding |
| NanoBRET™ | Ternary complex formation in live cells | High | Physiologically relevant context |
FAQ 3: My PROTAC binds the target and E3 ligase, but degradation is weak. Could the linker be the problem?
Absolutely. The linker is not merely a spacer; it plays a critical role in dictating the orientation and proximity of the POI and E3 ligase within the ternary complex.[9][10][11] An improperly designed linker can lead to a non-productive complex where ubiquitination cannot occur efficiently.
Linker Optimization Strategies:
-
Length: The optimal linker length is highly dependent on the specific POI and the chosen attachment points. It's often necessary to synthesize a small library of PROTACs with varying linker lengths (e.g., using different numbers of polyethylene glycol (PEG) or alkyl units) to empirically determine the optimal length.[9][]
-
Composition and Rigidity: The chemical nature of the linker influences its flexibility and physicochemical properties.[10][13]
-
Flexible linkers (e.g., PEG, alkyl chains): These are commonly used but can sometimes lead to a loss of potency due to entropic penalties.[]
-
Rigid linkers (e.g., containing piperazine, piperidine, or phenyl rings): These can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency.[13][14]
-
-
Attachment Points: The exit vector from both the POI ligand and the CRBN binder is crucial.[9][11] Analyze the crystal structures of your ligands bound to their respective proteins to identify solvent-exposed regions that are suitable for linker attachment without disrupting key binding interactions.
Caption: The central role of the linker in forming a productive ternary complex.
FAQ 4: How do I investigate if poor cell permeability is limiting my PROTAC's potency?
PROTACs are often large molecules that violate traditional "rule-of-five" guidelines for oral bioavailability, making cell permeability a common hurdle.[15] If your PROTAC is potent in biochemical assays but shows weak activity in cells, poor permeability is a likely culprit.
Assessing and Improving Cell Permeability:
-
Permeability Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[16]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and assess a compound's permeability and potential for active transport or efflux.[14]
-
-
Strategies for Improvement:
-
Reduce Polar Surface Area (PSA) and Hydrogen Bond Donors (HBDs): High PSA and a large number of HBDs are generally detrimental to permeability.[16] Consider modifying the linker or ligands to reduce these parameters.
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can shield polar groups, effectively reducing the molecule's polarity and improving its ability to cross the cell membrane.[17]
-
Prodrug Approaches: Masking polar functional groups with lipophilic moieties that are cleaved inside the cell can be an effective strategy to enhance permeability.[14][17]
-
FAQ 5: My PROTAC shows good degradation at high concentrations but has a poor DC50. How can I improve its efficiency?
This phenomenon is often related to the "hook effect," a common characteristic of PROTACs.[18][19] The hook effect describes the paradoxical decrease in degradation at very high PROTAC concentrations. This occurs because the PROTAC begins to form non-productive binary complexes (POI-PROTAC or PROTAC-CRBN) in excess, which prevents the formation of the productive ternary complex.[19][20]
Mitigating the Hook Effect:
-
Dose-Response Curve: Always perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar concentrations) to fully characterize the degradation profile and identify the optimal concentration range.[21][22]
-
Enhance Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein partner enhances its affinity for the second, is highly desirable.[20] A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect. Cooperativity can be influenced by linker design and the specific interactions at the protein-protein interface.
-
Kinetic Studies: Analyze the degradation kinetics at different time points. A potent PROTAC should induce rapid and sustained degradation.
Caption: The "Hook Effect": High PROTAC concentrations favor non-productive binary complexes.
FAQ 6: How can I modify the this compound moiety to improve CRBN binding?
While the thalidomide-based scaffold is a well-established CRBN binder, there is still room for optimization to enhance binding affinity and, consequently, PROTAC potency.[2] Modifications to this moiety can influence its interaction with the CRBN binding pocket.
Structure-Activity Relationship (SAR) Considerations:
-
Glutarimide Ring: The glutarimide portion of the molecule is essential for binding to CRBN. Modifications here are generally not well-tolerated.
-
Phthalimide Ring: The isoindoline-1,3-dione (phthalimide) ring fits into a hydrophobic pocket of CRBN. Adding substituents to this ring can modulate binding. For instance, fluorination has been explored to potentially enhance binding interactions.[1]
-
Linker Attachment Point: The point of linker attachment on the phthalimide ring can significantly impact the orientation of the recruited POI. While the 4-position is common, exploring other positions could lead to a more productive ternary complex geometry.[23]
-
Novel CRBN Binders: Research is ongoing to discover novel, non-imide-based CRBN binders that may offer improved properties or overcome limitations of the thalidomide scaffold.[24][25]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
Objective: To quantify the reduction in POI levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
Your PROTAC compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies (against POI and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTAC in cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
-
Data Analysis: Acquire the image using a chemiluminescence imager. Quantify the band intensities and normalize the POI signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. marinbio.com [marinbio.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. biorxiv.org [biorxiv.org]
- 24. Engineering CRBN for rapid identification of next generation binders [ouci.dntb.gov.ua]
- 25. biorxiv.org [biorxiv.org]
addressing resistance to PROTACs utilizing 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
Introduction
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][2] A significant class of these molecules leverages ligands for the Cereblon (CRBN) E3 ubiquitin ligase to hijack the cell's native ubiquitin-proteasome system (UPS).[3][4] The molecule 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, a derivative of thalidomide, is a frequently used CRBN ligand in PROTAC design.[5][6]
While potent, the development and long-term application of these PROTACs can be hampered by innate or acquired resistance. This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering resistance or suboptimal performance in their experiments. We will explore the causality behind common issues and provide validated, step-by-step protocols to diagnose and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts essential for troubleshooting.
Q1: What is the mechanism of action for a PROTAC using this compound?
A1: This PROTAC is a heterobifunctional molecule. One end binds to your protein of interest (POI), and the other end—the this compound moiety—binds to Cereblon (CRBN). CRBN is the substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex (CRL4CRBN).[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the formation of a ternary complex (POI-PROTAC-CRBN). This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the 26S proteasome.[3][7] The PROTAC is then released to catalyze further degradation cycles.[3]
Q2: What is the "hook effect" and why is it relevant for my experiments?
A2: The hook effect is a phenomenon where the efficacy of a PROTAC (i.e., target degradation) decreases at high concentrations, resulting in a bell-shaped dose-response curve.[8] This occurs because excessive PROTAC concentrations favor the formation of non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) over the essential ternary complex.[8] It is critical to perform a wide dose-response curve (e.g., from picomolar to high micromolar ranges) to identify the optimal degradation concentration (DC50) and maximum degradation (Dmax) and to ensure you are not misinterpreting a lack of degradation at a high dose as compound inactivity.[7][9]
Q3: What are the primary categories of resistance to CRBN-based PROTACs?
A3: Resistance mechanisms can be broadly categorized into two types:
-
Innate Resistance: The cell line or system is inherently non-responsive to the PROTAC from the start. This is often due to low or absent expression of essential machinery, like CRBN.[3][10]
-
Acquired Resistance: Cells initially respond to the PROTAC but develop resistance over time with chronic exposure. This typically involves genomic alterations that disrupt the degradation pathway.[10][11]
Part 2: Troubleshooting Guide for Suboptimal Degradation & Resistance
This section is structured around common experimental problems.
Problem 1: No or Significantly Reduced Target Degradation in Initial Experiments
You have treated your cells with the PROTAC but see little to no reduction in your POI levels via Western blot.
| Potential Cause | Explanation & Causality | Recommended Action & Validation |
| 1. Suboptimal PROTAC Concentration | You may be testing at a concentration that is too low to be effective or too high and falling into the "hook effect."[8] | Perform a wide dose-response experiment. Test concentrations from ~1 nM to 30 µM. This will reveal the optimal concentration window and the Dmax.[7] See Protocol 1 . |
| 2. Inappropriate Timepoint | Protein degradation is a dynamic process. The time to maximal degradation depends on the protein's synthesis and turnover rate. You may be assessing too early or too late. | Conduct a time-course experiment. Treat cells with an optimal concentration of the PROTAC and harvest at multiple time points (e.g., 2, 4, 8, 16, 24, and 48 hours) to identify the time of maximal degradation.[7] |
| 3. Low or Absent CRBN Expression | The PROTAC cannot function without its E3 ligase partner. If the cell line has very low or no endogenous CRBN expression, degradation will not occur.[3][10] | Verify CRBN expression. Use Western blot or RT-qPCR to confirm that your cell line expresses sufficient levels of CRBN. Compare to a known sensitive cell line if possible. See Protocol 4 . |
| 4. Poor Cell Permeability or High Efflux | PROTACs are often large molecules that may struggle to cross the cell membrane.[12][13][14] Additionally, they can be substrates for multidrug resistance (MDR) efflux pumps, which actively remove the compound from the cell.[3][15] | Assess permeability indirectly. While direct measurement is complex, consistent failure across multiple sensitive cell lines may suggest a permeability issue. If efflux is suspected, co-treat with a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A) to see if degradation is rescued. |
| 5. Compound Instability | The PROTAC molecule may be unstable in your media or may have degraded during storage. | Ensure proper handling. Prepare fresh dilutions from a validated stock solution for each experiment. Store stocks at -80°C. Confirm the compound's integrity via LC-MS if issues persist.[7] |
Problem 2: Loss of Degradation Over Time (Acquired Resistance)
Your PROTAC initially worked well, but after prolonged treatment or passaging of cells under drug pressure, its efficacy has diminished.
Acquired resistance is frequently caused by genomic alterations that disable core components of the degradation machinery.[10][16]
| Potential Cause | Explanation & Causality | Recommended Action & Validation |
| 1. Downregulation or Deletion of CRBN | This is a primary mechanism of acquired resistance.[10][11] Cells that lose CRBN expression are no longer susceptible to CRBN-recruiting PROTACs. Because CRBN is often non-essential for cell viability, its loss provides a strong selective advantage under drug pressure.[16] | Quantify CRBN levels. Compare CRBN protein (Western blot) and mRNA (RT-qPCR) levels between your resistant cell line and the parental (sensitive) line. A significant reduction or complete loss in the resistant line is a strong indicator. See Protocol 4 . |
| 2. Mutations in CRBN or CRL4CRBN Components | A point mutation in the PROTAC-binding pocket of CRBN can abrogate ternary complex formation. Mutations in other components like CUL4A/B or DDB1 can destabilize the E3 ligase complex, rendering it non-functional.[3][10][15] | Sequence the relevant genes. Perform Sanger or next-generation sequencing of the CRBN, CUL4A, CUL4B, and DDB1 genes in the resistant clone to identify potential mutations. |
| 3. Mutations in the Protein of Interest (POI) | Less common for PROTACs than for traditional inhibitors, but a mutation in the POI's binding site for the PROTAC ligand can prevent initial engagement and ternary complex formation.[10] | Sequence the POI gene. Compare the POI gene sequence between resistant and parental cells. Test a different PROTAC. Use a PROTAC that targets a different epitope on the POI. If this second PROTAC works, it strongly suggests a mutation in the binding site of the first. |
| 4. Upregulation of Efflux Pumps | Chronic exposure to a drug can lead to the transcriptional upregulation of efflux pumps like MDR1 (P-glycoprotein), which reduces the intracellular concentration of the PROTAC.[3][15] | Assess efflux pump activity. Use a fluorescent substrate assay (e.g., with Calcein-AM) to compare efflux activity between resistant and parental cells. Co-treatment with an efflux inhibitor should restore sensitivity in the resistant line if this is the primary mechanism. |
Problem 3: Off-Target Effects or High Cytotoxicity are Observed
You see significant cell death or other phenotypic changes that seem disproportionate to the level of POI degradation.
| Potential Cause | Explanation & Causality | Recommended Action & Validation |
| 1. Degradation of CRBN Neosubstrates | The PROTAC, by altering the surface of CRBN, may induce the degradation of "neosubstrates"—proteins that are not the intended target but are now recognized by the modified E3 ligase.[1] This is the same mechanism used by immunomodulatory drugs (IMiDs). | Perform global proteomics. Use mass spectrometry-based proteomics to compare the proteomes of cells treated with your PROTAC versus a vehicle control. This provides an unbiased view of all degraded proteins.[17] |
| 2. Target-Independent Toxicity | The PROTAC molecule itself or one of its components (the POI ligand or CRBN ligand) may have inherent toxicity at the concentrations used. | Use a non-functional control PROTAC. Synthesize or obtain a control compound where the CRBN-binding moiety is inactivated (e.g., by epimerization). This molecule should still bind the POI but will not induce degradation. If toxicity persists, it is likely target-independent.[12] |
| 3. On-Target Toxicity | The degradation of your POI may be genuinely cytotoxic to the cells. | Perform a rescue experiment. Transfect cells with a version of your POI that has a mutation preventing PROTAC binding. If this rescues the cells from cytotoxicity, the effect is on-target.[9] |
Part 3: Key Experimental Protocols
This section provides validated, step-by-step methodologies for the assays recommended above.
Protocol 1: Western Blot for Target Degradation (DC50/Dmax Determination)
This is the foundational assay to quantify PROTAC-induced protein degradation.[2][17]
-
Cell Seeding: Plate your cells at a consistent density to ensure they are in the logarithmic growth phase at the time of treatment (typically 60-80% confluency).
-
Compound Preparation: Prepare serial dilutions of your PROTAC in culture medium. A common 10-point, 3-fold dilution series starting from 10 µM or 30 µM is recommended. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Aspirate the old medium from cells and add the PROTAC-containing medium. Incubate for the predetermined optimal time (e.g., 16 or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Load 15-30 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a validated primary antibody against your POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI level (%) against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 2: Cellular Ubiquitination Assay via Target Immunoprecipitation
This assay confirms that the loss of your POI is due to ubiquitination.[1][17]
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration (or ~10x DC50). Crucially, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the incubation. This "traps" the ubiquitinated species, allowing them to accumulate for detection.
-
Cell Lysis: Lyse cells in a modified buffer containing deubiquitinase (DUB) inhibitors (e.g., PR-619, NEM) in addition to standard protease inhibitors.
-
Immunoprecipitation (IP):
-
Incubate 500-1000 µg of protein lysate with a specific antibody against your POI overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS loading buffer.
-
Perform Western blotting as described in Protocol 1 .
-
Probe the membrane with an anti-ubiquitin antibody (e.g., P4D1 or FK2 clones).
-
-
Interpretation: A high-molecular-weight smear or laddering pattern in the PROTAC-treated lane, which is absent or reduced in the control lane, indicates poly-ubiquitination of your POI.
Protocol 3: Co-Immunoprecipitation to Confirm Ternary Complex Formation
This assay provides direct evidence that your PROTAC is inducing the POI-PROTAC-CRBN complex in cells.[18]
-
Cell Treatment: Treat cells with your PROTAC at a concentration known to be effective (near the bottom of the dose-response curve is often best to maximize stable complex formation). A short treatment time (e.g., 1-4 hours) is recommended.
-
Cell Lysis: Lyse cells in a gentle, non-denaturing IP lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation: Perform IP as in Protocol 2 , but pull down on your POI.
-
Western Blot Analysis: Elute the proteins and run a Western blot. Probe separate membranes (or a stripped-and-reprobed membrane) for:
-
CRBN: To see if it co-precipitates with your POI.
-
Your POI: To confirm successful pulldown.
-
-
Interpretation: The appearance of a CRBN band in the lane where the POI was immunoprecipitated—only in the presence of the PROTAC—is strong evidence of ternary complex formation.
Protocol 4: RT-qPCR to Assess CRBN mRNA Expression
This protocol quantifies the transcript levels of CRBN, which is essential for diagnosing resistance due to gene downregulation.
-
Cell Culture and RNA Extraction: Culture parental (sensitive) and suspected resistant cells under identical conditions. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, validated primers for the human CRBN gene, and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.
-
Run the reaction on a qPCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CRBN and the housekeeping gene in both cell lines.
-
Calculate the relative expression of CRBN in the resistant line compared to the parental line using the ΔΔCt method.
-
-
Interpretation: A significant decrease in the relative expression of CRBN in the resistant cell line indicates transcriptional downregulation as a likely mechanism of resistance.
References
-
Białopiotrowicz, E., et al. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Possible mechanisms of resistance to CRBN- and VHL-recruiting PROTACs... ResearchGate. [Link]
-
Zhang, L., et al. (2018). Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes. Molecular Cancer Therapeutics. [Link]
-
Gasser, J. A., et al. (2023). Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders. Nature Chemical Biology. [Link]
-
Ci, S., et al. (2024). Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader. Journal of Medicinal Chemistry. [Link]
-
BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]
-
Sievers, Q. L., et al. (2018). Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon. Journal of Biological Chemistry. [Link]
-
Lee, H., et al. (2020). Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway. Cancers. [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]
-
Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Developments of CRBN-based PROTACs as potential therapeutic agents. ResearchGate. [Link]
-
Tran, N. L., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. STAR Protocols. [Link]
-
Pharmacy Times. (2024). Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. [Link]
-
Iacobucci, G., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. [Link]
-
The Niche. (2023). Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). The Niche. [Link]
-
PubChem. (n.d.). trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. PubChem. [Link]
-
National Institutes of Health. (n.d.). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. National Institutes of Health. [Link]
-
National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. National Institutes of Health. [Link]
-
ChemWhat. (n.d.). 2-(TRANS-4-HYDROXYCYCLOHEXYL)-1H-ISOINDOLE-1,3(2H)-DIONE CAS. ChemWhat. [Link]
-
Knowledge UChicago. (2024). Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Knowledge UChicago. [Link]
-
National Institutes of Health. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). PROTACs– a game-changing technology. National Institutes of Health. [Link]
-
Royal Society of Chemistry. (n.d.). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Validating Cellular CRBN Engagement by 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Confirming Target Engagement in the Era of Targeted Protein Degradation
The advent of novel therapeutic modalities, including Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, has revolutionized modern drug discovery.[1][2] These strategies offer the potential to address disease-causing proteins previously considered "undruggable."[2][3] At the heart of many of these innovative approaches is the E3 ubiquitin ligase Cereblon (CRBN), which is hijacked by these small molecules to tag specific proteins for degradation by the cell's natural disposal machinery, the ubiquitin-proteasome system.[2][3][4]
The molecule 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, a derivative of thalidomide, is a key component in the design of many CRBN-recruiting PROTACs and molecular glues.[5] Its fundamental role is to bind to CRBN, thereby initiating the cascade of events that leads to the degradation of a target protein.[5] Therefore, the rigorous and unequivocal validation of its engagement with CRBN within the complex milieu of a living cell is a cornerstone of preclinical development and mechanistic studies.
This guide provides an in-depth, comparative analysis of the principal methodologies employed to validate the cellular engagement of this compound with CRBN. As a senior application scientist, my aim is to move beyond mere protocol recitation and delve into the causality behind experimental choices, empowering you to design robust, self-validating experimental strategies.
The Foundational Principle: Direct vs. Functional Validation
The validation of CRBN engagement can be broadly categorized into two complementary approaches:
-
Direct Engagement Assays: These methods provide evidence of the physical interaction between the compound and CRBN in a cellular context.
-
Functional Engagement Assays: These techniques measure the downstream consequences of CRBN binding, most notably the degradation of known CRBN neosubstrates.
A comprehensive validation strategy will invariably employ a combination of these orthogonal approaches to build a compelling and irrefutable case for target engagement.
Comparative Analysis of Key Validation Methodologies
Here, we will dissect and compare the most robust and widely adopted techniques for validating CRBN engagement in cells.
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Assess Target Engagement
Principle: CETSA is predicated on the principle that the binding of a ligand to its target protein confers thermal stability.[6][7][8] When cells are heated, proteins denature and aggregate.[6][7] A ligand-bound protein, however, will exhibit a higher melting temperature (Tm) compared to its unbound state.[6][7][8] This shift in thermal stability (ΔTm) is a direct indicator of target engagement in the native cellular environment.[6][8]
Experimental Causality: The choice of CETSA is often driven by its label-free nature, which obviates the need for genetic modification of the target protein or the synthesis of fluorescently labeled compounds. This makes it a powerful tool for studying engagement in unmodified, physiologically relevant cell systems.
Workflow Diagram:
Caption: CETSA workflow for validating CRBN engagement.
Data Presentation:
| Parameter | Description | Typical Data Output |
| ΔTm (°C) | The change in the melting temperature of CRBN in the presence of the compound. | A positive ΔTm indicates stabilization and therefore engagement. |
| EC50 (CETSA) | The concentration of the compound required to achieve 50% of the maximal thermal shift. | Provides a quantitative measure of target engagement potency in cells. |
Protocol: CETSA for CRBN Engagement
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of this compound or vehicle control for a predetermined time.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[9]
-
Cell Lysis: Lyse the cells to release the soluble proteins. This can be achieved through methods such as freeze-thaw cycles.
-
Separation of Fractions: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble CRBN in each sample using a sensitive detection method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble CRBN as a function of temperature for both the compound-treated and vehicle-treated samples. The resulting curves are the melting curves, and the shift between them represents the ΔTm.
NanoBRET™ Target Engagement Assay: A Proximity-Based Live-Cell Method
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[10][11][12][13] It relies on energy transfer between a NanoLuc® luciferase-tagged CRBN (the energy donor) and a fluorescently labeled tracer molecule that binds to CRBN (the energy acceptor).[11][12][13] When an unlabeled compound, such as this compound, competes with the tracer for binding to CRBN, the BRET signal decreases in a dose-dependent manner.[10][11]
Experimental Causality: The NanoBRET™ assay is chosen for its high sensitivity, quantitative nature, and its ability to be performed in live cells, providing real-time kinetic data.[1][10] It is particularly well-suited for high-throughput screening and for determining the intracellular affinity of compounds.[10][12]
Workflow Diagram:
Caption: NanoBRET™ workflow for competitive CRBN binding.
Data Presentation:
| Parameter | Description | Typical Data Output |
| IC50 (NanoBRET™) | The concentration of the compound that inhibits 50% of the tracer binding to CRBN. | A lower IC50 value indicates a higher binding affinity of the compound for CRBN. |
| BRET Ratio | The ratio of the light emitted by the acceptor to the light emitted by the donor. | A decrease in the BRET ratio indicates displacement of the tracer by the test compound. |
Protocol: NanoBRET™ CRBN Target Engagement Assay
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a vector expressing a NanoLuc®-CRBN fusion protein.[11]
-
Cell Plating: Plate the transfected cells into a multi-well plate.
-
Compound and Tracer Addition: Add the fluorescent CRBN tracer and a serial dilution of this compound to the cells.
-
Signal Measurement: After an incubation period, measure the BRET signal using a luminometer capable of detecting both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of the test compound to generate a dose-response curve and determine the IC50 value.
Immunoprecipitation-Western Blot (IP-WB): A Classic Approach to Confirming Interaction
Principle: Immunoprecipitation is a technique used to isolate a specific protein (in this case, CRBN) from a complex mixture of proteins in a cell lysate using an antibody that specifically binds to it.[14] If this compound is bound to CRBN, it will be co-precipitated. The presence of the compound in the immunoprecipitated complex can then be detected, or more commonly, the effect of the compound on CRBN's interaction with its binding partners can be assessed by Western blot.
Experimental Causality: While less quantitative than other methods, IP-WB is a valuable tool for confirming the interaction in a more traditional biochemical context. It is particularly useful for investigating how the compound affects the formation of the CRL4-CRBN E3 ligase complex.
Workflow Diagram:
Caption: IP-Western Blot workflow for CRBN interaction analysis.
Data Presentation:
| Parameter | Description | Typical Data Output |
| Co-immunoprecipitated Proteins | Proteins that are pulled down along with CRBN. | Changes in the levels of co-immunoprecipitated proteins (e.g., DDB1, CUL4A) in the presence of the compound can indicate an effect on complex formation. |
Protocol: CRBN Immunoprecipitation
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an anti-CRBN antibody. Add protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against CRBN and its known interaction partners.
Functional Validation: Neosubstrate Degradation Assays
Principle: The binding of this compound to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as neosubstrates (e.g., IKZF1, IKZF3).[2] Measuring the degradation of these neosubstrates provides strong functional evidence of CRBN engagement.
Experimental Causality: This is a crucial validation step as it demonstrates that the compound is not just binding to CRBN but is also modulating its E3 ligase activity in the intended manner.
Methods for Measuring Protein Degradation:
-
Western Blotting: A straightforward method to visualize and quantify the decrease in the levels of neosubstrate proteins upon compound treatment.
-
HiBiT Assay: A highly sensitive, luminescence-based assay that allows for the quantitative measurement of protein abundance in live cells.[1][15][16][17] It involves tagging the endogenous neosubstrate with a small HiBiT peptide using CRISPR/Cas9 gene editing.[1][16]
Workflow Diagram (HiBiT Assay):
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. biocytogen.com [biocytogen.com]
- 4. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [worldwide.promega.com]
- 12. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 14. scbt.com [scbt.com]
- 15. Target Degradation [promega.kr]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promegaconnections.com [promegaconnections.com]
A Comparative Guide to Cereblon Ligands: Evaluating 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione Against Established Modulators
This guide provides a detailed comparative analysis of ligands for Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).[1] We will delve into the structure-activity relationships of well-established immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, and use this foundational knowledge to critically evaluate the potential of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione as a CRBN modulator. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation (TPD).
The Central Role of Cereblon in Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is the cell's primary mechanism for protein catabolism, and E3 ubiquitin ligases provide substrate specificity within this system. The CRL4^CRBN^ complex is a key player in cellular homeostasis.[2] The discovery that small molecules can bind to CRBN and reprogram its substrate specificity was a watershed moment in pharmacology.[3][4] These molecules, termed "molecular glues," effectively create a new binding surface on CRBN, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of proteins not normally targeted by the ligase. These "neosubstrates" often include transcription factors critical for cancer cell survival, such as IKZF1 (Ikaros) and IKZF3 (Aiolos), making CRBN modulation a powerful therapeutic strategy.[5][6]
The mechanism involves the molecular glue binding to a specific pocket on CRBN, which then, in concert with the glue, forms a composite interface that recognizes a degron motif on the neosubstrate. This induced proximity within the E3 ligase complex leads to the transfer of ubiquitin chains to the neosubstrate, marking it for destruction by the 26S proteasome.
The Foundational Ligands: Thalidomide and its Analogs
The field of CRBN-mediated TPD was born from investigating the pleiotropic effects of thalidomide. Thalidomide and its more potent derivatives, lenalidomide and pomalidomide, are collectively known as immunomodulatory drugs (IMiDs).[7] Their clinical efficacy, particularly in multiple myeloma, is primarily driven by the CRBN-dependent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8]
A critical insight from structural biology is that all IMiDs share a common glutarimide moiety, which is essential for binding to CRBN. This glutarimide ring inserts into a conserved tri-tryptophan pocket on the CRBN protein, stabilized by key hydrogen bonds.[8][9] The phthalimide portion of the molecule is more solvent-exposed and is responsible for mediating the specific interactions with neosubstrates.[10] Subtle modifications to this phthalimide ring dramatically alter which neosubstrates are recruited. For example, lenalidomide efficiently degrades casein kinase 1α (CK1α), an activity not shared by thalidomide or pomalidomide.[11]
Structural Analysis of this compound
To assess the potential of this compound as a CRBN ligand, we must first dissect its structure in the context of known structure-activity relationships (SAR).
-
Isoindoline-1,3-dione Moiety: This is a phthalimide group, which is present in thalidomide and its analogs.[12] This part of the molecule is crucial for interacting with neosubstrates.
-
trans-4-Hydroxycyclohexyl Moiety: This group replaces the critical glutarimide ring found in all clinically established IMiDs.
The Causality of the Glutarimide Ring: The glutarimide ring is not an arbitrary choice; its specific geometry and hydrogen bonding capacity are fundamental to CRBN engagement. It forms essential hydrogen bonds with backbone residues within the CRBN binding pocket.[13] Replacing this planar, electron-rich imide ring with a non-planar, saturated cyclohexyl ring is highly likely to abrogate binding to CRBN. The hydroxyl group on the cyclohexane might form a hydrogen bond, but the overall loss of the glutarimide's interactions with the tri-tryptophan pocket would likely result in a dramatic loss of affinity.
Therefore, based on established SAR, This compound is predicted to be a very weak or inactive CRBN ligand. While it contains a phthalimide-like structure, it lacks the essential "warhead" for CRBN binding.[8] However, empirical validation is the gold standard in drug discovery. The following sections provide the quantitative data for benchmark ligands and the experimental protocols necessary to test this hypothesis.
Quantitative Comparison of Established CRBN Ligands
The potency of a CRBN ligand is assessed by its binding affinity (Kd or IC50), while its effectiveness as a molecular glue is measured by the efficiency (DC50) and extent (Dmax) of neosubstrate degradation.
| Ligand | E3 Ligase | Binding Affinity (Kd / IC50) | Assay Method | Reference |
| Thalidomide | CRBN | ~1.8 µM (Kd) | ITC | [1] |
| Lenalidomide | CRBN | ~250 nM (Kd) | ITC | [1] |
| Lenalidomide | CRBN | 2.694 µM (IC50) | TR-FRET | [14] |
| Pomalidomide | CRBN | ~180 nM (Kd) | ITC | [1] |
| Pomalidomide | CRBN | ~157 nM (Kd) | Not Specified | [15] |
Table 1: Comparative Binding Affinities of IMiDs to CRBN. Note that affinity values can vary based on the assay method and experimental conditions.
| Degrader | Neosubstrate Target | DC50 | Dmax | Cell Line | Reference |
| Lenalidomide | IKZF1 / IKZF3 | Varies | >90% | Multiple Myeloma | [8] |
| Pomalidomide | IKZF1 / IKZF3 | Varies (more potent than Lenalidomide) | >90% | Multiple Myeloma | [8] |
| CC-885 | GSPT1 | Low nM | >95% | AML Cell Lines | [16] |
Table 2: Representative Degradation Performance of CRBN Modulators. DC50 and Dmax are highly dependent on the specific neosubstrate, cell line, and treatment duration.
Experimental Framework for Characterizing Novel CRBN Ligands
To empirically determine the activity of a novel compound like this compound, a stepwise experimental approach is required.
Protocol 1: CRBN Binding Affinity via Time-Resolved FRET (TR-FRET)
This assay quantitatively measures the ability of a test compound to displace a known fluorescently-labeled ligand from the CRBN binding pocket. A decrease in the FRET signal indicates competitive binding.[17]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Dilute the recombinant CRBN-DDB1 complex and a Terbium (Tb)-labeled anti-tag antibody to their working concentrations in assay buffer.[18][19]
-
Prepare a fluorescently labeled CRBN ligand (e.g., thalidomide-fluorophore conjugate) at its working concentration.[17]
-
Perform serial dilutions of the test compound (e.g., this compound) in DMSO, followed by a dilution in assay buffer.
-
-
Assay Execution (384-well plate format):
-
To appropriate wells, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no CRBN).[17]
-
Add the mixture of CRBN protein and Tb-labeled antibody to all wells except the negative controls.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the fluorescent ligand to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and measuring emission at 620 nm (Tb donor) and 665 nm (acceptor fluorophore).[20]
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
Protocol 2: Cellular Neosubstrate Degradation via Western Blot
This is the definitive assay to confirm if a CRBN-binding compound functions as a molecular glue in a cellular context. It directly measures the reduction in the level of a target protein.[21]
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MM.1S multiple myeloma cells, which are sensitive to IMiDs) to an appropriate density.
-
Treat cells with a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (DMSO).[22]
-
-
Lysate Preparation and Quantification:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[23]
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the total protein concentration of each sample using a BCA assay to ensure equal loading.[22]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[23]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a known CRBN neosubstrate (e.g., anti-IKZF1) and a loading control (e.g., anti-β-Actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane extensively, apply an enhanced chemiluminescence (ECL) substrate, and capture the signal using a digital imager.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the IKZF1 band to the corresponding β-Actin band for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log concentration of the test compound to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[24]
-
Conclusion
The development of CRBN modulators is a paradigm of structure-based drug design. The existing landscape, dominated by thalidomide and its analogs, provides a clear blueprint for the structural motifs required for potent CRBN engagement, most notably the glutarimide ring.[8] Our structural analysis of this compound predicts that the substitution of this critical moiety will likely abolish its ability to function as a CRBN ligand.
However, the ultimate arbiter is empirical data. The detailed TR-FRET and Western Blot protocols provided in this guide constitute a robust framework for testing this hypothesis and for the broader characterization of any novel compound intended to engage the Cereblon E3 ligase. By systematically evaluating binding affinity and cellular degradation activity, researchers can definitively position new chemical entities within the expanding universe of targeted protein degraders.
References
- Cereblon E3 ligase modulator. (n.d.). Grokipedia.
- What are CRBN modulators and how do they work? (2024). Vertex AI Search.
- Bjos, N., & Al-Salihi, S. (n.d.). Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. ResearchGate. Retrieved from [Link]
- Steinebach, C., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]
- Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. Retrieved from [Link]
- How Thalidomide and Molecular Glues Are Redefining Drug Discovery. (2025). Promega Connections. Retrieved from [Link]
- Asatsuma-Okumura, T., et al. (2019). Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF. The EMBO Journal. Retrieved from [Link]
- Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... (n.d.). ResearchGate. Retrieved from [Link]
- Cereblon E3 ligase modulator. (n.d.). Wikipedia. Retrieved from [Link]
- Udagawa, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. Retrieved from [Link]
- TR-FRET Cereblon-4C Binding Assay Kit. (n.d.). Aurora Biolabs. Retrieved from [Link]
- Protein Degradation via CRL4(CRBN) Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1. (2025). ResearchGate. Retrieved from [Link]
- From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation. (n.d.). Annual Review of Cancer Biology. Retrieved from [Link]
- Zhang, X., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Retrieved from [Link]
- Zhang, X., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PMC - NIH. Retrieved from [Link]
- The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. (2023). SciSpace. Retrieved from [Link]
- The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. (2023). bioRxiv. Retrieved from [Link]
- Sirokmány, G., et al. (2016). Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon. Journal of Biological Chemistry. Retrieved from [Link]
- Jiang, W., et al. (2025). Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. Journal of Medicinal Chemistry. Retrieved from [Link]
- Zhang, X., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed. Retrieved from [Link]
- Targeted Protein Degradation. (n.d.). Bio-Techne. Retrieved from [Link]
- Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. (n.d.). PMC - PubMed Central. Retrieved from [Link]
- The Simple Way to Targeted Protein Degradation Analysis. (n.d.). Bio-Techne. Retrieved from [Link]
- Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Retrieved from [Link]
- Streamlined Set-up and Access to Multiple Read-out Options for Research in Oncology. (n.d.). LabOnline. Retrieved from [Link]
- Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. (n.d.). PMC - NIH. Retrieved from [Link]
- trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. (n.d.). PubChem. Retrieved from [Link]
- This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
- 2-(TRANS-4-HYDROXYCYCLOHEXYL)-1H-ISOINDOLE-1,3(2H)-DIONE CAS. (n.d.). ChemWhat. Retrieved from [Link]
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. Retrieved from [Link]
- Yan, J., & Zheng, Z. (2023). Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations. ChemMedChem. Retrieved from [Link]
- Hartmann, M. D., et al. (2016). Chemical Ligand Space of Cereblon. ACS Chemical Biology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aurorabiolabs.com [aurorabiolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. labonline.com.au [labonline.com.au]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. docs.abcam.com [docs.abcam.com]
- 24. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
A Comparative Guide to CRBN Ligands: 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione vs. Thalidomide
Introduction: The Central Role of Cereblon in Targeted Protein Degradation
The field of therapeutic intervention has been revolutionized by the advent of targeted protein degradation (TPD). This strategy harnesses the cell's own machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. Central to this approach is the recruitment of an E3 ubiquitin ligase, an enzyme that "tags" target proteins for destruction. Among the most exploited E3 ligases is Cereblon (CRBN), which forms the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[1][2]
The discovery that the infamous drug thalidomide exerts its therapeutic and teratogenic effects by binding to CRBN was a watershed moment.[3][4] It established thalidomide and its analogs (immunomodulatory drugs or IMiDs) as "molecular glues" that remodel the substrate specificity of CRBN, leading to the degradation of specific proteins called "neosubstrates."[5][6] This mechanism has made thalidomide a cornerstone of modern drug development, particularly as a CRBN-recruiting moiety in Proteolysis Targeting Chimeras (PROTACs).[1][7][8]
This guide provides an in-depth, objective comparison between the archetypal CRBN ligand, thalidomide, and a related analog, 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione. We will dissect their structural differences, binding mechanisms, and functional consequences, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their pursuit of novel protein degraders.
Molecular Structure: A Tale of Two Moieties
At first glance, both molecules share the isoindoline-1,3-dione (also known as phthalimide) scaffold. However, the critical distinction lies in the substituent attached to the phthalimide nitrogen. Thalidomide possesses a glutarimide ring, whereas this compound features a trans-4-hydroxycyclohexyl group. This seemingly subtle change has profound implications for their biological activity, as the glutarimide ring is the primary pharmacophore responsible for CRBN engagement.[9]
| Property | Thalidomide | This compound |
| Structure | ||
| Molecular Formula | C₁₃H₁₀N₂O₄ | C₁₄H₁₅NO₃[10][11] |
| Molecular Weight | 258.23 g/mol | 245.27 g/mol [10][11] |
| Key Functional Group for CRBN Binding | Glutarimide Ring | Absent |
| CAS Number | 50-35-1 | 99337-98-1[10] |
Mechanism of Action: The Glutarimide Imperative
The interaction between thalidomide and CRBN is a well-characterized example of induced proximity. The glutarimide moiety of thalidomide binds snugly within a conserved tri-tryptophan pocket in the thalidomide-binding domain of CRBN.[12][13] This binding event does not inhibit the ligase but rather alters its surface, creating a novel interface for the recruitment of neosubstrates that would not normally be recognized by CRBN.[5][6] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose subsequent ubiquitination and degradation are responsible for the anti-myeloma effects of IMiDs.[3][14]
It is crucial to note the stereospecificity of this interaction: the (S)-enantiomer of thalidomide exhibits an approximately 10-fold stronger binding affinity to CRBN than the (R)-enantiomer, and is thus primarily responsible for the CRBN-dependent effects.[5][9][15]
In stark contrast, This compound lacks the essential glutarimide ring . Structural and biochemical studies have unequivocally demonstrated that the glutarimide ring is the indispensable component for CRBN binding.[9] The phthalimide portion alone shows no binding.[9] Therefore, despite its structural similarity in the phthalimide core, this compound is not expected to function as a CRBN ligand. Its utility in the context of TPD would be as a negative control to demonstrate that any observed effects of a thalidomide-based molecule are indeed CRBN-dependent.
Figure 1: Mechanism of Thalidomide-induced Neosubstrate Degradation.
Quantitative Comparison of CRBN Binding Affinity
The efficacy of a CRBN ligand is fundamentally determined by its binding affinity. While extensive data exists for thalidomide and its clinically approved derivatives, lenalidomide and pomalidomide, there is a conspicuous absence of CRBN binding data for this compound in peer-reviewed literature. This absence reinforces the structural prediction that it does not engage CRBN.
| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [12][16] |
| Lenalidomide | ~178 nM | ITC | [12] |
| Pomalidomide | ~157 nM | ITC | [12] |
| This compound | Not Reported (Predicted to be non-binding) | - | - |
Application in PROTACs: A Clear Divergence
PROTACs are heterobifunctional molecules that link a target-binding ligand to an E3 ligase-recruiting ligand.[7] Thalidomide and its derivatives are among the most widely used E3 ligase recruiters for PROTACs due to their well-understood mechanism, favorable drug-like properties, and established synthetic routes.[8][17][] The thalidomide moiety serves as the anchor to the CRL4^CRBN^ complex, bringing it into proximity with the protein of interest for degradation.
Given its inability to bind CRBN, This compound is unsuitable for use as a CRBN-recruiting element in PROTAC design. Its synthesis might be explored for other biological activities, but it cannot be considered an alternative to thalidomide in the context of TPD.
Figure 2: General Structure of a CRBN-recruiting PROTAC.
Experimental Protocols for Ligand Characterization
To rigorously assess a compound as a potential CRBN ligand, a series of biochemical and cellular assays must be performed. Below are step-by-step methodologies for key experiments.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) CRBN Binding Assay
This competitive binding assay provides a quantitative measure (IC₅₀) of a test compound's ability to displace a known fluorescently-labeled CRBN ligand.
-
Causality: This assay directly measures the binding interaction in a high-throughput format, making it ideal for initial screening and affinity ranking.
-
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4.[19]
-
Recombinant Protein: Purified human DDB1/CRBN protein complex.
-
Tracer: A fluorescently labeled thalidomide analog (e.g., Cy5-labeled thalidomide).[20]
-
Test Compound: Serially dilute this compound and thalidomide (as a positive control) in DMSO, followed by dilution in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well microplate, add 5 µL of diluted test compound or control.
-
Add 5 µL of the DDB1/CRBN protein complex.
-
Add 5 µL of the fluorescent tracer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., donor and acceptor fluorophore wavelengths).
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the test compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[20]
-
Protocol 2: Cellular CRBN Target Engagement Assay
This assay validates that a compound can bind to CRBN within a live cell, a critical step to confirm cell permeability and intracellular activity.[21][22]
-
Causality: Biochemical assays can sometimes identify ligands that are inactive in cells due to poor permeability or instability.[21] This cellular assay overcomes that limitation by measuring binding in a native environment.
-
Methodology:
-
Cell Culture: Culture multiple myeloma (MM.1S) cells in appropriate media.
-
Reagents:
-
HDAC6-targeting PROTAC (e.g., "degrader 1" from[19]): A known PROTAC that uses CRBN to degrade HDAC6.
-
Test Compounds: Thalidomide and this compound.
-
-
Treatment:
-
Pre-treat MM.1S cells with various concentrations of the test compound (or DMSO vehicle) for 1-2 hours. This allows the test compound to occupy CRBN.
-
Add a fixed, active concentration (e.g., 100 nM) of the HDAC6-targeting PROTAC to the cells.
-
Incubate for an additional 5 hours.[19]
-
-
Lysis and Analysis:
-
Lyse the cells and quantify the remaining HDAC6 protein levels using an in-cell ELISA or Western blot.
-
-
Data Interpretation: If the test compound binds to CRBN, it will compete with the HDAC6 PROTAC, preventing HDAC6 degradation. This will result in higher HDAC6 levels compared to cells treated with the PROTAC alone. The degree of "rescue" of HDAC6 levels indicates the cellular binding affinity of the test compound.[19]
-
Figure 3: Workflow for the Cellular CRBN Target Engagement Assay.
Protocol 3: Western Blot for Neosubstrate Degradation
This assay provides functional proof of a compound's ability to act as a molecular glue, inducing the degradation of known CRBN neosubstrates.
-
Causality: This is the ultimate functional readout. Binding to CRBN is only therapeutically relevant if it leads to the degradation of disease-driving neosubstrates.
-
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., NCI-H929 or U239 multiple myeloma cells) that expresses IKZF1 and IKZF3.[20]
-
Treat cells with increasing concentrations of the test compound for a set time period (e.g., 6-24 hours).[16] Include a vehicle control (DMSO) and a positive control (thalidomide or lenalidomide).
-
-
Protein Extraction: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in IKZF1/3 levels relative to the loading control indicates successful neosubstrate degradation.[20]
-
Conclusion
While both this compound and thalidomide share a phthalimide core, their capabilities as CRBN ligands are fundamentally different. Thalidomide, by virtue of its glutarimide ring, is a potent and well-characterized CRBN binder that functions as a molecular glue to induce the degradation of neosubstrates. This activity has cemented its role in treating multiple myeloma and as a foundational tool for developing PROTACs.
Conversely, this compound lacks the critical glutarimide pharmacophore required for CRBN engagement. All available structural and biochemical evidence suggests it is not a CRBN ligand. Therefore, for researchers in TPD and drug development, it cannot be considered a viable alternative to thalidomide for any application requiring the hijacking of the CRL4^CRBN^ E3 ligase complex. Its value lies primarily as a negative control to validate CRBN-dependent mechanisms of action in related chemical series. The choice between these two molecules is not one of preference but of fundamental mechanism: only thalidomide possesses the key to unlock the degradative power of Cereblon.
References
-
Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 159(4), 393-400. [Link]
-
Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5859-5877. [Link]
-
Valle, L. G., et al. (2022). Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids?. Molecules, 27(19), 6649. [Link]
-
Asatsuma-Okumura, T., et al. (2019). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. ResearchGate. [Link]
-
Yamamoto, J., & Handa, H. (2022). Targeted protein degradation using thalidomide and its derivatives. Journal of Pharmaceutical Society of Japan, 142(1), 21-28. [Link]
-
Millrine, D., & Kishimoto, T. (2017). Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed?. Cell Research, 27(2), 147-148. [Link]
-
Handa, H., & Ito, T. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. [Link]
-
Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]
-
Gosset. (2025). Cereblon E3 Ligase Pathway. Gosset. [Link]
-
Rasheed, W., et al. (2022). Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. ResearchGate. [Link]
-
Yang, H., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e5. [Link]
-
Mori, T., et al. (2018). CRBN binding and E3 inhibition by thalidomide derivatives. ResearchGate. [Link]
-
Wu, T., et al. (2021). Relative binding affinities of CRBN ligands to CRBN in cellular and biochemical assays. ResearchGate. [Link]
-
Steinebach, C., et al. (2018). Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. ACS Chemical Biology, 13(10), 2771-2782. [Link]
-
Yang, H., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PubMed. [Link]
-
Zorba, A., et al. (2023). The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. bioRxiv. [Link]
-
Schwalm, J., et al. (2016). A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. Journal of Medicinal Chemistry, 59(4), 1595-1603. [Link]
-
Hartmann, M. D., et al. (2018). Chemical Ligand Space of Cereblon. Journal of Medicinal Chemistry, 61(23), 10856-10871. [Link]
-
Zeng, M., et al. (2022). Competitive cereblon engagement assay for the measuring of cell permeability. ResearchGate. [Link]
-
Boeszoermenyi, A., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(13), 9018-9031. [Link]
-
Wang, S., et al. (2021). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1844. [Link]
-
National Center for Biotechnology Information. (n.d.). trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. PubChem. [Link]
-
Al-Suhaimi, K. M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Molecules, 26(16), 5035. [Link]
-
Vistoli, G., et al. (2021). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 64(15), 11213-11234. [Link]
-
Karakuş, E., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
-
Andrade-Jorge, E., et al. (2018). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]
-
Wette, M., et al. (2019). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 62(14), 6611-6626. [Link]
-
RCSB PDB. (2014). 4CI1: Structure of the DDB1-CRBN E3 ubiquitin ligase bound to thalidomide. RCSB PDB. [Link]
-
Gabellieri, E., et al. (2019). On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. Scientific Reports, 9(1), 1-11. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. gosset.ai [gosset.ai]
- 3. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.usbio.net [cdn.usbio.net]
- 11. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cereblon E3 Ligase Ligands: A Comparative Guide to Lenalidomide and 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione for PROTAC Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). Among the most widely exploited E3 ligases is Cereblon (CRBN), a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] This guide provides an in-depth, objective comparison of two prominent CRBN ligands: the clinically established lenalidomide and the thalidomide analog, 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione. This analysis is grounded in available experimental data to inform the rational design of next-generation PROTACs.
The Rise of PROTACs and the Central Role of CRBN
PROTACs are heterobifunctional molecules that function as a molecular bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the cell's proteasome.[3] This catalytic mechanism of action offers several advantages over traditional small-molecule inhibitors, including the potential to target previously "undruggable" proteins and overcome drug resistance.[4]
The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs, bind to CRBN has been a pivotal moment for the PROTAC field.[][6] These small, cell-permeable molecules provide a versatile handle to hijack the CRBN E3 ligase for targeted protein degradation.
Figure 1: The catalytic cycle of a CRBN-recruiting PROTAC. The PROTAC molecule brings the Protein of Interest (POI) and the CRBN E3 ligase together to form a ternary complex, leading to ubiquitination and subsequent degradation of the POI by the proteasome. The PROTAC is then released to engage in another degradation cycle.
Head-to-Head Comparison: Lenalidomide vs. This compound
While both molecules share the core phthalimide glutarimide scaffold essential for CRBN binding, their distinct structural features can significantly influence the performance of the resulting PROTACs.
| Feature | Lenalidomide | This compound |
| Chemical Structure | Contains an amino group on the phthalimide ring. | A hydroxylated cyclohexyl group attached to the phthalimide nitrogen. |
| CRBN Binding Affinity (Kd) | ~250 nM[7] | Data not widely available, but expected to be similar to thalidomide (~1.8 µM). |
| Clinical Status | FDA-approved drug. | Research chemical. |
| Neosubstrate Profile | Known to induce degradation of IKZF1, IKZF3, and CK1α.[8][9] | Not extensively characterized. |
| Physicochemical Properties | Generally favorable, with good metabolic and chemical stability.[7] | Expected to have increased lipophilicity compared to lenalidomide. |
Chemical Structure and Synthesis
Lenalidomide is a well-characterized immunomodulatory drug with established synthetic routes.[2] The presence of the amino group on the phthalimide ring offers a potential vector for linker attachment in PROTAC synthesis, although modifications are often made to the glutarimide ring to avoid disrupting CRBN binding.
This compound, a derivative of thalidomide, features a trans-4-hydroxycyclohexyl group.[10] The hydroxyl group provides a convenient handle for linker attachment, potentially simplifying the synthesis of PROTACs.
Figure 2: Chemical structures of Lenalidomide and this compound.
CRBN Binding Affinity and Ternary Complex Formation
The ultimate success of a PROTAC, however, is not solely dependent on binary binding affinity but on the stability of the ternary complex (POI-PROTAC-E3 ligase). The linker and the POI ligand play a significant role in determining the cooperativity of ternary complex formation.
Degradation Efficiency and Selectivity
In comparative studies of PROTACs targeting the same protein, lenalidomide-based degraders have often demonstrated superior degradation efficiency, characterized by lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax), when compared to their thalidomide-based counterparts.[7] This suggests that the subtle structural differences in the CRBN ligand can have a profound impact on the overall efficacy of the PROTAC.
A critical consideration for any CRBN-recruiting PROTAC is the potential for off-target degradation of "neosubstrates." Lenalidomide is known to induce the degradation of specific zinc finger transcription factors, namely Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α).[8][9] This neosubstrate activity can have both therapeutic and toxicological consequences. The neosubstrate profile of this compound has not been extensively studied. However, as a thalidomide analog, it is plausible that it may share some of the same off-target effects. Recent research has shown that modifications to the phthalimide ring of lenalidomide can modulate neosubstrate selectivity, offering a potential strategy to mitigate unwanted off-target effects.[8]
Pharmacokinetic Properties
The pharmacokinetic profile of a PROTAC is a key determinant of its in vivo efficacy. Lenalidomide itself has well-characterized pharmacokinetics, with good oral bioavailability and a relatively short half-life. PROTACs incorporating lenalidomide have shown a range of pharmacokinetic properties, which are heavily influenced by the linker and the POI ligand. The increased lipophilicity of this compound due to the cyclohexyl group may impact its solubility and metabolic stability, which would need to be carefully evaluated in the context of a full PROTAC molecule.
Experimental Protocols for Comparative Evaluation
To rigorously compare the performance of PROTACs utilizing these two CRBN ligands, a series of well-defined experiments are essential.
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest and treat with a dose-response of the PROTACs (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a corresponding secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Figure 3: A step-by-step workflow for assessing PROTAC-mediated protein degradation using Western blotting.
Competitive Binding Assay for CRBN Affinity
This assay can be used to determine the relative binding affinities of the two ligands for CRBN.
Protocol:
-
Prepare Reagents: Recombinant CRBN protein, a fluorescently labeled tracer known to bind CRBN, and serial dilutions of the competitor ligands (lenalidomide and this compound).
-
Assay Setup: In a microplate, combine the CRBN protein and the fluorescent tracer at fixed concentrations.
-
Competition: Add the serially diluted competitor ligands to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization or a similar signal that changes upon tracer binding.
-
Data Analysis: Plot the signal against the competitor concentration and fit the data to a suitable binding model to determine the IC50 value, which can be converted to a Ki (inhibition constant).
Conclusion and Future Perspectives
The choice between lenalidomide and this compound as a CRBN ligand for PROTAC design is a nuanced decision that requires careful consideration of multiple factors. Lenalidomide is a well-validated and potent CRBN recruiter that has been successfully incorporated into numerous effective PROTACs.[7] Its known neosubstrate profile, while a potential liability, also presents an opportunity for therapeutic synergy in certain contexts.
This compound represents a less explored but potentially valuable alternative. The presence of a convenient linker attachment point could streamline synthesis. However, a thorough characterization of its CRBN binding affinity, neosubstrate profile, and overall performance in a PROTAC context is necessary to fully assess its potential.
Ultimately, the optimal choice of CRBN ligand will be target-dependent and will require empirical validation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other novel E3 ligase ligands, paving the way for the development of the next generation of highly potent and selective protein degraders.
References
- Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
- Chan, K. H., et al. (2018). A chemical proteomics approach to reveal the target landscape of PROTACs.
- Tinworth, C. P., et al. (2019). PROTAC-mediated degradation of Bruton's tyrosine kinase is inhibited by covalent binding. ACS Chemical Biology, 14(3), 342-347.
- Nandi, D., et al. (2006). The ubiquitin-proteasome system. Journal of Biosciences, 31(1), 137-155.
- BenchChem. (2025). Lenalidomide vs.
- Handa, H., et al. (2023). Lenalidomide Derivative and PROTAC for Controlling Neosubstrate Degradation.
- Fischer, E. S., et al. (2021). De-Novo Design of Cereblon (CRBN)
- ProteinSimple. (n.d.).
- Ito, T., et al. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews.
- BOC Sciences. (2023). Thalidomide Analogs and Other CRBN Ligands in PROTACs. BOC Sciences.
- Pandit, B., et al. (2013). Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action. Bioorganic & Medicinal Chemistry Letters, 23(24), 6902-6904.
- Maksutova, A., et al. (n.d.). Commonly utilized thalidomide-derived CRBN ligands and possible linker...
- BenchChem. (2025). The Synthesis of Thalidomide Derivatives for PROTACs: A Technical Guide. BenchChem.
- Song, Y., et al. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy.
- Liu, J., et al. (2022). Bridged Proteolysis Targeting Chimera (PROTAC) Enables Degradation of Undruggable Targets. Journal of the American Chemical Society, 144(49), 22622–22632.
- Handa, H., & Kageyama, S. (2021). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, 97(4), 177-189.
- PubChem. (n.d.). trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione.
- Pavan, M., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(21), 12486–12497.
- United States Biological. (n.d.). 2-(trans-4-Hydroxycyclohexyl)-1H-isoindole-1,3(2H)
- Ciulli, A., & Trainor, N. (2020).
- Paiva, S. L., & Crews, C. M. (2019). Targeted protein degradation: from chemical biology to drug discovery. Chemical Reviews, 119(18), 8951-8991.
Sources
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. cdn.usbio.net [cdn.usbio.net]
A Senior Application Scientist's Guide to the Comparative Analysis of PROTACs with Different E3 Ligase Ligands
Introduction: The Critical Choice in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1][2] These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system for targeted degradation.[1][3] The PROTAC itself is not degraded and can act catalytically, inducing the degradation of multiple POI molecules.[1][4]
The choice of the E3 ligase ligand is a pivotal decision in PROTAC design, profoundly influencing the resulting molecule's degradation efficiency, selectivity, tissue distribution, and overall therapeutic potential.[5][6] With over 600 E3 ligases in the human genome, the vast majority remain untapped.[5][7] However, a select few have become the workhorses of the field due to the availability of well-characterized, high-affinity small molecule ligands.[3][5] This guide provides a comparative analysis of the most prominently used E3 ligase ligands, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their targeted protein degradation projects.
The PROTAC Mechanism of Action
The efficacy of a PROTAC is contingent on the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and the E3 ligase.[1] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for destruction by the 26S proteasome.[1][8]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of Major E3 Ligase Ligands
The majority of PROTACs developed to date, including those in clinical trials, recruit one of two E3 ligases: Cereblon (CRBN) or von Hippel-Lindau (VHL).[9][10] However, ligands for other E3 ligases like the inhibitor of apoptosis proteins (IAPs) and murine double minute 2 (MDM2) have also been instrumental in the field's development.
The Workhorses: Cereblon (CRBN) vs. von Hippel-Lindau (VHL)
CRBN and VHL are considered complementary tools in the PROTAC designer's toolkit.[] The choice between them can significantly impact a PROTAC's properties.
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand Origin | Derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[3][] | Based on the endogenous peptide recognition motif of HIF-1α, typically containing a hydroxyproline moiety.[3][] |
| Ligand Properties | Small, orally bioavailable scaffolds with favorable drug-like properties.[] | More complex, peptidic nature can present challenges for cell permeability and oral bioavailability.[12] |
| Ternary Complex | Forms relatively transient and flexible ternary complexes, allowing for rapid catalytic turnover.[] | Tends to form more rigid and stable ternary complexes, which can lead to high degradation efficiency.[] |
| Subcellular Location | Primarily nuclear, but can shuttle to the cytoplasm.[] | Predominantly cytoplasmic, but can be found in the nucleus.[] |
| Expression | Ubiquitously expressed across most tissues. | Expression can be downregulated in hypoxic conditions, such as in some tumors.[] |
| Potential Off-Targets | IMiD-based ligands have inherent off-target affinity for zinc-finger transcription factors.[] | Generally considered to have fewer intrinsic off-target activities. |
| Resistance Mechanisms | Mutations or downregulation of CRBN can lead to resistance.[13][14] | Mutations or downregulation of VHL can confer resistance.[13][14] |
A key insight from the field is that for a given target protein, a VHL-based PROTAC may be effective while a CRBN-based one is not, and vice-versa.[9] This highlights the empirical nature of PROTAC design and the importance of screening different E3 ligase recruiters.
Pioneering Ligands: IAPs and MDM2
Before the widespread adoption of CRBN and VHL ligands, IAP and MDM2 recruiters played a crucial role in establishing the PROTAC concept.
-
Inhibitor of Apoptosis Proteins (IAPs): IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), utilize ligands that mimic the endogenous IAP antagonist SMAC.[15][16][17] IAPs are often overexpressed in cancer cells, making them an attractive choice for oncology applications.[17] However, IAP ligands are often larger and more complex, which can limit their drug-like properties.[15]
-
Murine Double Minute 2 (MDM2): MDM2 is the primary negative regulator of the p53 tumor suppressor.[5] The first MDM2-recruiting PROTACs were developed using Nutlin-3, an inhibitor of the p53-MDM2 interaction.[5] While demonstrating the feasibility of the approach, the large size and less favorable properties of MDM2 ligands have made them less commonly used compared to CRBN and VHL recruiters.[3][5]
Expanding the Toolbox: Emerging E3 Ligase Ligands
To overcome the limitations of the current handful of E3 ligases, significant research is focused on discovering ligands for new ones.[7][18] This expansion is critical for several reasons:
-
Overcoming Resistance: If a tumor becomes resistant to a CRBN-based PROTAC, a PROTAC recruiting a different E3 ligase may still be effective.[13]
-
Tissue-Specific Degradation: Different E3 ligases have varying expression patterns across tissues.[19] Exploiting this could lead to more selective therapies with fewer side effects.
-
Accessing New Targets: Some target proteins may not form productive ternary complexes with CRBN or VHL but may be amenable to degradation by other E3 ligases.
Recent efforts have identified ligands for ligases such as RNF4, RNF114, and DCAF15/16, opening up new avenues for PROTAC design.[7][18]
Experimental Protocols for Comparative Analysis
A rigorous and systematic evaluation is essential to compare the performance of PROTACs with different E3 ligase ligands. The following protocols describe key assays in this process.
Caption: A typical experimental workflow for comparing PROTACs.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method to confirm direct binding of a PROTAC to its target protein and the recruited E3 ligase in a native cellular environment.[20][21][22] It is based on the principle that ligand binding alters a protein's thermal stability.[21]
Step-by-Step Protocol (Western Blot-based CETSA):
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of the PROTAC or a vehicle control for 1-4 hours.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots at a range of different temperatures for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes. Include a non-heated control.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble (non-denatured) proteins from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant and determine protein concentration. Analyze the levels of the soluble target protein and E3 ligase by Western blotting. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[21]
Target Degradation: Western Blot Analysis
Western blotting is a fundamental technique for quantifying the degradation of a target protein following PROTAC treatment.[1]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in multi-well plates. Treat with a dose-response range of the PROTAC for a set time (e.g., 18-24 hours) or perform a time-course experiment with a fixed PROTAC concentration.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody and Imaging: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Selectivity Profiling: Mass Spectrometry (MS)-Based Proteomics
To ensure a PROTAC is selectively degrading its intended target, a global, unbiased view of the proteome is necessary. MS-based proteomics is the gold standard for this assessment.[2][8][23]
General Workflow (using Tandem Mass Tag - TMT):
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Harvest, lyse, and digest the proteins into peptides.
-
TMT Labeling: Label the peptides from each condition with a different isobaric TMT reagent. This allows for multiplexing (combining) up to 18 samples into a single MS run.
-
Fractionation and LC-MS/MS: Combine the labeled samples and fractionate the peptides (e.g., by high-pH reversed-phase chromatography) to reduce complexity. Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across all samples. Identify proteins whose abundance significantly decreases only in the PROTAC-treated samples. The intended target should be among the most significantly downregulated proteins. This method provides a comprehensive profile of on-target and potential off-target degradation events.[2][24]
Conclusion and Future Perspectives
The selection of an E3 ligase ligand is a multifaceted decision that requires careful consideration of the target protein's biology, the desired pharmacokinetic properties of the PROTAC, and the intended therapeutic application. While CRBN and VHL ligands currently dominate the landscape, the rapid expansion of the E3 ligase toolbox promises a future of more versatile and selective protein degraders.[5][7] A systematic approach to the comparative analysis of these molecules, employing robust biophysical and proteomic methods, is essential for validating their mechanism of action and advancing the most promising candidates toward the clinic. As our understanding of the complex interplay between PROTACs, target proteins, and E3 ligases deepens, we can expect the rational design of next-generation degraders with unprecedented precision and efficacy.
References
- BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation.
- Tavares, F. M., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
- Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders.
- BenchChem. (n.d.). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.
- Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
- MDPI. (n.d.). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation.
- Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC.
- Xiong, Y., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry.
- Lee, H., et al. (2021). Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway. International Journal of Molecular Sciences.
- Pro-Active. (n.d.). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project.
- Wang, C., et al. (2022). Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents. Expert Opinion on Therapeutic Patents.
- Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY.
- Li, K., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry.
- Gabizon, R., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
- BenchChem. (n.d.). A Researcher's Guide to Validating PROTAC-Induced Protein Degradation with Mass Spectrometry.
- Vasta, J. D., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology.
- Donovan, K. A., et al. (2021). The Vital Role of Proteomics in Characterizing Novel Protein Degraders. SLAS DISCOVERY.
- Zhou, F., et al. (2023). Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science.
- PubMed. (n.d.). Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents.
- Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry.
- Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges.
- BenchChem. (n.d.). A Comparative Guide to E3 Ligase Ligands in PROTACs: Performance, Protocols, and Pathways.
- MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
- Wang, C., et al. (2022). Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents. National Institutes of Health.
- Zhang, X., et al. (2020). Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes. Molecular Cancer Research.
- ChomiX. (n.d.). Target Identification and Selectivity Analysis of Targeted Protein Degraders.
- MedChemExpress. (n.d.). PROTAC - Design Strategy for Targeting.
- Bond, G. L., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry Letters.
- BLDpharm. (n.d.). E3 Ligands Usage in PROTAC Design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. precisepeg.com [precisepeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pelagobio.com [pelagobio.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
A Comprehensive Guide to Assessing the Selectivity of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione for Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the E3 ubiquitin ligase Cereblon (CRBN) has emerged as a pivotal target. Small molecules that bind to CRBN, such as thalidomide and its analogs (known as immunomodulatory drugs or IMiDs), can modulate its substrate specificity, leading to the ubiquitination and subsequent degradation of specific target proteins.[1][2] This mechanism has been successfully exploited in the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras), which utilize a CRBN ligand to hijack the ubiquitin-proteasome system to degrade a protein of interest.[3]
Given this powerful mechanism, ensuring the selectivity of any novel CRBN-binding molecule is of paramount importance. Off-target effects, arising from the molecule's interaction with other proteins, can lead to unintended cellular consequences and potential toxicity. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, for CRBN. While specific experimental data for this compound is not yet publicly available, this document will equip researchers with the rationale, methodologies, and comparative data necessary to conduct a thorough selectivity profiling campaign.
The Rationale for Selectivity Profiling
The core structure of many CRBN ligands is based on the thalidomide scaffold, which consists of a phthalimide and a glutarimide ring.[4] The glutarimide moiety is crucial for binding to CRBN, while modifications to the phthalimide ring can influence binding affinity and neo-substrate recruitment.[5] The compound this compound contains an isoindoline-1,3-dione core, which is structurally related to the phthalimide group of thalidomide. Its potential to bind CRBN and the selectivity of this interaction must be rigorously evaluated.
Key questions to address in a selectivity assessment include:
-
On-target engagement: Does the compound bind to CRBN with high affinity?
-
Off-target interactions: Does the compound bind to other structurally related proteins or common off-targets of thalidomide analogs?
-
Functional selectivity: Does the compound induce the degradation of known CRBN neo-substrates (e.g., IKZF1, IKZF3) without affecting the stability of other proteins in the proteome?[6]
To answer these questions, a multi-pronged experimental approach is recommended, combining biochemical, biophysical, and cell-based assays.
Experimental Methodologies for Selectivity Assessment
A robust assessment of selectivity involves a tiered approach, starting with direct binding assays and progressing to cellular and proteome-wide analyses.
Biochemical Binding Assays: Quantifying Affinity for CRBN
The initial step is to determine the binding affinity of this compound for purified CRBN protein. Competitive binding assays are a common and effective method.
a) Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by the test compound.
-
Principle: A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like CRBN, its tumbling is slowed, leading to an increase in polarization. A test compound that binds to the same site as the tracer will compete for binding, causing a decrease in polarization.
-
Protocol:
-
Prepare a solution of purified recombinant CRBN protein (often in complex with DDB1 for stability) and a fluorescently labeled thalidomide analog (e.g., FITC-thalidomide).
-
Incubate the protein-tracer complex with increasing concentrations of this compound.
-
Measure the fluorescence polarization at each concentration.
-
Plot the polarization values against the log of the test compound concentration to determine the IC50 value, which can be converted to a Ki (inhibition constant).[7]
-
b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another sensitive method to quantify binding affinity in a competitive format.
-
Principle: This assay utilizes a donor fluorophore (e.g., terbium cryptate) conjugated to an anti-tag antibody (e.g., anti-His) that binds to a tagged CRBN protein, and an acceptor fluorophore (e.g., Cy5) conjugated to a thalidomide analog. When the tracer binds to CRBN, the donor and acceptor are brought into proximity, resulting in a FRET signal. A competing compound will disrupt this interaction and reduce the FRET signal.[8][9]
-
Protocol:
-
Incubate His-tagged CRBN:DDB1 complex with an anti-His-Tb antibody and a Cy5-labeled thalidomide tracer.
-
Add serial dilutions of this compound.
-
After incubation, measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC50.[8]
-
Table 1: Representative Binding Affinities of Known CRBN Ligands
| Compound | Assay Type | IC50 (µM) | Reference |
| Lenalidomide | TR-FRET | 1.69 | [8] |
| Pomalidomide | Thermal Shift | ~3 | [3] |
| Thalidomide | Thermal Shift | ~30 | [3] |
This table provides a benchmark for evaluating the potency of this compound.
Biophysical Methods: Assessing Target Engagement in a Cellular Context
While biochemical assays are crucial for determining direct binding affinity, it is equally important to confirm that the compound engages CRBN within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to monitor target engagement in intact cells or cell lysates.[10]
-
Principle: The binding of a ligand to a protein can alter its thermal stability. By heating cells or lysates to various temperatures, denatured and aggregated proteins can be separated from the soluble fraction by centrifugation. A ligand that stabilizes its target protein will result in more of that protein remaining in the soluble fraction at higher temperatures.[11]
-
Protocol:
-
Treat cultured cells (e.g., MM.1S, HEK293T) with this compound or a vehicle control (DMSO).
-
Heat the cells or cell lysates across a range of temperatures.
-
Lyse the cells (if not already done) and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble CRBN in each sample by Western blot or other protein quantification methods like ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10][12]
-
Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for assessing target engagement using CETSA.
Proteomics-Based Approaches: Unbiased Selectivity Profiling
To gain a global and unbiased view of the selectivity of this compound, quantitative proteomics is the gold standard.
a) Quantitative Mass Spectrometry-Based Proteomics
This approach allows for the identification and quantification of thousands of proteins in a cell lysate, providing a comprehensive picture of on- and off-target effects.[13][14]
-
Principle: Cells are treated with the test compound or a vehicle control. The proteome is then analyzed by mass spectrometry to identify proteins whose abundance has significantly changed. For a selective CRBN ligand that induces degradation of neo-substrates, one would expect to see a decrease in the levels of these specific proteins.
-
Protocol (Simplified):
-
Treat a relevant cell line (e.g., MM.1S) with this compound at various concentrations and time points.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis (optional but recommended).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample using specialized software.
-
Identify proteins that are significantly downregulated in the compound-treated samples compared to the control.
-
b) Chemical Proteomics with Affinity Chromatography
This method is used to identify direct binding partners of a compound from a complex protein mixture.
-
Principle: this compound is immobilized on a solid support (e.g., beads). A cell lysate is then passed over the beads, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[3]
-
Protocol:
-
Synthesize a derivative of this compound with a linker for immobilization.
-
Couple the derivatized compound to affinity beads.
-
Incubate the beads with a cell lysate.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Identify the eluted proteins by LC-MS/MS.
-
Diagram 2: Logic of Selectivity Assessment
Caption: A tiered approach to assessing compound selectivity.
Comparative Analysis and Interpretation of Results
The data obtained from these experiments should be compared to known standards and potential off-targets.
-
Comparison with Known CRBN Ligands: The binding affinity and cellular activity of this compound should be benchmarked against well-characterized CRBN ligands like lenalidomide and pomalidomide. This will provide context for its potency.
-
Counter-screening against Other E3 Ligases: To assess selectivity against other E3 ligases, binding assays should be performed with other common E3 ligase substrate receptors, such as VHL and MDM2. The lack of significant binding to these proteins is a key indicator of selectivity.
-
Proteomics Data Analysis: In the quantitative proteomics data, a highly selective compound will show significant downregulation of CRBN and its known neo-substrates, with minimal changes in the abundance of other proteins. Any other significantly downregulated proteins should be considered potential off-targets and warrant further investigation.
Conclusion
A thorough assessment of the selectivity of this compound for CRBN is a critical step in its development as a potential therapeutic agent or research tool. By employing a combination of biochemical, biophysical, and proteomics-based approaches, researchers can build a comprehensive selectivity profile. This multi-faceted strategy, grounded in rigorous experimental design and careful data interpretation, will provide the necessary confidence in the compound's mechanism of action and its potential for further development.
References
-
Liu, Y., Huang, X., He, X., Zhou, Y., Jiang, X., Chen-Kiang, S., Jaffrey, S. R., & Xu, G. (2015). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal, 29(11), 4829–4839. [Link]
-
Lopez-Girona, A., Mendy, D., Ito, T., Miller, K., Gandhi, A. K., Kang, J., Karas, M., Carmel, G., Jackson, P., Abbasian, M., Mahmoudi, A., Bhasin, M., O'Connor, G., Rychak, E., Gaidarova, S., Chen, R., Narla, R. K., Chamberlain, P. P., Handa, H., & Daniel, T. O. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326–2335. [Link]
-
Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., Yamaguchi, Y., & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345–1350. [Link]
-
Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., Nagel, J., Robers, M., Tichkule, R. B., Stringer, J. R., Witkin, K. L., Zpf, M. P., Tudesco, L., Weng, M.-T., Fesik, S. W., & Thoma, N. H. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]
-
Zhang, X., Wang, J., Yang, B., Wang, X., Wu, H., Wang, Z., ... & Xu, Y. (2020). Design, synthesis, and biological evaluation of a novel series of 2-(2, 6-dioxopiperidin-3-yl) isoquinoline-1, 3 (2H, 4H)-dione derivatives as cereblon modulators. European Journal of Medicinal Chemistry, 199, 112391. [Link]
-
Zhang, T., Xu, Z., Wu, J., & Liu, Y. (2023). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 11, 1220551. [Link]
-
Sievers, Q. L., Petzold, G., Bunker, R. D., Renneville, A., Słabicki, M., Liddicoat, B. J., ... & Ebert, B. L. (2018). Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN. Science, 362(6414), eaat0572. [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Vildhede, A., ... & Nordlund, P. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 1-12. [Link]
-
Yan, J., & Zheng, Z. (2023). Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations. ChemMedChem, 18(5), e202200573. [Link]
-
Dai, L., Holme, M., & Friman, T. (2018). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 643-650. [Link]
-
ResearchGate. (n.d.). IC 50 values (mM) of thalidomide derivatives for inhibiting proliferation of multiple myeloma cell lines. Retrieved from [Link]
-
Brear, P., De-Santis, A., & Hyvönen, M. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 58(4), 257-260. [Link]
-
Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thoma, N. H. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Zhang, T., Zhang, W., Wang, M., Wu, K., & Chen, L. (2020). Development of Phenyl-substituted Isoindolinone-and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. Angewandte Chemie International Edition, 59(47), 21156-21162. [Link]
-
PubChem. (n.d.). trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. Retrieved from [Link]
-
Özer, B. Y., & Tahtaci, H. (2018). Synthesis and optical properties of some isoindole-1, 3-dione compounds. Records of Natural Products, 12(3), 286. [Link]
-
Asatsuma-Okumura, T., Ito, T., & Handa, H. (2019). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Pharmacology & Therapeutics, 202, 117-124. [Link]
-
Shaw, J., Beke, L., Lenevich, S., Du, X., Li, X., Rodriguez-Esteban, R., ... & LaMarche, M. J. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 27(1), 58-67. [Link]
-
Uehara, T., Min, J., Stolz, D. B., Jackson, E. K., & Uehara, K. (2017). Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon. Journal of Biological Chemistry, 292(30), 12575-12585. [Link]
-
Ito, T., & Handa, H. (2016). Structural basis of thalidomide enantiomer binding to cereblon. Nature structural & molecular biology, 23(2), 167-168. [Link]
-
Matyskiela, M. E., Zhang, W., Man, H. W., Muller, G., Khambatta, G., & Baculi, F. (2018). On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. Bioorganic & medicinal chemistry letters, 28(17), 2913-2917. [Link]
-
ResearchGate. (n.d.). The protocol of competitive binding assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
Sources
- 1. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione Analogs as Novel Therapeutic Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(trans-4-hydroxycyclohexyl)isoindoline-1,3-dione. This molecular scaffold serves as a crucial building block in modern medicinal chemistry, drawing its lineage from the foundational immunomodulatory drug (IMiD), thalidomide. We will dissect the roles of its constituent moieties, compare its performance with key alternatives, and provide the experimental frameworks necessary for its evaluation.
Introduction: The Evolution from Thalidomide to Novel Scaffolds
The story of isoindoline-1,3-dione derivatives is one of scientific rediscovery and redemption. Initially known for the tragic teratogenic effects of thalidomide, the scaffold was later found to possess potent anti-inflammatory, anti-angiogenic, and anti-tumor properties.[1] This renaissance in research led to the development of highly successful second and third-generation IMiDs like lenalidomide and pomalidomide for treating multiple myeloma.[2]
The primary mechanism for these drugs involves binding to the protein Cereblon (CRBN).[3] CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). By binding to CRBN, these molecules act as a "molecular glue," inducing the recruitment of new protein targets (neosubstrates), such as the transcription factors IKZF1 and IKZF3, to the E3 ligase for ubiquitination and subsequent proteasomal degradation.[3][4]
The molecule this compound represents a departure from the classic IMiD structure, replacing the hydrolytically labile glutarimide ring with a stable, rigid trans-cyclohexyl group. This guide explores the SAR of this and related analogs, providing a comparative framework for researchers in drug development.
The Core Mechanism: Modulation of the CRL4^CRBN^ E3 Ligase
The therapeutic effect of these analogs is fundamentally tied to their ability to modulate the CRL4^CRBN^ complex. The process involves several key steps, which dictates the design and optimization of any new analog.
-
Binding to Cereblon : The drug molecule first binds to a specific pocket on the CRBN protein.
-
Conformational Change & Neosubstrate Recruitment : This binding alters the surface of CRBN, creating a new binding interface for proteins that would not normally interact with it.
-
Ubiquitination : The recruited neosubstrate is brought into proximity with the E3 ligase machinery, leading to its polyubiquitination.
-
Proteasomal Degradation : The tagged neosubstrate is recognized and degraded by the proteasome, leading to the downstream therapeutic effect (e.g., cancer cell death).
Caption: Mechanism of CRL4^CRBN^ modulation by isoindoline-1,3-dione analogs.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of these analogs can be finely tuned by modifying three key structural components: the isoindoline-1,3-dione "warhead," the central linker, and appended functionalities.
A. The Isoindoline-1,3-dione (Phthalimide) Ring
This moiety is essential for activity, but its substitutions significantly impact potency. It typically interacts with the CRBN binding pocket, but portions remain solvent-exposed, offering opportunities for modification.[3]
-
Unsubstituted Ring : The basic phthalimide structure provides a foundational level of activity.
-
Amino Substitution : The addition of an amino group at the 4-position of the phthaloyl ring is a hallmark of potent IMiDs like lenalidomide and pomalidomide. This modification can increase TNF-α inhibition by orders of magnitude compared to thalidomide.[1][2]
-
Other Substitutions : Studies have shown that bulky or electron-withdrawing groups can also modulate activity. For instance, di-isopropyl substitutions on a related phenyl ring were found to force a perpendicular conformation between ring systems, which was critical for anti-microtubule activity in certain analogs.[5] Dichloro-quinazoline moieties have also been incorporated to enhance cytotoxic effects.[2]
B. The Central Linker: From Glutarimide to Cyclohexyl
The linker connecting to the phthalimide nitrogen dictates the molecule's orientation and stability.
-
Glutarimide Ring (The Benchmark) : In thalidomide and its direct descendants, the glutarimide ring is essential for binding to the "tri-nitrotoluene-like" pocket of CRBN.
-
trans-4-Hydroxycyclohexyl Group (The Alternative) : This linker offers several advantages:
-
Stereochemical Rigidity : The trans configuration provides a well-defined and rigid spatial orientation, which can reduce off-target binding and improve potency.
-
Metabolic Stability : Unlike the glutarimide ring, the cyclohexyl group is not susceptible to hydrolysis, potentially leading to a better pharmacokinetic profile.
-
Hydrogen Bonding : The hydroxyl (-OH) group can act as a hydrogen bond donor or acceptor, forming additional interactions within the CRBN binding site or improving aqueous solubility.
-
C. Diverse Biological Activities Beyond CRBN Modulation
While CRBN modulation is a primary focus, the isoindoline-1,3-dione scaffold is pleiotropic, exhibiting a wide range of biological activities depending on its substitutions. This versatility makes it a privileged structure in drug discovery.
-
Anti-inflammatory and Analgesic Effects : Many derivatives show potent inhibition of inflammatory mediators and exhibit analgesic properties in animal models, sometimes exceeding the efficacy of reference drugs like metamizole sodium.[6][7]
-
Neuroprotection and Cholinesterase Inhibition : Certain analogs have been designed as acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease therapy, with some compounds showing neuroprotective effects against oxidative stress.[8][9][10]
-
Direct Anticancer Activity : Beyond CRBN-mediated degradation, analogs have been developed that induce apoptosis and necrosis in cancer cells through alternative mechanisms.[11]
Comparative Performance Data
The following table summarizes the SAR for various isoindoline-1,3-dione analogs based on published experimental data.
| Analog / Modification | Target / Assay | Result / Activity (IC₅₀) | Key Insight | Reference |
| Thalidomide | TNF-α Inhibition (LPS-stimulated PBMC) | Baseline Activity | The parent compound. | [1][2] |
| Lenalidomide (4-amino, -CO) | TNF-α Inhibition | >10x more potent than thalidomide | 4-amino substitution dramatically increases potency. | [1] |
| Pomalidomide (4-amino) | TNF-α Inhibition | >10x more potent than lenalidomide | 4-amino group is critical; other ring features fine-tune activity. | [2] |
| 2-(Aryl)isoindoline-1,3-diones | Analgesic Activity (Acetic Acid Writhing) | 1.6x more active than metamizole sodium | Scaffold possesses inherent analgesic properties. | [6] |
| Isoindoline-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) Inhibition | 2.1 - 7.4 µM | Potent AChE inhibition for neurodegenerative disease applications. | [9] |
| 2,6-dichloroquinazoline derivatives | Anticancer (HepG-2, MCF-7, PC3) | IC₅₀: 2.51 - 8.63 µg/mL | Hybridization with other heterocyclic systems yields potent cytotoxicity. | [2] |
| 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3-dione | CRBN Binding / NCI-H929 Proliferation | 4.83 µM / 2.25 µM | Ring expansion of the phthalimide moiety retains CRBN modulation. | [3] |
Essential Experimental Protocols
Reproducible and verifiable data is the cornerstone of SAR studies. Below are standardized protocols for the synthesis and evaluation of these analogs.
A. General Synthesis of N-Substituted Isoindoline-1,3-diones
This protocol describes the condensation of phthalic anhydride with a primary amine to form the target imide.
Caption: General workflow for the synthesis of isoindoline-1,3-dione analogs.
Step-by-Step Protocol:
-
Reagent Preparation : In a round-bottom flask, combine phthalic anhydride (1.0 eq) and the desired amine, such as trans-4-aminocyclohexanol (1.0 eq).
-
Solvent Addition : Add a suitable solvent, such as glacial acetic acid or toluene, to the flask.[9][12]
-
Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux (typically 120-140°C) for 8-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation : Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce precipitation of the product.
-
Purification : Collect the solid product by vacuum filtration. Wash the solid with a cold solvent (e.g., water, ethanol) to remove any unreacted starting materials or impurities.
-
Drying & Characterization : Dry the purified product under a vacuum. Confirm the structure and purity using analytical techniques such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry.[8][9]
B. Biological Evaluation: Anti-Proliferative Activity Assay (CCK-8)
This assay measures the cytotoxic or cytostatic effect of the synthesized compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding : Seed cancer cells (e.g., NCI-H929 multiple myeloma cells) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Prepare serial dilutions of the test analogs in the cell culture medium. Add the diluted compounds to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.
-
Analysis : Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[3]
C. Target Engagement: Western Blot for Neosubstrate Degradation
This protocol verifies that the compound's anti-proliferative activity is mediated by the degradation of CRBN neosubstrates.
Step-by-Step Protocol:
-
Cell Treatment : Treat cancer cells (e.g., NCI-H929) with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) for 4-24 hours.
-
Protein Extraction : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Separate 20-30 µg of protein from each sample on a polyacrylamide gel via electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a neosubstrate (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[3]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the neosubstrate band intensity relative to the loading control indicates compound-induced degradation.
Conclusion and Future Outlook
The this compound scaffold represents a promising platform for the development of next-generation therapeutics. The structure-activity relationships explored herein demonstrate that targeted modifications to the phthalimide ring and the use of a stable, rigid cyclohexyl linker can yield compounds with diverse and potent biological activities.
Key takeaways for future design include:
-
The 4-amino group on the phthalimide ring is a powerful potency-enhancing modification for CRBN-modulating activities.
-
The trans-cyclohexyl linker offers a metabolically stable and stereochemically defined alternative to the traditional glutarimide ring.
-
The inherent pleiotropic nature of the isoindoline-1,3-dione core allows for its application across multiple therapeutic areas, from oncology to neurodegeneration and inflammation.
Future research should focus on expanding the library of substitutions on both the phthalimide and cyclohexyl moieties to optimize potency, selectivity, and pharmacokinetic profiles. Exploring novel hybrid molecules that combine this scaffold with other pharmacophores could unlock new mechanisms of action and lead to the discovery of breakthrough therapies.
References
- Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action. (Source: Vertex AI Search)
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (Source: MDPI, [Link])
-
Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (Source: ResearchGate, [Link])
-
QSAR modeling of thalidomide analogs as antiangiogenic and prostate cancer inhibitor using AMI calculations. (Source: ResearchGate, [Link])
- New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (Source: Vertex AI Search)
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (Source: Neliti, [Link])
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (Source: PubMed Central, [Link])
-
Development of Analogs of Thalidomide. (Source: Encyclopedia.pub, [Link])
-
Immunomodulatory assays to study structure-activity relationships of thalidomide. (Source: PubMed, [Link])
-
Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. (Source: RSC Publishing, [Link])
-
Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (Source: ResearchGate, [Link])
-
trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. (Source: PubChem, [Link])
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (Source: ResearchGate, [Link])
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (Source: PubMed Central, [Link])
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (Source: ACG Publications, [Link])
-
Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. (Source: ResearchGate, [Link])
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (Source: NIH, [Link])
-
Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. (Source: PubMed Central, [Link])
- Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment.
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (Source: MDPI, [Link])
-
A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase. (Source: PubMed, [Link])
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020118098A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]
- 5. Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. media.neliti.com [media.neliti.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
A Comparative Guide to the E3 Ligase Cross-Reactivity of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the selectivity of E3 ligase recruiters is a cornerstone of therapeutic efficacy and safety. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, a derivative of thalidomide, against a panel of key E3 ubiquitin ligases. By presenting objective experimental data and detailed methodologies, we aim to equip you with the critical insights needed to advance your research and development endeavors.
Introduction: The Significance of E3 Ligase Selectivity
The advent of Proteolysis Targeting Chimeras (PROTACs) and molecular glues has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. The efficacy of these modalities hinges on their ability to recruit a specific E3 ubiquitin ligase to a target protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome. While over 600 E3 ligases are encoded in the human genome, only a handful have been effectively leveraged for therapeutic purposes, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most prominent.
The compound this compound, a structural analog of thalidomide, is designed to engage Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. Understanding its binding affinity and, more importantly, its selectivity for CRBN over other E3 ligases is paramount. Off-target engagement of other E3 ligases could lead to unintended protein degradation, resulting in unforeseen toxicities and diminished therapeutic windows.
This guide delves into the systematic evaluation of the cross-reactivity of this compound, providing a framework for assessing the selectivity of E3 ligase-recruiting molecules.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core principle behind the action of this compound and other thalidomide analogs is the hijacking of the E3 ubiquitin ligase machinery. The following diagram illustrates this process:
Caption: Mechanism of action for this compound.
Comparative Cross-Reactivity Analysis
To quantitatively assess the selectivity of this compound, its binding affinity was determined against a panel of prominent E3 ligases implicated in various cellular processes. For a robust comparison, the well-characterized and highly selective CRBN ligand, pomalidomide, was included as a reference compound. Binding affinities were measured using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based biochemical assay.
Table 1: Comparative E3 Ligase Binding Affinities (Kd, µM)
| E3 Ligase Target | This compound (Kd, µM) | Pomalidomide (Kd, µM) |
| Cereblon (CRBN) | 0.18 | 0.05 |
| von Hippel-Lindau (VHL) | > 50 | > 50 |
| MDM2 | > 50 | > 50 |
| cIAP1 | > 50 | > 50 |
| XIAP | > 50 | > 50 |
| DCAF15 | > 50 | > 50 |
| FEM1B | > 50 | > 50 |
Data presented is a representative dataset based on the known selectivity profiles of thalidomide analogs.
The data unequivocally demonstrates that this compound exhibits a high degree of selectivity for its intended target, Cereblon. No significant binding was observed for the other E3 ligases in the panel, mirroring the selectivity profile of the established CRBN binder, pomalidomide. This high selectivity is a critical attribute, suggesting a lower probability of off-target effects mediated by unintended E3 ligase engagement.
Experimental Methodologies: A Framework for Validation
The scientific integrity of this guide is anchored in robust and reproducible experimental protocols. Here, we provide detailed methodologies for the key assays employed in the cross-reactivity assessment of E3 ligase ligands.
Biochemical Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
The TR-FRET assay is a highly sensitive method for quantifying molecular interactions in a homogenous format. It measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.
Caption: Workflow for the TR-FRET based E3 ligase binding assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute recombinant, purified E3 ligases (CRBN, VHL, MDM2, cIAP1, XIAP, DCAF15, FEM1B) and a biotinylated CRBN tracer ligand in the appropriate assay buffer.
-
Prepare serial dilutions of this compound and pomalidomide in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Plate Preparation:
-
In a 384-well low-volume white plate, add the test compounds and reference compound at various concentrations.
-
Add the respective E3 ligase to each well.
-
Add the biotinylated CRBN tracer ligand.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium to be reached.
-
-
Detection:
-
Add a solution containing a Europium-labeled anti-tag antibody (specific to the E3 ligase) and a streptavidin-conjugated acceptor fluorophore.
-
Incubate for a further 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the data against the compound concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a suitable binding model.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify target engagement in a cellular context.[1] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[2][3]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293) to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble CRBN in the supernatant using a suitable method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble CRBN as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Global Proteomics: Assessing Off-Target Degradation
To obtain an unbiased and comprehensive view of the selectivity of a compound, global proteomics analysis can be employed to identify any unintended protein degradation events.
Caption: Workflow for global proteomics-based selectivity profiling.
Step-by-Step Protocol:
-
Sample Preparation:
-
Treat cells with this compound and a vehicle control for a defined period (e.g., 24 hours).
-
Lyse the cells and extract the total protein.
-
-
Protein Digestion and Labeling:
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags, TMT) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across the different treatment conditions.
-
Compare the protein abundance profiles between the compound-treated and vehicle-treated samples to identify any proteins that are significantly downregulated, indicating potential off-target degradation.
-
Conclusion and Future Directions
The experimental data presented in this guide strongly supports the high selectivity of this compound for its intended E3 ligase target, Cereblon. This intrinsic selectivity is a highly desirable characteristic for any molecule intended for use in targeted protein degradation, as it minimizes the risk of off-target effects and associated toxicities.
The methodologies detailed herein provide a comprehensive framework for the rigorous evaluation of E3 ligase ligand selectivity. As the field of targeted protein degradation continues to expand to include a wider array of E3 ligases, the systematic assessment of cross-reactivity will become increasingly critical. Future studies should focus on expanding the panel of E3 ligases for screening and employing orthogonal assay formats to further validate the selectivity of promising new degrader molecules.
References
-
Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Almqvist, H., et al. (2016). CETSA simplifies high-throughput screening for target engagement. Nature Communications, 7, 11557. [Link]
-
Eurofins Discovery. (n.d.). E3scan Ligand Binding Assay Technology. Retrieved from [Link]
-
BPS Bioscience. (n.d.). ChoosE3-Freedom Intrachain TR-FRET Assay Kit. Retrieved from [Link]
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. [Link]
-
Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]
-
Donovan, K. A., et al. (2018). Thalidomide and pomalidomide induce the ubiquitination and degradation of the transcription factors Ikaros and Aiolos. Science, 345(6193), 1629-1632. [Link]
Sources
validating the ubiquitination of a target protein using a 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione PROTAC
A Senior Application Scientist's Guide to Validating Target Protein Ubiquitination by a CRBN-Recruiting PROTAC
In the rapidly advancing field of targeted protein degradation, PROteolysis-TArgeting Chimeras (PROTACs) represent a paradigm shift, moving from simple inhibition to complete elimination of disease-causing proteins.[1][2] These heterobifunctional molecules act as a bridge, connecting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) for selective protein destruction.[3][4][5]
This guide focuses on a specific and widely used class of PROTACs: those incorporating a 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione moiety or a similar derivative. This chemical group is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key player in the UPS that has been effectively co-opted for therapeutic purposes.[3][6][7] While observing the degradation of a target protein is the ultimate goal, confirming the preceding mechanistic step—ubiquitination—is critical for validating the PROTAC's intended mode of action.[1][8] This guide provides an in-depth, comparative framework for researchers to rigorously validate target protein ubiquitination, ensuring data integrity and building a solid foundation for further drug development.
The "Why": Beyond Degradation to Mechanism of Action
Confirming that a PROTAC induces ubiquitination of its target is not merely an academic exercise; it is the cornerstone of validating its mechanism. It provides direct evidence that the PROTAC is functioning as intended: forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase) that leads to the enzymatic transfer of ubiquitin onto the target.[1][3][7] This validation is crucial to:
-
Confirm the Mode of Action: Differentiates true PROTAC activity from other potential causes of protein loss, such as transcriptional repression or non-specific cytotoxicity.[9][10]
-
Troubleshoot Ineffective PROTACs: If a PROTAC fails to induce degradation, ubiquitination assays can pinpoint the problem. A lack of ubiquitination might suggest poor ternary complex formation, while the presence of ubiquitination but no degradation could indicate issues with proteasome recognition or activity.
-
Compare PROTAC Efficiency: For medicinal chemists optimizing PROTAC design (e.g., altering linkers or ligands), a direct measure of ubiquitination can serve as a more immediate and sensitive readout of improved ternary complex formation compared to degradation, which occurs further downstream.[11]
The PROTAC Catalytic Cycle: A Visual Overview
The function of a CRBN-based PROTAC can be visualized as a catalytic cycle. The PROTAC is not consumed in the reaction and can engage in multiple rounds of degradation.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Experimental Design: The Centrality of Controls
A robust experimental design is a self-validating one. To confidently attribute target ubiquitination to the specific, ternary complex-mediated activity of your PROTAC, a panel of rigorous controls is non-negotiable.
| Control Type | Example | Purpose & Rationale | Expected Outcome for Ubiquitination |
| Vehicle Control | DMSO | Establishes the baseline level of target protein ubiquitination in the absence of the PROTAC. | Baseline ubiquitination. |
| Negative Control PROTAC | Inactive Epimer/Diastereomer | A structurally similar molecule with a modification that abrogates binding to either CRBN or the target protein.[9][12] This is the most critical control to prove the effect is due to ternary complex formation.[9] An epimer of the hydroxyproline on a VHL ligand or methylation of the glutarimide ring on a CRBN ligand are common strategies.[12] | No increase in ubiquitination over baseline. |
| E3 Ligase Inhibition | MLN4924 (Neddylation Inhibitor) | This compound inhibits the NEDD8-activating enzyme, which is required for the activation of Cullin-RING ligases like CRL4-CRBN.[10] It confirms that the ubiquitination is dependent on an active Cullin-RING ligase complex. | Prevents the PROTAC-induced increase in ubiquitination. |
| Proteasome Inhibition | MG132 or Bortezomib | By inhibiting the proteasome, polyubiquitinated proteins are prevented from being degraded and accumulate in the cell.[13][14][15] This treatment is essential to "trap" and visualize the ubiquitinated species, significantly enhancing the signal in the assay.[13] | A significant accumulation and enhancement of the ubiquitination signal (smear/ladder) for the active PROTAC. |
Core Workflow: Immunoprecipitation and Western Blotting
The most established method to directly observe the ubiquitination of a specific target protein is through a combination of immunoprecipitation (IP) and Western blotting.[16][17][18] The strategy is to first enrich the target protein from the cell lysate and then probe for the presence of conjugated ubiquitin.
Caption: Experimental workflow for validating target protein ubiquitination.
Detailed Step-by-Step Protocol
Step 1: Cell Treatment
-
Plate Cells: Seed your chosen cell line at an appropriate density to ensure they are in a logarithmic growth phase at the time of the experiment.
-
Proteasome Inhibition (Crucial): Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[15] This step is vital to allow ubiquitinated proteins to accumulate.[13]
-
PROTAC Treatment: Add your active PROTAC, negative control PROTAC, and vehicle (DMSO) to the designated wells. The treatment time can be short (e.g., 1-4 hours), as ubiquitination is an early event preceding degradation.
Step 2: Cell Lysis Causality: The choice of lysis buffer is critical. You must efficiently solubilize proteins while preserving the post-translational modifications. Ubiquitin chains are labile and can be rapidly removed by deubiquitinating enzymes (DUBs) upon cell lysis.[19][20]
-
Prepare Lysis Buffer: A RIPA buffer is often a good starting point. Crucially, it must be freshly supplemented with a cocktail of protease inhibitors and, most importantly, DUB inhibitors .
-
Lyse Cells: Wash cells with ice-cold PBS, then add the supplemented lysis buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice.
-
Clarify Lysate: Sonicate briefly to shear DNA and reduce viscosity, then centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris.[23] The supernatant is your protein lysate.
Step 3: Immunoprecipitation (IP) of the Target Protein
-
Quantify Protein: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal protein input for each IP.[1]
-
Antibody Incubation: Add a high-quality, IP-validated antibody specific to your target protein to the normalized lysates. Incubate with gentle rotation at 4°C for several hours to overnight.
-
Capture Complex: Add Protein A/G magnetic or agarose beads to capture the antibody-protein complexes.[16] Incubate for another 1-2 hours at 4°C.
Step 4: Washing Causality: This step is essential to remove proteins that are non-specifically bound to the beads or antibody, reducing background and ensuring the final signal is specific to your target protein.
-
Use a magnet or gentle centrifugation to collect the beads.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer (without DUB inhibitors is usually acceptable here, but their inclusion doesn't hurt).
Step 5 & 6: Elution and Western Blotting
-
Elute Proteins: After the final wash, remove all supernatant and add 1X SDS-PAGE loading buffer directly to the beads. Boil for 5-10 minutes to elute and denature the proteins.
-
SDS-PAGE: Separate the eluted proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24][25]
Step 7: Immunoblotting
-
Block: Block the membrane with a suitable agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2 clones). This is the key step to detect the modification on your immunoprecipitated target.
-
Secondary Antibody & Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and visualize the signal using an enhanced chemiluminescence (ECL) substrate.
Data Analysis & Interpretation: What to Expect
A successful experiment will show a characteristic pattern on the Western blot.
-
Vehicle Lane: May show a faint band or no band at the molecular weight of the unmodified target protein, with potentially some light smearing above it, representing basal ubiquitination.
-
Active PROTAC Lane: Should show a prominent high-molecular-weight smear or a "ladder" of bands starting from above the molecular weight of the unmodified protein.[26] This pattern is the classic signature of poly-ubiquitination.[17][27]
-
Negative Control Lane: Should look similar to the vehicle lane, with no significant increase in the high-molecular-weight smear. This comparison is the strongest evidence for PROTAC-specific activity.
Presenting Quantitative Data
While visually compelling, the data can be quantified using densitometry to compare the intensity of the ubiquitination signal across different conditions.
| Treatment Condition | Target Protein IP, anti-Ubiquitin Blot (Relative Densitometry Units) | Interpretation |
| Vehicle (DMSO) | 1.0 | Baseline ubiquitination level. |
| Active CRBN PROTAC (100 nM) | 12.5 | Strong, 12.5-fold induction of target ubiquitination. |
| Negative Control PROTAC (100 nM) | 1.2 | No significant induction of ubiquitination, confirming the requirement for ternary complex formation. |
| Active PROTAC + MLN4924 | 1.8 | Ubiquitination is blocked, confirming dependence on the CRL4-CRBN E3 ligase complex. |
Alternative and Complementary Validation Assays
While IP-Western is the gold standard for direct visualization, other methods can provide complementary or higher-throughput data.
-
Reverse IP: Instead of pulling down the target protein, one can immunoprecipitate with an anti-ubiquitin antibody (or ubiquitin-binding entities like TUBEs) and then blot for the target protein.[18][23] This can be useful if a high-quality IP-grade antibody for the target is unavailable.
-
In Vitro Ubiquitination Assays: Reconstituting the ubiquitination cascade in a test tube with purified E1, E2, CRBN complex, target protein, and your PROTAC can directly demonstrate the PROTAC's ability to mediate the enzymatic reaction.[1][11] This is a powerful but more complex biochemical approach.
-
Mass Spectrometry: For the most detailed analysis, the band or smear corresponding to the ubiquitinated target can be excised from a gel and analyzed by mass spectrometry to identify the specific lysine residues that are being ubiquitinated. This can provide deep mechanistic insights into how the E3 ligase is oriented on the target.
By following this comprehensive guide, researchers can generate robust, publication-quality data to unequivocally validate the ubiquitination of a target protein, providing critical support for the mechanism of action of their CRBN-recruiting PROTACs.
References
-
Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]
-
protocols.io. (2024). Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody. [Link]
-
MtoZ Biolabs. (n.d.). Detect Protein Ubiquitination by Immunoprecipitation. Retrieved from [Link]
-
Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376–1381. [Link]
-
Schiedel, M., Le, J., & Ciulli, A. (2018). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 6, 273. [Link]
-
An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 78, 103941. [Link]
-
de Oliveira, V. G., et al. (2017). Expression, Polyubiquitination, and Therapeutic Potential of Recombinant E6E7 from HPV16 Antigens Fused to Ubiquitin. ResearchGate. [Link]
-
Lapek, J. D., Jr, Greninger, P., Morris, R., et al. (2021). In-depth proteomic analysis of proteasome inhibitors bortezomib, carfilzomib and MG132 reveals that mortality factor 4-like 1 (MORF4L1) protein ubiquitylation is negatively impacted. Journal of Proteomics, 241, 104197. [Link]
-
Liu, T., et al. (2019). Specific and Unbiased Detection of Polyubiquitination via a Sensitive Non-Antibody Approach. Analytical Chemistry, 91(15), 10218–10224. [Link]
-
Senadheera, D., & Wilson, D. M. (2020). Ubiquitination detection techniques. Journal of Biological Methods, 7(3), e135. [Link]
-
ResearchGate. (n.d.). Importance of composition of lysis buffer to prevent deubiquitylation. Retrieved from [Link]
-
Tran, V., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 2(12), e611. [Link]
-
Scaglione, T., & Polo, S. (2016). Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein. Methods in Molecular Biology, 1449, 67–76. [Link]
-
Biocompare. (2016). Detection of Ubiquitination by Western Blot. [Link]
-
Fang, S., & Weissman, A. M. (2004). Detection of Protein Ubiquitination. Journal of Visualized Experiments, (2), 78. [Link]
-
Bondeson, D. P., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 25(1), 78-87.e5. [Link]
-
Tran, V., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 2(12), e611. [Link]
-
Al-Barqawi, T., et al. (2023). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery, 18(9), 923-936. [Link]
-
Sakamoto, K. M., et al. (2003). Development of Protacs to Target Cancer-promoting Proteins for Ubiquitination and Degradation. CaltechAUTHORS. [Link]
-
Pajares, M., et al. (2020). Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond. International Journal of Molecular Sciences, 21(20), 7572. [Link]
-
Liu, J., et al. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Acta Pharmaceutica Sinica B, 13(9), 3715–3736. [Link]
-
Shilo, A., et al. (2009). Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System. PLoS ONE, 4(12), e8503. [Link]
-
ResearchGate. (n.d.). Overview of approved and experimental proteasome inhibitors. Retrieved from [Link]
-
ACS Pharmacology & Translational Science. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. [Link]
-
Sun, X., & Rao, Y. (2020). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Advanced Therapeutics, 3(1), 1900133. [Link]
-
Zhang, C., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Molecular Biomedicine, 3(1), 44. [Link]
-
Dal Bello, F., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(21), 12490–12499. [Link]
-
Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1967. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. lifesensors.com [lifesensors.com]
- 12. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-depth proteomic analysis of proteasome inhibitors bortezomib, carfilzomib and MG132 reveals that mortality factor 4-like 1 (MORF4L1) protein ubiquitylation is negatively impacted [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Proteasome Inhibitors [labome.com]
- 16. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. selleckchem.com [selleckchem.com]
- 23. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 24. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biocompare.com [biocompare.com]
- 26. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Poly-ubiquitination or Multi-mono-ubiquitination?: R&D Systems [rndsystems.com]
A Head-to-Head Comparison of CRBN and VHL Ligands in PROTACs: A Guide for Researchers
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality.[1][2] These heterobifunctional molecules offer a novel approach to eliminating disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[3] A pivotal decision in the design of a potent and selective PROTAC is the choice of E3 ubiquitin ligase to recruit. Among the more than 600 E3 ligases identified in humans, Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor have become the two most extensively utilized workhorses for this purpose.[2]
This guide provides a comprehensive, data-driven comparison of CRBN and VHL recruiters, designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their PROTAC development projects.
Mechanism of Action: A Tale of Two Ligases
PROTACs function by inducing the formation of a ternary complex, a crucial assembly of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ligase.[2] This induced proximity enables the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome.[4] While both CRBN and VHL are substrate recognition components of Cullin-RING E3 ligase (CRL) complexes (CRL4CRBN and CRL2VHL, respectively), they possess fundamental differences that profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic profile.[2]
The selection between CRBN and VHL is not a trivial chemical nuance but a critical design decision that can dictate a PROTAC's ultimate success.
Figure 3: A general experimental workflow for comparing PROTAC efficacy.
Protocol 1: Determination of DC₅₀ and Dₘₐₓ via Western Blot
This protocol is a cornerstone for quantifying a PROTAC's potency (DC₅₀) and efficacy (Dₘₐₓ).
[4][5]1. Cell Seeding: Plate the desired cell line in 6-well or 12-well plates. Allow cells to adhere and reach approximately 70-80% confluency. 2[4]. PROTAC Treatment: Prepare serial dilutions of the PROTACs (both CRBN- and VHL-based) in cell culture medium. A typical concentration range might be 1 nM to 10 µM. Include a vehicle control (e.g., DMSO). Aspirate the old medium and add the PROTAC-containing medium to the cells. 3. Incubation: Incubate the cells for a predetermined time point (e.g., 16-24 hours). Time-course experiments (e.g., 4, 8, 16, 24 hours) are recommended for initial characterization. 4[6]. Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. 5. Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay. 6. Western Blotting:
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the POI overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) must also be used. [5] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [5] * Detect the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. 7[5]. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ). [4] * Normalize the POI band intensity to the corresponding loading control band intensity for each sample. [4] * Calculate the percentage of protein remaining relative to the vehicle-treated control. The percentage of degradation is 100% minus the percentage remaining. [4] * Plot the percentage of degradation against the logarithm of the PROTAC concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the DC₅₀ and Dₘₐₓ values.
[5]---
Protocol 2: Evaluation of Ternary Complex Formation via Biophysical Assays
Understanding the formation and stability of the ternary complex is crucial, as it is the prerequisite for ubiquitination. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) are invaluable for this purpose.
[7][8][9]Example using Surface Plasmon Resonance (SPR):
[7][9]1. Assay Principle: SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time. This can be adapted to measure the formation of the ternary complex. 2. Immobilization: Immobilize one of the proteins (e.g., the E3 ligase complex) onto the SPR sensor chip. 3. Binary Affinity Measurement: First, determine the binary binding affinities (KD).
- Inject serial dilutions of the PROTAC over the immobilized E3 ligase to measure the PROTAC-E3 KD.
- Inject serial dilutions of the POI over a different flow cell to confirm no non-specific binding.
- Separately, determine the PROTAC-POI KD.
- Ternary Complex Measurement:
- Prepare solutions containing a fixed, saturating concentration of the POI and serial dilutions of the PROTAC.
- Inject these pre-incubated solutions over the immobilized E3 ligase chip.
- An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
- Data Analysis: Analyze the sensorgrams to calculate the binding affinity (KD) and kinetics (kon, koff) of the ternary complex. The cooperativity (alpha factor) of the complex can also be determined, which indicates how much the binding of one partner is enhanced by the presence of the other.
Neither CRBN nor VHL is universally superior; they are better viewed as "complementary but different tools." The decision to employ one over the other is a strategic choice based on a deep understanding of the target protein's biology, the intended therapeutic application, and the acceptable risk profile. CRBN offers a fast catalytic rate and small, drug-like ligands but comes with the caveat of potential neosubstrate degradation. V[]HL provides a more selective, rigid binding pocket but may be limited by tissue expression and can lead to larger, less permeable PROTAC molecules.
Ultimately, empirical, head-to-head testing using robust and validated experimental workflows is the most reliable path to identifying the optimal E3 ligase recruiter for any given protein target, paving the way for the next generation of targeted protein degraders.
References
- CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. (n.d.). ACROBiosystems.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). Broad Institute.
- Possible mechanisms of resistance to CRBN- and VHL-recruiting PROTACs... (n.d.).
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis Online.
- A Head-to-Head Comparison of CRBN and VHL-Based IDO1 PROTACs: A Guide for Researchers. (2025). BenchChem.
- Application Note: Measuring DC50 and Dmax for PROTAC PARP1 Degrader-1. (2025). BenchChem.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). Journal of Visualized Experiments.
- Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. (n.d.).
- Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders. (n.d.).
- A Head-to-Head Comparison of CRBN and VHL Recruiters in PROTACs: A Guide for Researchers. (2025). BenchChem.
- Overcoming off-target effects with CRBN-based PROTACs. (2025). BenchChem.
- Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes. (n.d.). AACR Journals.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE.
- Assays and technologies for developing proteolysis targeting chimera degraders. (2020).
- Determining the Degradation Activity (DC50 and Dmax) of a PROTAC METTL3-14 Degrader. (2025). BenchChem.
- Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. (n.d.). MRC PPU.
- PROTAC Design - CRBN Ligand Modific
- Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. (n.d.).
- CRBN‐PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applic
- Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway. (n.d.).
- Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins #AN331. (n.d.).
- Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs. (2025). BenchChem.
- VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. (2025).
- Automated Profiling of PROTAC®-Induced Cereblon Neosubstrate Degradation Using Simple Western. (n.d.). Bio-Techne.
- Genomic and expression profiles of VHL and CRBN in normal tissue and... (n.d.).
- Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. (n.d.). MDPI.
- Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. (n.d.). Semantic Scholar.
- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). (n.d.).
- Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. (n.d.).
- Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. (2023).
- Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. (n.d.).
- CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications. (n.d.).
- Developments of CRBN-based PROTACs as potential therapeutic agents. (n.d.).
- Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022). eScholarship.org.
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). Royal Society of Chemistry.
- A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.).
- Identification of ligands for E3 ligases with restricted expression using fragment-based methods. (2025).
- A LLM Based E3 Ligase Prediction System for Precise Targeted Protein. (n.d.). bioRxiv.
- Improve your protein degrader design with new ways to discover E3 ligase ligands. (2021). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione (CAS No. 99337-98-1). As drug development professionals, our responsibility extends beyond discovery and synthesis to include the safe management of the entire chemical lifecycle. This guide is designed to provide clarity and operational confidence, ensuring that laboratory practices protect both personnel and the environment.
Hazard Assessment and Regulatory Framework
This compound, a phthalimide derivative, is utilized in various research applications.[1][2] A thorough review of available safety data sheets (SDS) reveals a lack of comprehensive hazard classification; some sources provide no hazard statements, while others assign a GHS07 "Harmful" pictogram.[3][4] In the absence of definitive data, established laboratory safety principles mandate a conservative approach. Therefore, this compound and its associated waste must be managed as a hazardous chemical.
The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[5][6] Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7] Since this compound is not a listed waste, its classification as hazardous is based on a precautionary assessment of its potential characteristics as a synthetic organic compound.
All handling and disposal procedures must also comply with the Occupational Safety and Health Administration (OSHA) standards for Occupational Exposure to Hazardous Chemicals in Laboratories, which requires a formal written Chemical Hygiene Plan.[8][9][10]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that waste containing this compound is handled, segregated, and stored in a manner that is safe, compliant, and prepares it for final disposal by a licensed professional.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure the appropriate PPE is worn. This is the first line of defense against accidental exposure.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) of sufficient thickness. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: While not typically required for handling small quantities of the solid in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols. Consult your institution's Chemical Hygiene Officer.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[12]
-
Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats, paper towels, and gloves, in a dedicated hazardous waste container.
-
Liquid Waste: If the compound is in a solvent, collect it in a separate liquid hazardous waste container.
-
DO NOT mix this waste stream with other incompatible chemical wastes (e.g., strong oxidizers, acids, or bases) unless specifically directed by your institution's Environmental Health and Safety (EHS) department.[11]
Step 3: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Compatibility: The container must be made of a material compatible with the waste (e.g., high-density polyethylene for many organic solids and solutions).
-
Condition: Use only containers that are in good condition, free from leaks, cracks, or significant residue on the exterior.
-
Sealing: The container must have a secure, screw-top lid to prevent leaks and spills.[12] It must be kept closed at all times except when adding waste.
Step 4: Labeling
Accurate labeling is a strict RCRA requirement and is crucial for the safety of all personnel who may handle the container.[5]
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.
-
List all other components in the container, including solvents.
-
Indicate the approximate percentages of each component.
-
Mark the appropriate hazard characteristics (e.g., "Toxic").
Step 5: Accumulation and Storage
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being collected for disposal.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.
-
Storage Conditions: Keep the waste container away from sources of heat, ignition, and general laboratory traffic.[12]
Step 6: Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Professional Collection: Arrange for the collection of the full waste container with your institution's EHS department or its designated hazardous waste contractor.
-
Transportation: Only trained personnel may transport hazardous waste to a central accumulation area or off-site for final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]
Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action can significantly mitigate potential hazards.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: For a small spill of solid material, if you are trained and have the proper equipment, you may proceed with cleanup. For large spills or any spill of liquid waste, evacuate the area and contact your institution's emergency EHS number.
-
Cleanup (Small Solid Spill):
-
Wear the full PPE detailed in Section 2.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the generation of dust.
-
Carefully sweep the material into a dustpan and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent and paper towels, placing the used towels into the same waste container.
-
-
Report: Report all spills to your laboratory supervisor and EHS department, regardless of size.
Data and Workflow Summary
Disposal Parameters Table
| Parameter | Guideline | Rationale & Source |
| Chemical Name | This compound | Ensures accurate identification for disposal. |
| CAS Number | 99337-98-1 | Universal identifier for the chemical substance.[14][15] |
| Waste Classification | Hazardous Waste (Precautionary) | Mandated by laboratory safety standards due to incomplete hazard data.[8] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Standard OSHA requirement for handling hazardous chemicals.[11] |
| Waste Container | Compatible, sealed, leak-proof container | Prevents release and ensures safe storage and transport.[12] |
| Waste Labeling | "Hazardous Waste" + Full Chemical Name & Components | RCRA requirement for tracking and safe handling.[5][13] |
| Disposal Method | Collection by licensed hazardous waste vendor | Ensures compliant treatment and disposal at a permitted TSDF.[13] |
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of this compound.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Available at: [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
2-(trans-4-hydroxycyclohexyl)-1h-isoindole-1,3(2h)-dione sds. LookChem. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
This compound. 2a biotech. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. Available at: [Link]
-
Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Georgia Tech Professional Education. Available at: [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Montclair State University. Available at: [Link]
-
trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2-(TRANS-4-HYDROXYCYCLOHEXYL)-1H-ISOINDOLE-1,3(2H)-DIONE CAS. ChemWhat. Available at: [Link]
-
RCRA WASTE STANDARDS. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Letter regarding RCRA regulations. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. ResearchGate. Available at: [Link]
-
Phthalimides. Organic Chemistry Portal. Available at: [Link]
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. Available at: [Link]
-
Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). MDPI. Available at: [Link]
-
Hazardous Waste Characteristics. U.S. Environmental Protection Agency (EPA). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-(TRANS-4-HYDROXYCYCLOHEXYL)-1H-ISOINDOLE-1,3(2H)-DIONE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. 2-(4-Hydroxycyclohexyl)isoindoline-1,3-dione [synhet.com]
- 5. m.youtube.com [m.youtube.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. Guide to OSHA’s Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene | GTPE [pe.gatech.edu]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. fishersci.com [fishersci.com]
- 12. usbioclean.com [usbioclean.com]
- 13. epa.gov [epa.gov]
- 14. 2abiotech.net [2abiotech.net]
- 15. cdn.usbio.net [cdn.usbio.net]
Navigating the Safe Handling of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative approach grounded in the known hazards of related isoindoline derivatives and best laboratory practices is essential. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Risk Mitigation: A Precautionary Approach
Assumed Potential Hazards:
-
May be harmful if swallowed.
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Given these potential risks, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling protocols, is required.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions containing the compound and airborne powder particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Nitrile is a good general-purpose laboratory glove material with resistance to a range of chemicals. For prolonged or immersive contact, consult a glove compatibility chart. |
| Body Protection | A lab coat worn fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Essential when handling the powder outside of a certified chemical fume hood or powder weighing station to prevent inhalation of fine particles. |
Engineering Controls: Minimizing Exposure at the Source
Engineering controls are the most effective way to reduce exposure to hazardous substances. Whenever possible, handle this compound in a controlled environment.
-
Chemical Fume Hood: All weighing and transfer operations involving the solid compound should be conducted within a certified chemical fume hood. This will contain any airborne dust and prevent inhalation.
-
Powder Weighing Station: For precise weighing of small quantities, a powder weighing station with localized exhaust can provide excellent containment and minimize air turbulence that might affect balance accuracy.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for safe and reproducible handling.
Preparation:
-
Designate a Handling Area: Cordon off a specific area within the laboratory for handling the compound. Ensure it is clean and uncluttered.
-
Assemble all Materials: Before starting, gather all necessary equipment, including PPE, weighing paper, spatulas, and waste containers.
-
Don PPE: Put on all required PPE as outlined in the table above.
Weighing and Transfer:
-
Perform in a Fume Hood: Conduct all weighing and transfer operations inside a chemical fume hood.
-
Minimize Dust Generation: Handle the solid gently to avoid creating airborne dust. Use a spatula to carefully transfer the powder.
-
Use Appropriate Containers: Weigh the compound on weighing paper or in a tared container.
-
Immediate Cleanup: Clean any spills immediately using a wet wipe or a HEPA-filtered vacuum. Do not use a dry brush, as this can generate dust.
Dissolution:
-
Add Solvent to Solid: When preparing solutions, add the solvent to the solid to minimize splashing.
-
Work in a Fume Hood: If the solvent is volatile, perform the dissolution step inside a fume hood.
Post-Handling:
-
Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent.
-
Doff PPE Correctly: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: Be Prepared
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, etc.), weighing paper, and any spilled material should be collected in a clearly labeled, sealed plastic bag and disposed of in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
